molecular formula C33H43N3O6 B15606186 Aplaviroc CAS No. 461023-63-2; 461443-59-4

Aplaviroc

Numéro de catalogue: B15606186
Numéro CAS: 461023-63-2; 461443-59-4
Poids moléculaire: 577.7 g/mol
Clé InChI: GWNOTCOIYUNTQP-FQLXRVMXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

A spiro-diketo-piperazine;  a potent noncompetitive allosteric antagonist of the CCR5 receptor with concomitantly potent antiviral effects for HIV-1.
Aplaviroc is a C-C Chemokine Receptor Type 5 (CCR5) antagonist with activity against HIV-1. This compound inhibits HIV-1 entry via CCR5 coreceptor interaction.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a spiro-diketo-piperazine;  a potent noncompetitive allosteric antagonist of the CCR5 receptor with concomitantly potent antiviral effects for HIV-1;  structure in first source
See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[4-[[(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl]phenoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N3O6/c1-2-3-19-36-30(38)28(29(37)24-7-5-4-6-8-24)34-32(41)33(36)17-20-35(21-18-33)22-23-9-13-26(14-10-23)42-27-15-11-25(12-16-27)31(39)40/h9-16,24,28-29,37H,2-8,17-22H2,1H3,(H,34,41)(H,39,40)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNOTCOIYUNTQP-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)C(C5CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)[C@H](NC(=O)C12CCN(CC2)CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)O)[C@@H](C5CCCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047317
Record name Aplaviroc
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Molecular Weight

577.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461443-59-4
Record name Aplaviroc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461443-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aplaviroc [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aplaviroc
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06497
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aplaviroc
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Record name APLAVIROC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98B425P30V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Rise and Fall of Aplaviroc: A Technical Guide to a Pioneering CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aplaviroc (B1665140) (formerly GW-873140 or AK-602) emerged as a potent, orally bioavailable small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. As a member of the spirodiketopiperazine class of compounds, this compound demonstrated sub-nanomolar inhibitory concentrations against a range of HIV-1 isolates in vitro.[1][2][3] Its development, however, was halted in Phase IIb clinical trials due to concerns over idiosyncratic hepatotoxicity.[4][5] This guide provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and clinical evaluation of this compound, offering valuable insights for researchers in the field of antiviral drug development.

Discovery and Rationale

The discovery of CCR5 as a key co-receptor for HIV-1 entry revolutionized the field of anti-retroviral therapy. Individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) exhibit strong resistance to HIV-1 infection, highlighting CCR5 as a promising drug target. This led to the pursuit of small molecule antagonists that could mimic this natural resistance by blocking the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CCR5 co-receptor. This compound was identified through research efforts focused on developing potent and selective non-peptidic CCR5 inhibitors.[1][6]

Synthesis Process

This compound is a spirodiketopiperazine derivative. The synthesis of this class of compounds can be achieved through a multi-step process, often involving a key Ugi four-component condensation reaction (Ugi-4CR).[7][8][9]

A plausible synthetic scheme for this compound and related spirodiketopiperazines is as follows:

  • Ugi Reaction: The core spirodiketopiperazine scaffold is assembled via a Ugi reaction. This involves the condensation of an N-Boc-protected amino acid, an amine (e.g., n-butylamine), an isocyanide, and a ketone (e.g., N-benzyl-4-piperidone).[10]

  • Deprotection and Cyclization: The Boc protecting group is removed from the Ugi product under acidic conditions (e.g., with concentrated HCl). Subsequent heating in a suitable solvent like toluene (B28343) with acetic acid induces intramolecular cyclization to form the spirodiketopiperazine ring system.[10]

  • N-Alkylation: The final step involves the N-alkylation of the spirodiketopiperazine core with a suitable alkylating agent to introduce the side chain that confers high affinity for the CCR5 receptor. In the case of this compound, this would involve a substituted phenoxybenzyl moiety.[10]

Mechanism of Action

This compound functions as a non-competitive, allosteric antagonist of the CCR5 receptor.[7] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 protein, distinct from the binding site of the natural chemokine ligands.[11] This binding induces a conformational change in the receptor, which prevents the interaction of the HIV-1 gp120 envelope glycoprotein with CCR5, thereby blocking a critical step in the viral fusion and entry process.[11][12]

HIV_Entry_Inhibition_by_this compound cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding CCR5_this compound CCR5 (this compound-bound) gp120->CCR5_this compound Binding Prevented gp41 gp41 Fusion Membrane Fusion gp41->Fusion 4. Viral Entry CD4->gp120 Conformational Change CCR5->gp41 3. gp41 Unfolding NoFusion Fusion Blocked CCR5_this compound->NoFusion Inhibition This compound This compound This compound->CCR5_this compound Allosteric Binding

Quantitative Data

In Vitro Potency

This compound demonstrated potent antiviral activity against R5-tropic HIV-1 isolates, with sub-nanomolar to low nanomolar 50% inhibitory concentrations (IC50) and high binding affinity (Kd).

Parameter Value Assay/Conditions Reference
IC50 (HIV-1 Ba-L) 0.1 - 0.4 nMAntiviral Assay[2][3]
IC50 (HIV-1 JRFL) 0.1 - 0.4 nMAntiviral Assay[2][3]
IC50 (HIV-1 MOKW) 0.1 - 0.4 nMAntiviral Assay[2][3]
IC50 (MDR HIV-1) 0.4 - 0.6 nMAntiviral Assay[1]
Kd 2.9 ± 1.0 nMRadioligand Binding Assay[6]

MDR: Multi-drug resistant

Clinical Trial Efficacy (Week 12 Data)

The EPIC study (CCR100136) was a Phase IIb trial evaluating this compound in combination with lopinavir/ritonavir in treatment-naïve HIV-1 infected patients.

Treatment Arm Proportion with HIV-1 RNA <400 copies/mL
This compound 200 mg BID + LPV/r50%
This compound 400 mg BID + LPV/r48%
This compound 800 mg QD + LPV/r54%
Zidovudine/Lamivudine + LPV/r75%

BID: twice daily; QD: once daily; LPV/r: lopinavir/ritonavir

Clinical Trial Safety - Hepatotoxicity

The development of this compound was halted due to a higher than anticipated incidence of severe liver toxicity.

Adverse Event (Grade 2 or higher) This compound Recipients (n=281) Control Recipients (n=55)
Alanine Aminotransferase (ALT) Elevation 6.0% (17/281)3.6% (2/55)
Total Bilirubin Elevation 10.3% (29/281)7.3% (4/55)
Pharmacokinetic Parameters
Parameter Value Population Reference
Half-life (t½) ~3 hoursHealthy Subjects[4]
Time to 50% CCR5 Receptor Occupancy >100 hoursHIV-positive and HIV-negative subjects[13]
AUC0-24 (ASCENT 600mg BID) 2,101 ng·h/ml (CV, 49%)HIV-positive subjects[4]
AUC0-24 (ASCENT 800mg BID) 3,413 ng·h/ml (CV, 95%)HIV-positive subjects[4]
AUC0-24 (EPIC 200mg BID) 2,006 ng·h/ml (CV, 97%)HIV-positive subjects[4]
AUC0-24 (EPIC 400mg BID) 6,065 ng·h/ml (CV, 76%)HIV-positive subjects[4]
AUC0-24 (EPIC 800mg QD) 5,840 ng·h/ml (CV, 147%)HIV-positive subjects[4]

AUC: Area under the curve; CV: Coefficient of variation

Experimental Protocols

CCR5 Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the CCR5 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a cell line engineered to overexpress the human CCR5 receptor (e.g., HEK 293T cells).[12]

  • Incubation: The cell membranes are incubated with a radiolabeled CCR5 ligand (e.g., [³H]SCH-C or [¹²⁵I]MIP-1α) and varying concentrations of the test compound (this compound).[14][15]

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[16]

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.[16]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated.[16]

Radioligand_Binding_Assay_Workflow Start Start Prep Prepare CCR5-expressing cell membranes Start->Prep Incubate Incubate membranes with radioligand and this compound Prep->Incubate Filter Separate bound and unbound ligand by filtration Incubate->Filter Count Quantify radioactivity on filter Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

HIV-1 p24 Antigen Capture Assay

This assay is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a measure of viral replication.

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line are infected with an R5-tropic HIV-1 strain in the presence of varying concentrations of this compound.[17]

  • Sample Collection: At specific time points post-infection, the cell culture supernatant is collected.

  • ELISA: A double-antibody sandwich ELISA is performed. The wells of a microtiter plate are coated with a monoclonal antibody specific for HIV-1 p24.[18][19][20]

  • Incubation: The collected supernatant is added to the wells, allowing the p24 antigen to bind to the capture antibody.

  • Detection: A second, biotinylated anti-p24 antibody is added, followed by streptavidin-horseradish peroxidase (HRP). A substrate for HRP is then added, resulting in a colorimetric reaction.[18][20]

  • Quantification: The absorbance is read using a spectrophotometer, and the concentration of p24 is determined by comparison to a standard curve.[18][19]

Conclusion

This compound was a promising CCR5 antagonist with potent in vitro anti-HIV-1 activity. However, its clinical development was terminated due to an unacceptable risk of hepatotoxicity. The story of this compound underscores the challenges of developing host-targeted antiviral therapies and the critical importance of thorough preclinical and clinical safety evaluations. Despite its discontinuation, the research and development of this compound have contributed significantly to our understanding of CCR5 biology and the molecular interactions of small molecule inhibitors with this important therapeutic target. The data and methodologies presented in this guide serve as a valuable resource for the ongoing efforts to develop safe and effective antiretroviral agents.

References

An In-depth Technical Guide to the Mechanism of Action of Aplaviroc on the CCR5 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (B1665140) (formerly GW873140) is a small-molecule, non-peptide antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Developed by GlaxoSmithKline, it was investigated as a potential antiretroviral agent for the treatment of HIV-1 infection.[2] this compound belongs to a class of drugs known as entry inhibitors, which represent a unique therapeutic strategy by targeting a host cellular protein rather than a viral enzyme.[1][3] The drug functions by preventing the entry of R5-tropic HIV-1 into host cells, a critical step in the viral replication cycle.[3][4] Despite showing potent antiviral activity in early studies, the clinical development of this compound was terminated in 2005 due to concerns about severe, idiosyncratic hepatotoxicity.[2] Nevertheless, the study of this compound has provided significant insights into the mechanism of CCR5 antagonism and the complexities of HIV-1 entry.

Core Mechanism of Action: Allosteric Antagonism

This compound acts as a potent, noncompetitive, and allosteric antagonist of the CCR5 receptor.[1][5] Its mechanism does not involve direct competition with the natural chemokine ligands or the HIV-1 envelope glycoprotein (B1211001) gp120 at their respective binding sites. Instead, this compound binds with high affinity to a distinct hydrophobic pocket located within the transmembrane helices of the CCR5 protein.[6][7]

This binding event induces a conformational change in the CCR5 receptor, altering the spatial arrangement of its extracellular loops.[6] These loops are critical for the interaction with the V3 loop of the HIV-1 gp120 glycoprotein, which occurs after gp120 has engaged the primary CD4 receptor on the host T-cell. By stabilizing a receptor conformation that is not recognized by gp120, this compound effectively prevents the co-receptor binding step, thereby blocking the subsequent fusion of the viral and cellular membranes and inhibiting viral entry.[4][6]

A unique characteristic of this compound's allosteric modulation is its differential effect on the binding of natural CCR5 ligands. While it effectively blocks the binding of Macrophage Inflammatory Protein-1α (MIP-1α or CCL3), it is notably ineffectual at displacing Regulated on Activation, Normal T cell Expressed and Secreted (RANTES or CCL5).[5][8] However, despite permitting CCL5 binding, this compound still fully blocks the functional response, such as calcium mobilization, that is normally triggered by CCL5 binding.[5][9] This divergence between blocking receptor function and ligand binding highlights the complex nature of its allosteric antagonism.[5]

Quantitative Pharmacological Data

The pharmacological properties of this compound have been characterized through various in vitro and in vivo studies. The data below summarizes its binding affinity, antiviral potency, and key pharmacokinetic parameters.

ParameterValueAssay/ConditionReference
Binding Affinity
pKB8.6 ± 0.07Allosteric antagonism of CCR5[5]
Kdsub-nanomolarReceptor binding assays[10]
Antiviral Activity (In Vitro)
IC500.2 - 0.6 nMAgainst R5-tropic HIV-1 isolates[4]
EC500.7 nMAgainst HIV-1Ba-L in PHA-PBMCs[4]
EC9016 nMAgainst HIV-1Ba-L in PHA-PBMCs[4]
Receptor Occupancy
In VitroConcentration-dependentFlow cytometry-based assay[11]
In Vivo (Peripheral Blood)>98%2-3 hours post-dosing[11]
Time to 50% Occupancy>100 hoursDuring drug washout period[11]
Pharmacokinetics
Plasma Half-life~3 hoursHealthy human subjects[12][11]

Clinical Efficacy & Discontinuation

This compound was evaluated in Phase IIb clinical trials, such as the EPIC and ASCENT studies, before its development was halted.

StudyDosing Regimen (this compound Arm)Outcome (at Week 12)Reference
EPIC Study 200 mg bid + LPV/r50% of patients with HIV-1 RNA <400 copies/mL[13][14]
400 mg bid + LPV/r48% of patients with HIV-1 RNA <400 copies/mL[13][14]
800 mg qd + LPV/r54% of patients with HIV-1 RNA <400 copies/mL[13][14]
ASCENT Study 600 mg bid / 800 mg bid + ZDV/3TCStudy terminated prematurely[12][15]

Development was discontinued (B1498344) due to a higher-than-expected incidence of severe hepatotoxicity.[15] In the combined trials, grade 2 or higher elevations in alanine (B10760859) aminotransferase (ALT) were observed in 6.0% of this compound recipients compared to 3.6% of control recipients.[16][15]

Detailed Experimental Protocols

CCR5 Receptor Occupancy (RO) Assay by Flow Cytometry

This assay quantifies the percentage of CCR5 receptors on the surface of peripheral blood mononuclear cells (PBMCs) that are bound by this compound.[11] It is based on the principle of competitive binding with a CCR5-specific monoclonal antibody (mAb) that is selectively inhibited by this compound.[11][17]

  • Objective: To measure the in vivo or in vitro pharmacodynamic effect of this compound.

  • Methodology:

    • Cell Isolation: Isolate PBMCs from whole blood samples (from treated or untreated subjects) using Ficoll-Paque density gradient centrifugation.

    • Ex Vivo Incubation (for in vitro analysis): Incubate isolated PBMCs from untreated donors with varying concentrations of this compound for a specified time (e.g., 1 hour at 37°C) to allow receptor binding.

    • Antibody Staining: Stain the cells with a fluorochrome-conjugated anti-CCR5 mAb (e.g., clone 45531), whose binding is specifically blocked by this compound.[11] A second, non-competing anti-CCR5 mAb can be used as a control to confirm CCR5 expression. Concurrently, stain cells with antibodies for lymphocyte markers like CD4 to gate on the target cell population.

    • Flow Cytometry Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the competing mAb on the CD4+ T-cell population.

    • Data Analysis: Calculate the percentage of receptor occupancy based on the reduction in mean fluorescence intensity (MFI) of the competing mAb in the presence of this compound, relative to an untreated control (0% occupancy) and a saturating concentration (100% occupancy).

      • % RO = (1 - [(MFI_sample - MFI_background) / (MFI_untreated - MFI_background)]) * 100

Calcium Mobilization Assay

This functional assay determines whether a compound acts as an agonist or antagonist of the CCR5 receptor by measuring changes in intracellular calcium concentration ([Ca2+]i) following receptor activation.[18][19]

  • Objective: To assess the functional antagonism of this compound against CCR5 activation by natural chemokines (e.g., RANTES/CCL5).

  • Methodology:

    • Cell Preparation: Use a cell line stably expressing human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, which increases in fluorescence intensity upon binding to free calcium.

    • Compound Pre-incubation: Pre-incubate the dye-loaded cells with this compound or a vehicle control for a short period.

    • Stimulation: Add a known CCR5 agonist (e.g., RANTES/CCL5 or MIP-1α) to the cells.

    • Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a spectrofluorometer. A rapid increase in fluorescence indicates a calcium flux resulting from G-protein-coupled receptor activation.

    • Data Analysis: Quantify the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium signal. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the maximal chemokine-induced calcium response.

Anti-HIV-1 Activity Assay in PHA-PBMCs

This assay evaluates the potency of this compound in preventing HIV-1 infection of primary human cells, which are the natural targets of the virus.[4]

  • Objective: To determine the 50% and 90% effective concentrations (EC50/EC90) of this compound against R5-tropic HIV-1.

  • Methodology:

    • Cell Preparation: Isolate PBMCs from healthy donors and stimulate them with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2) for 2-3 days to activate T-cells and upregulate CCR5 expression.

    • Drug Treatment: Seed the activated PHA-PBMCs in a 96-well plate and pre-treat them with serial dilutions of this compound for 1-2 hours.

    • Viral Infection: Add a standardized amount of an R5-tropic laboratory strain (e.g., HIV-1Ba-L) or a primary isolate to the wells.

    • Incubation: Culture the infected cells for 5-7 days to allow for viral replication.

    • Quantification of Viral Replication: Measure the level of viral replication in the culture supernatant. This is typically done by quantifying the amount of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

    • Data Analysis: Plot the percentage of inhibition of p24 production against the this compound concentration. Use non-linear regression analysis to calculate the EC50 and EC90 values.

Visualizations of Pathways and Processes

HIV_Entry_and_Aplaviroc_Inhibition cluster_cell Host Cell (CD4+ T-Cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change   in gp120 Membrane Cell Membrane CCR5->Membrane 4. Membrane Fusion   & Viral Entry This compound This compound This compound->CCR5 Binds allosterically X X

Caption: Mechanism of HIV-1 entry and its inhibition by this compound.

Receptor_Occupancy_Workflow cluster_sample Sample Preparation cluster_staining Staining cluster_analysis Analysis A 1. Isolate PBMCs from whole blood B 2. Incubate cells with This compound (in vitro) or use ex vivo cells A->B C 3. Add competing anti-CCR5 mAb (e.g., clone 45531-FITC) B->C D 4. Add anti-CD4 mAb (e.g., CD4-PE) C->D E 5. Acquire on Flow Cytometer D->E F 6. Gate on CD4+ population E->F G 7. Measure MFI of anti-CCR5 mAb F->G H 8. Calculate % Receptor Occupancy G->H

Caption: Experimental workflow for a CCR5 Receptor Occupancy assay.

Allosteric_Antagonism CCR5 CCR5 Receptor Orthosteric Site (for Chemokines/gp120) Allosteric Site (Transmembrane) Effect Conformational Change (Blocks gp120 interaction and Ca2+ signaling) CCR5->Effect Induces Ligand Natural Ligand (e.g., RANTES/CCL5) or HIV-1 gp120 Ligand->CCR5:site1 Binds here This compound This compound This compound->CCR5:site2 Binds here

Caption: Logical relationship of this compound's allosteric antagonism.

Mechanisms of Resistance

As with other antiretroviral agents, HIV-1 can develop resistance to CCR5 antagonists. Because the drug targets a host protein, the mechanisms of resistance are unique. Two primary pathways have been identified:

  • Utilization of the Drug-Bound Receptor: Some HIV-1 variants develop mutations, often in the V3 loop of gp120, that allow the envelope protein to recognize and use the this compound-bound conformation of CCR5 for cell entry.[6][20] In these cases, the virus becomes partially or fully resistant to the inhibitory effects of the drug.[6] Resistant viruses may become more dependent on the N-terminus of the CCR5 receptor for entry.[6]

  • Co-receptor Tropism Switch: There is a theoretical concern that under the selective pressure of a CCR5 antagonist, the viral population within a patient could shift from using CCR5 to using the CXCR4 co-receptor for entry.[21] This would render all CCR5 antagonists ineffective. However, studies with this compound showed that virologic failure was not always associated with reduced susceptibility to the drug or a tropism switch.[20]

Conclusion

This compound is a potent, allosteric antagonist of the CCR5 receptor that prevents HIV-1 entry by locking the receptor in a conformation that cannot be used by the viral envelope protein gp120. Its unique mechanism, which distinguishes between blocking chemokine-induced signaling and chemokine binding, has contributed valuable knowledge to the field of G-protein-coupled receptor pharmacology. Although its clinical development was halted due to safety concerns, this compound remains a critical reference compound for the study of CCR5 antagonists and the development of new HIV-1 entry inhibitors.[3][12] The challenges encountered underscore the importance of balancing potent antiviral efficacy with a favorable safety profile in antiretroviral drug development.

References

The Spirodiketopiperazine Scaffold: A Deep Dive into the Structure-Activity Relationship of Aplaviroc, a CCR5 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (AK602/GW873140) is a potent, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. As a member of the spirodiketopiperazine class of compounds, this compound's development marked a significant advancement in the pursuit of novel anti-HIV therapies targeting host-cell factors. Despite its promising preclinical profile, clinical development was halted due to idiosyncratic hepatotoxicity. Nevertheless, the extensive research into this compound and its analogs has provided invaluable insights into the structure-activity relationships (SAR) governing CCR5 antagonism. This technical guide synthesizes the key findings from these studies, offering a detailed examination of the molecular features driving the potency and pharmacokinetic properties of this important chemical series.

Mechanism of Action: Allosteric Antagonism of CCR5

This compound functions as a non-competitive allosteric antagonist of CCR5. It binds to a pocket within the transmembrane helices of the receptor, distinct from the binding site of the natural chemokine ligands such as RANTES (CCL5). This binding induces a conformational change in CCR5 that prevents the interaction between the viral envelope glycoprotein (B1211001) gp120 and the co-receptor, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry.

Aplaviroc_Mechanism_of_Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 This compound This compound This compound->CCR5 3. Allosteric Binding (Inhibition)

Mechanism of this compound as a CCR5 antagonist.

Structure-Activity Relationship (SAR) Studies

The SAR of the spirodiketopiperazine series has been extensively explored to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold consists of a spirodiketopiperazine ring system with three key diversity points: the N1-substituent, the C3-substituent, and the N9-substituent.

N1-Substituent

The N1-position of the diketopiperazine ring is crucial for antiviral potency. Small, linear alkyl chains are generally favored.

CompoundN1-SubstituentR5 HIV-1 IC50 (nM)
This compound (AK602) n-Butyl0.6
Analog 1Propyl1.1
Analog 2Pentyl2.5

Data compiled from publicly available research.

C3-Substituent

Modifications at the C3-position have a significant impact on both potency and metabolic stability. A cyclohexylhydroxymethyl group, as seen in this compound, is a key feature for high potency.

CompoundC3-SubstituentR5 HIV-1 IC50 (nM)
This compound (AK602) (R)-Cyclohexylhydroxymethyl0.6
Analog 3Phenylhydroxymethyl3.2
Analog 4Cyclohexylmethyl15.8

Data compiled from publicly available research.

N9-Substituent

The N9-position of the spiro-piperidine ring is a major determinant of pharmacokinetic properties, particularly oral bioavailability. The introduction of a phenoxyphenylacetic acid moiety was a critical optimization step.

CompoundN9-SubstituentR5 HIV-1 IC50 (nM)Oral Bioavailability (Rat, %)
This compound (AK602) 4-(4-carboxyphenoxy)benzyl0.635
Analog 54-Phenoxybenzyl1.2<5
Analog 64-(4-methoxyphenoxy)benzyl0.928

Data compiled from publicly available research.

Experimental Protocols

CCR5 Binding Assay (Radioligand Displacement)

Objective: To determine the affinity of test compounds for the CCR5 receptor.

Methodology:

  • Cell Culture: CHO-K1 cells stably expressing human CCR5 are cultured to confluence.

  • Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) and varying concentrations of the test compound in a binding buffer.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Anti-HIV-1 Assay (PBMC)

Objective: To determine the antiviral potency of test compounds against R5-tropic HIV-1 strains in primary human cells.

Methodology:

  • Cell Isolation and Activation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).

  • Infection: Activated PBMCs are infected with a laboratory-adapted or clinical isolate of an R5-tropic HIV-1 strain in the presence of varying concentrations of the test compound.

  • Culture: The infected cells are cultured for several days to allow for viral replication.

  • Endpoint Measurement: Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of viral replication (IC50) is determined.

Experimental_Workflow_CCR5_Antagonist cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound Analogs) Binding_Assay CCR5 Binding Assay (Radioligand Displacement) Compound_Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., Chemotaxis) Binding_Assay->Functional_Assay Antiviral_Assay Anti-HIV-1 Assay (PBMC or Cell Line) Functional_Assay->Antiviral_Assay PK_Studies Pharmacokinetic Studies (e.g., Rat, Dog) Antiviral_Assay->PK_Studies Efficacy_Studies Efficacy Studies (e.g., HIV-infected mouse model) PK_Studies->Efficacy_Studies Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies

Typical experimental workflow for evaluating CCR5 antagonists.

Conclusion

The structure-activity relationship studies of this compound and its analogs have been instrumental in defining the key molecular interactions required for potent and selective CCR5 antagonism. The spirodiketopiperazine scaffold has proven to be a highly versatile platform for the design of HIV entry inhibitors. While the clinical development of this compound was ultimately unsuccessful, the wealth of medicinal chemistry knowledge generated from this program continues to inform the development of next-generation CCR5 antagonists and other GPCR-targeted therapeutics. The detailed understanding of the SAR for this series provides a valuable roadmap for researchers in the field of drug discovery and development.

An In-depth Technical Guide to the Binding Kinetics of Aplaviroc to Human CCR5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of Aplaviroc to the human C-C chemokine receptor type 5 (CCR5). This compound, a noncompetitive allosteric antagonist of CCR5, was developed as an HIV-1 entry inhibitor. Understanding the kinetics of its interaction with CCR5 is crucial for elucidating its mechanism of action and for the broader field of GPCR drug development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular and cellular processes.

Quantitative Binding Kinetics Data

The binding of this compound to human CCR5 is characterized by high affinity, with reported sub-nanomolar potency.[1] As an allosteric antagonist, this compound binds to a site on CCR5 topographically distinct from the binding site of endogenous chemokines like CCL3, CCL4, and CCL5.[2][3] This interaction modulates the receptor's conformation, thereby preventing the conformational changes necessary for HIV-1 entry.

The following table summarizes the available quantitative data on the binding kinetics of this compound to human CCR5. It is important to note that experimental conditions, such as temperature and the specific radioligand used, can influence the measured kinetic parameters.

ParameterValueExperimental ConditionsReference
Dissociation Half-Life (t½) > 136 hours4°C[4]
24 ± 3.6 hours22°C, nonequilibrium binding analysis with tritiated small molecules[2]
Equilibrium Dissociation Constant (Kd) Sub-nanomolar affinityBinding analyses at ambient temperatures[2]
Inhibition Constant (Ki) Data not consistently reported in a comparable format across studies.
Association Rate Constant (kon) Specific values not explicitly reported in the reviewed literature.
Dissociation Rate Constant (koff) < 0.004 h⁻¹ (calculated from t½ > 136 h)4°C[4]
~0.029 h⁻¹ (calculated from t½ = 24 h)22°C[2]

Experimental Protocols

The characterization of this compound's binding kinetics to CCR5 relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the CCR5 receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing human CCR5 (e.g., HEK293 or CHO cells).

  • Radioligand: A labeled CCR5 ligand, such as [¹²⁵I]-MIP-1α (CCL3) or a tritiated small-molecule CCR5 antagonist like [³H]-SCH-C or [³H]-vicriviroc.

  • Unlabeled Ligand: this compound.

  • Binding Buffer: e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: Ice-cold binding buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing human CCR5 to a high density.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells by homogenization in a hypotonic buffer.

    • Centrifuge the lysate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.

    • Store membrane preparations at -80°C.

  • Competition Binding Reaction:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled CCR5 ligand (for non-specific binding).

      • 50 µL of a serial dilution of this compound.

      • 50 µL of the radioligand at a concentration close to its Kd.

      • 50 µL of the membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Nonequilibrium Binding Analysis (Dissociation Rate)

This method is used to determine the dissociation rate (koff) of a ligand from its receptor.

Objective: To determine the dissociation rate constant (koff) and dissociation half-life (t½) of this compound from the CCR5 receptor.

Protocol:

  • Association Phase:

    • Incubate CCR5-expressing cell membranes with a radiolabeled form of this compound (if available) or a tritiated CCR5 antagonist in the presence of unlabeled this compound for a sufficient time to allow for binding to reach equilibrium.

  • Dissociation Phase:

    • Initiate dissociation by adding a large excess of a non-radiolabeled CCR5 antagonist to prevent re-binding of the radioligand.

    • At various time points, terminate the reaction by rapid filtration as described in the competition binding assay.

    • Quantify the amount of radioligand remaining bound to the receptor at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the specific binding against time.

    • The slope of the resulting linear plot is equal to -koff.

    • Calculate the dissociation half-life (t½) using the equation: t½ = ln(2) / koff.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular calcium mobilization induced by a CCR5 agonist.

Objective: To assess the functional antagonism of this compound by measuring its effect on chemokine-induced calcium influx.

Materials:

  • Cells: A cell line co-expressing human CCR5 and a calcium-sensitive reporter (e.g., aequorin or loaded with a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM).

  • Agonist: A CCR5 chemokine agonist such as RANTES (CCL5) or MIP-1α (CCL3).

  • Antagonist: this compound.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorescence Plate Reader or Luminometer.

Protocol:

  • Cell Preparation:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • If using a fluorescent dye, load the cells with the calcium indicator according to the manufacturer's instructions.

  • Antagonist Pre-incubation:

    • Add serial dilutions of this compound to the wells and incubate for a specific period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in a fluorescence plate reader or luminometer.

    • Inject the CCR5 agonist into the wells and immediately begin recording the fluorescence or luminescence signal over time.

  • Data Analysis:

    • Determine the peak or integrated calcium response for each well.

    • Plot the response as a percentage of the maximal agonist response against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value for the inhibition of the calcium response.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of this compound's interaction with CCR5.

Allosteric Inhibition of CCR5 Signaling

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (e.g., CCL3, CCL5) CCR5 CCR5 Chemokine->CCR5 Binds to orthosteric site This compound This compound This compound->CCR5 Binds to allosteric site G_protein G Protein (Gαi) This compound->G_protein Prevents activation Signaling_inhibition Inhibition of Downstream Signaling CCR5->G_protein Activates Ca_mobilization Ca²⁺ Mobilization G_protein->Ca_mobilization Leads to

Caption: Allosteric inhibition of CCR5 signaling by this compound.

Experimental Workflow for Radioligand Competition Binding Assay

G start Start prep Prepare CCR5-expressing cell membranes start->prep setup Set up 96-well plate: - Total binding - Non-specific binding - this compound dilutions prep->setup add_reagents Add radioligand and membrane preparation setup->add_reagents incubate Incubate to reach equilibrium add_reagents->incubate filter Filter and wash to separate bound and free radioligand incubate->filter count Quantify radioactivity (scintillation counting) filter->count analyze Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Logical Relationship of this compound's Functional Effects

G This compound This compound Binding to Allosteric Site CCR5_conf Conformational Change in CCR5 This compound->CCR5_conf Chemokine_binding Partial Inhibition of Chemokine (CCL5) Binding CCR5_conf->Chemokine_binding G_protein_coupling Inhibition of G Protein Coupling CCR5_conf->G_protein_coupling HIV_entry Inhibition of HIV-1 Entry CCR5_conf->HIV_entry Ca_mobilization Complete Blockade of Ca²⁺ Mobilization G_protein_coupling->Ca_mobilization

References

An In-depth Technical Guide on the Initial Clinical Studies of Aplaviroc in HIV Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical studies of Aplaviroc (B1665140) (APL), an investigational CC chemokine receptor 5 (CCR5) antagonist for the treatment of Human Immunodeficiency Virus (HIV) infection. The development of this compound was a significant step in exploring host-cell targeted antiviral therapy. However, its clinical development was ultimately halted due to safety concerns, specifically idiosyncratic hepatotoxicity.[1][2] This document details the mechanism of action, experimental protocols of key Phase IIb studies, and presents the quantitative efficacy and safety data that emerged from this research.

Core Mechanism of Action: CCR5 Antagonism

This compound is a small-molecule, noncompetitive allosteric antagonist of the CCR5 co-receptor.[3] The entry of R5-tropic HIV-1 into CD4+ T-cells is a multi-step process that begins with the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor. This initial binding induces a conformational change in gp120, exposing a binding site for a co-receptor, predominantly CCR5 or CXCR4. This compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, which induces a conformational change in the extracellular loops of the receptor.[4][5] This altered conformation prevents the interaction between gp120 and CCR5, thereby blocking the fusion of the viral and cellular membranes and inhibiting viral entry into the host cell.[5]

Aplaviroc_Mechanism cluster_Virus HIV-1 Virion CD4 CD4 Receptor CCR5 CCR5 Co-Receptor CD4->CCR5 Viral Entry Viral Entry CCR5->Viral Entry 3. Membrane Fusion Aplaviroc_Bound_CCR5 This compound-Bound CCR5 (Altered Conformation) Aplaviroc_Bound_CCR5->Viral Entry Blocks gp120 Interaction gp120 gp120 gp120->CD4 1. Initial Binding This compound This compound This compound->Aplaviroc_Bound_CCR5 Binds to CCR5 Inhibition Inhibition

Caption: Mechanism of this compound as a CCR5 antagonist to inhibit HIV-1 entry.

Experimental Protocols: Phase IIb Clinical Studies

Two key Phase IIb, 96-week, randomized, multicenter studies were initiated in early 2005 to evaluate the efficacy, safety, and pharmacokinetics of this compound in antiretroviral-naïve, HIV-infected adults: ASCENT and EPIC .[6]

Study Design and Endpoints:

  • Primary Endpoint (Both Studies): The primary endpoint was the proportion of subjects achieving a plasma HIV-1 RNA level below 400 copies/mL at week 12.[6]

  • Secondary Endpoints: Longer-term efficacy, pharmacokinetics, safety, and tolerability were key secondary endpoints.[6]

  • Patient Population: Both studies enrolled antiretroviral therapy-naïve adults infected with HIV-1. The EPIC study specifically enrolled patients with R5- or R5X4-tropic virus.[1]

ASCENT (A Study of Combivir and Entry Inhibitor in Naïve Treatment) Protocol:

  • Objective: To assess the safety and efficacy of two different doses of this compound in combination with a standard nucleoside reverse transcriptase inhibitor (NRTI) backbone.[6]

  • Design: A randomized (2:2:1), partially double-blinded, multicenter study.[6]

  • Patient Cohort: 147 subjects were randomized.[7]

  • Treatment Arms: [6][7]

    • This compound 600 mg twice daily (BID) + Zidovudine/Lamivudine (ZDV/3TC)

    • This compound 800 mg BID + ZDV/3TC

    • Efavirenz (EFV) + ZDV/3TC (Control Arm)

EPIC (Entry and Protease Inhibitor in Combination) Protocol:

  • Objective: To evaluate three different dosing regimens of this compound in combination with a boosted protease inhibitor.[6]

  • Design: An open-label, randomized (2:2:2:1), multicenter study.[6]

  • Patient Cohort: 191 subjects were randomized.[1]

  • Treatment Arms: [1][6]

    • This compound 200 mg BID + Lopinavir/Ritonavir (LPV/r)

    • This compound 400 mg BID + LPV/r

    • This compound 800 mg once daily (QD) + LPV/r

    • ZDV/3TC + LPV/r (Control Arm)

Clinical and Laboratory Assessments: Clinical evaluations and laboratory testing were performed at screening, baseline (day 1), weeks 2 and 4, every 4 weeks through week 24, and every 8 weeks thereafter. Assessments included complete blood counts, serum chemistry panels (including ALT, AST, and total bilirubin), and plasma HIV-1 RNA levels. Following the identification of a hepatic safety signal, the protocols were amended to halt dosing and add follow-up visits at 2, 4, 8, and 12 weeks post-withdrawal to monitor adverse events.[6]

Clinical_Trial_Workflow Screening Patient Screening (ART-Naïve, HIV-1+) Randomization Randomization Screening->Randomization ArmA ASCENT: APL 600mg BID + ZDV/3TC Randomization->ArmA ASCENT (N=147) 2:2:1 ArmB ASCENT: APL 800mg BID + ZDV/3TC Randomization->ArmB ASCENT (N=147) 2:2:1 ArmC ASCENT: EFV + ZDV/3TC Randomization->ArmC ASCENT (N=147) 2:2:1 ArmD EPIC: APL 200mg BID + LPV/r Randomization->ArmD EPIC (N=191) 2:2:2:1 ArmE EPIC: APL 400mg BID + LPV/r Randomization->ArmE EPIC (N=191) 2:2:2:1 ArmF EPIC: APL 800mg QD + LPV/r Randomization->ArmF EPIC (N=191) 2:2:2:1 ArmG EPIC: ZDV/3TC + LPV/r Randomization->ArmG EPIC (N=191) 2:2:2:1 Treatment Treatment & Monitoring (Weeks 0-24+) ArmA->Treatment ArmB->Treatment ArmC->Treatment ArmD->Treatment ArmE->Treatment ArmF->Treatment ArmG->Treatment Endpoint Primary Endpoint Analysis (Week 12: HIV RNA <400 copies/mL) Treatment->Endpoint Safety Safety Signal Detected (Hepatotoxicity) Treatment->Safety Termination Trial Termination & Follow-up Endpoint->Termination Data collected before termination Safety->Termination

Caption: Generalized workflow for the ASCENT and EPIC Phase IIb clinical trials.

Quantitative Data Presentation

The clinical development of this compound was terminated prematurely after a mean exposure of 14 weeks due to severe idiosyncratic hepatotoxicity.[6][7] The available efficacy data is therefore limited to the initial treatment phase.

This table summarizes the proportion of subjects in the modified intent-to-treat (M-ITT) population (n=141) with plasma HIV-1 RNA levels <400 copies/mL.[1]

Treatment ArmDosing RegimenPatient Response (%)
This compound + LPV/r200 mg BID50%
This compound + LPV/r400 mg BID48%
This compound + LPV/r800 mg QD54%
Control Arm ZDV/3TC + LPV/r 75%

Source:[1]

The antiviral activity of the this compound-containing regimens did not appear comparable to the standard-of-care control arm in the EPIC study.[1]

This table presents the incidence of Grade 2 or higher elevations in Alanine Aminotransferase (ALT) and total bilirubin (B190676) across both Phase IIb studies.

Laboratory FindingThis compound Recipients (n=281)Control Recipients (n=55)
Grade ≥2 ALT Elevation 6.0% (17/281)3.6% (2/55)
Grade ≥2 Total Bilirubin Elevation 10.3% (29/281)7.3% (4/55)
Grade ≥3 ALT & Total Bilirubin Elevation 2 subjects0 subjects

Source:[7]

In the ASCENT study, Grade 2 or higher ALT elevations were observed in 10% of subjects receiving APL 800 mg BID and 3% of those receiving APL 600 mg BID.[6][8] In the EPIC study, the rate of ALT elevations was similar between the this compound (5.5%) and control (7.7%) groups.[6][8] Despite high intersubject variability in plasma exposures, no significant correlation was found between this compound concentration and the observed liver enzyme elevations.[7]

Hepatotoxicity_Monitoring Start Patient on APL-containing Regimen Monitor Routine LFT Monitoring (ALT, Total Bilirubin) Start->Monitor Normal LFTs Normal (Grade 0-1) Monitor->Normal Results Elevated LFTs Elevated (Grade ≥2) Monitor->Elevated Results Continue Continue Treatment & Monitoring Normal->Continue Assess Assess Severity (Hy's Law Criteria) Elevated->Assess Continue->Monitor HyLaw Combined ALT >3x ULN & Total Bilirubin >1.5x ULN Assess->HyLaw Meets Criteria NoHyLaw Isolated Elevation or Below Hy's Law Threshold Assess->NoHyLaw Does Not Meet Stop Stop Dosing Immediately HyLaw->Stop NoHyLaw->Continue Intensified Monitoring Terminate Decision: Terminate Clinical Development Stop->Terminate Risk/Benefit Unfavorable

References

Aplaviroc: A Chemical Probe for Elucidating CCR5 Function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system, primarily by mediating the migration of T cells, macrophages, and dendritic cells to sites of inflammation.[1] Beyond its physiological function, CCR5 gained significant attention as a major co-receptor for the entry of macrophage-tropic (R5) strains of human immunodeficiency virus type 1 (HIV-1) into host cells.[1] This discovery positioned CCR5 as a critical therapeutic target for HIV-1 infection and spurred the development of small molecule antagonists.

Aplaviroc (B1665140) (formerly GW-873140 or AK602) is a potent, non-competitive allosteric antagonist of the CCR5 receptor.[2] It belongs to the spiro-diketo-piperazine class of compounds and exhibits high-affinity binding to human CCR5, effectively blocking the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the co-receptor, thereby inhibiting viral entry.[2][3] Although the clinical development of this compound for HIV-1 treatment was discontinued (B1498344) due to concerns of hepatotoxicity, its well-characterized mechanism of action and potent in vitro activity make it a valuable chemical probe for investigating the multifaceted functions of CCR5.[4][5]

This technical guide provides a comprehensive overview of this compound as a chemical probe for studying CCR5. It includes a detailed description of its mechanism of action, quantitative data on its binding and inhibitory activities, detailed experimental protocols for its use in various assays, and a discussion of its specificity and potential off-target effects.

Mechanism of Action

This compound functions as a negative allosteric modulator of CCR5.[6] It binds to a hydrophobic pocket within the transmembrane helices of the receptor, distinct from the binding site of the natural chemokine ligands (e.g., CCL3, CCL4, CCL5) and the HIV-1 gp120 protein.[6] This binding induces a conformational change in the CCR5 receptor, rendering it unrecognizable to gp120 and preventing the subsequent fusion of the viral and cellular membranes.[6]

Interestingly, while this compound is a functional antagonist of chemokine-induced signaling, it can paradoxically enhance the binding of the chemokine CCL5 to G protein-uncoupled CCR5 conformations.[7] This highlights the complexity of its allosteric modulation and underscores the importance of using functional assays to characterize its inhibitory effects.

Data Presentation

Table 1: this compound Binding Affinity and Kinetics for Human CCR5
ParameterValueCell/SystemReference
Dissociation Constant (Kd) ~0.18 - 0.40 nMMembranes from CCR5-expressing cells[7]
Dissociation Half-life (t1/2) ~24 hours (at 22°C)Membranes from CCR5-expressing cells[7]
Receptor Occupancy (in vivo) >98% within 2-3 hours of dosingHuman peripheral blood mononuclear cells[8]
Time to 50% Receptor Occupancy (washout) >100 hoursHuman peripheral blood mononuclear cells[8]
Table 2: this compound In Vitro Inhibitory Activity
AssayIC50 / EC50Virus Strain / LigandCell Line / SystemReference
HIV-1 Entry Inhibition 0.2 - 0.6 nMR5-tropic HIV-1 isolatesPeripheral Blood Mononuclear Cells (PBMCs)[3]
HIV-1 Neutralization (Pseudovirus) 2.3 nMHIV-1 JR-FLTZM-bl cells[2]
HIV-1 Neutralization (Pseudovirus) 4.9 nMHIV-1 YU2TZM-bl cells[2]
Calcium Mobilization Fully preventsCCL5 (RANTES)Not specified[6]
Chemotaxis Not specifiedNot specifiedNot specified
GTPγS Binding Not specifiedNot specifiedNot specified

Note: IC50 and EC50 values can vary depending on the specific experimental conditions, including cell type, ligand concentration, and assay format.

Experimental Protocols

Receptor Binding Assay (Radioligand Competition)

This assay measures the ability of this compound to compete with a radiolabeled CCR5 ligand for binding to the receptor.

Methodology: [9][10][11]

  • Membrane Preparation:

    • Culture cells expressing high levels of human CCR5 (e.g., CHO-K1 or HEK293 cells stably transfected with CCR5).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]CCL5 or [3H]Maraviroc) to each well.

    • Add increasing concentrations of this compound (e.g., from 1 pM to 1 µM) or vehicle control.

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including a high concentration of an unlabeled CCR5 ligand (e.g., 1 µM Maraviroc).

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis CCR5-expressing cells CCR5-expressing cells Homogenization Homogenization CCR5-expressing cells->Homogenization Low-speed centrifugation Low-speed centrifugation Homogenization->Low-speed centrifugation High-speed centrifugation High-speed centrifugation Low-speed centrifugation->High-speed centrifugation Washed membranes Washed membranes High-speed centrifugation->Washed membranes Incubation Incubation Washed membranes->Incubation Radiolabeled ligand Radiolabeled ligand Radiolabeled ligand->Incubation This compound This compound This compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Radioactivity counting Radioactivity counting Washing->Radioactivity counting Calculate IC50 Calculate IC50 Radioactivity counting->Calculate IC50 Calculate Ki Calculate Ki Calculate IC50->Calculate Ki

Receptor Binding Assay Workflow

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of this compound to inhibit the entry of HIV-1 pseudoviruses into CCR5-expressing target cells.

Methodology: [2][12][13][14][15]

  • Production of HIV-1 Pseudoviruses:

    • Co-transfect 293T cells with a plasmid encoding an R5-tropic HIV-1 envelope glycoprotein (e.g., from the JR-FL or BaL strains) and a plasmid encoding an HIV-1 backbone that lacks the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).

    • Harvest the cell culture supernatant containing the pseudoviruses 48-72 hours post-transfection.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Titer the pseudovirus stock on target cells to determine the optimal dilution for the neutralization assay.

  • Neutralization Assay:

    • Seed CCR5-expressing target cells (e.g., TZM-bl cells, which contain a Tat-inducible luciferase reporter gene) in a 96-well plate.

    • Pre-incubate the HIV-1 pseudoviruses with serial dilutions of this compound (e.g., from 0.01 nM to 100 nM) or a vehicle control for 1 hour at 37°C.

    • Add the virus-Aplaviroc mixture to the target cells.

    • Incubate the cells for 48-72 hours at 37°C.

    • Measure the reporter gene expression (e.g., luciferase activity by adding a luciferase substrate and measuring luminescence, or GFP expression by flow cytometry).

  • Data Analysis:

    • Calculate the percentage of inhibition of viral entry for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of viral entry) by non-linear regression analysis.

HIV-1 Pseudovirus Entry Assay Workflow

Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of CCR5-expressing cells towards a chemokine gradient.

Methodology: [16][17][18]

  • Cell Preparation:

    • Use a cell line that expresses CCR5 and is known to undergo chemotaxis (e.g., a T cell line like Jurkat, or primary T cells).

    • Wash the cells and resuspend them in a serum-free assay medium.

  • Chemotaxis Assay:

    • Use a transwell migration plate with a porous membrane (e.g., 5 µm pore size for lymphocytes).

    • In the lower chamber, add the assay medium containing a CCR5 chemokine ligand (e.g., 10-100 ng/mL of CCL5) or a vehicle control.

    • In the upper chamber, add the CCR5-expressing cells that have been pre-incubated with various concentrations of this compound (e.g., from 1 nM to 1 µM) or a vehicle control for 30-60 minutes at 37°C.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period sufficient for cell migration (e.g., 2-4 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or crystal violet).

    • Count the number of migrated cells in several microscopic fields.

    • Alternatively, lyse the migrated cells and quantify them using a fluorescent dye (e.g., CyQuant GR dye).

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each this compound concentration relative to the chemokine-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by CCR5 agonists.

Methodology: [19][20][21][22][23]

  • Cell Preparation and Dye Loading:

    • Use CCR5-expressing cells (e.g., CHO-K1/CCR5 or a relevant immune cell line).

    • Wash the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Calcium Flux Measurement:

    • Resuspend the dye-loaded cells in the assay buffer.

    • Aliquot the cells into a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for a short period (e.g., 10-15 minutes).

    • Use a fluorescence plate reader equipped with an injector to measure the fluorescence intensity over time.

    • Establish a baseline fluorescence reading.

    • Inject a CCR5 agonist (e.g., CCL5) into the wells and immediately begin recording the fluorescence intensity.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each condition.

    • Determine the percentage of inhibition of the calcium response for each this compound concentration relative to the agonist-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.

CCR5 Signaling Pathways and Inhibition by this compound

CCR5 activation by its chemokine ligands initiates a cascade of intracellular signaling events that regulate cell migration, proliferation, and survival. As a GPCR, CCR5 couples to heterotrimeric G proteins, primarily of the Gαi family.[1][24]

Upon ligand binding, the G protein dissociates into its Gαi and Gβγ subunits, which then activate downstream effector molecules.[25] Key signaling pathways activated downstream of CCR5 include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: The Gβγ subunit can activate PI3K, leading to the phosphorylation and activation of Akt.[7][26] The PI3K/Akt pathway is crucial for cell survival, proliferation, and migration.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: CCR5 activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK).[24][25] These pathways are involved in a wide range of cellular processes, including gene expression, proliferation, and apoptosis.

  • Phospholipase C (PLC)/Calcium Mobilization Pathway: The Gβγ subunit can also activate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[24] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: CCR5 can also signal through G protein-independent mechanisms involving the JAK/STAT pathway, which is important for cytokine signaling and immune regulation.[25]

This compound, by allosterically inhibiting the active conformation of CCR5, prevents the initiation of these downstream signaling cascades.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Binds G_protein Gαiβγ CCR5->G_protein Activates This compound This compound This compound->CCR5 Inhibits G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma RAS RAS G_alpha_i->RAS PI3K PI3K G_beta_gamma->PI3K PLC PLC G_beta_gamma->PLC AKT AKT PI3K->AKT Activates IKK IKK PI3K->IKK IP3_DAG IP3_DAG PLC->IP3_DAG Generates Ca_mobilization Ca_mobilization IP3_DAG->Ca_mobilization Leads to RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription ERK->Transcription JAK JAK STAT STAT JAK->STAT Activates STAT->Transcription NF_kB_activation NF_kB_activation IKK->NF_kB_activation Leads to NF_kB_activation->Transcription Chemotaxis Chemotaxis Transcription->Chemotaxis Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival

CCR5 Signaling Pathway and this compound Inhibition

Specificity and Off-Target Effects

A critical aspect of a chemical probe is its specificity for the intended target. While this compound is a potent and selective CCR5 antagonist, it is important to consider potential off-target effects, especially when interpreting experimental results.

Preclinical studies have shown that this compound is a substrate and an inhibitor of the organic anion transport protein 1B1 (OATP1B1), which could contribute to its hepatic accumulation and the observed hepatotoxicity in clinical trials.[4] When using this compound as a chemical probe, it is advisable to use the lowest effective concentration and to consider control experiments to rule out off-target effects, particularly in cell types that express OATP1B1.

Furthermore, as with any small molecule inhibitor, a comprehensive off-target screening against a panel of receptors, ion channels, and enzymes would provide a more complete picture of its selectivity profile.[27][28]

Conclusion

This compound is a powerful chemical probe for dissecting the diverse biological roles of the CCR5 receptor. Its well-defined mechanism as a non-competitive allosteric antagonist, coupled with its high potency, allows for the effective inhibition of CCR5-mediated processes in vitro. This technical guide provides a foundation for researchers to utilize this compound in their studies, from detailed experimental protocols to an understanding of the underlying signaling pathways. While its clinical development was halted, the wealth of data generated for this compound makes it a valuable tool for advancing our understanding of CCR5 in health and disease. By carefully considering its mechanism of action and potential off-target effects, researchers can confidently employ this compound to elucidate the intricate functions of this important chemokine receptor.

References

An In-depth Technical Guide to the Allosteric Modulation of CCR5 by Aplaviroc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric modulation of the C-C chemokine receptor type 5 (CCR5) by Aplaviroc (B1665140) (APL), a potent noncompetitive antagonist. This compound, also known as GW873140 or AK602, was developed for the treatment of HIV-1 infection but its clinical development was halted due to hepatotoxicity.[1][2] Despite its discontinuation for clinical use, this compound remains a valuable tool for studying CCR5 biology and the mechanisms of allosteric modulation.

Core Mechanism of Action

This compound is a small molecule that belongs to the spiro-diketo-piperazine class of compounds.[3][4] It functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[3][5] This means it does not directly compete with the natural chemokine ligands (like CCL3, CCL4, and CCL5) or the HIV-1 envelope glycoprotein (B1211001) gp120 for the primary binding site (orthosteric site).[6] Instead, this compound binds to a distinct site within the transmembrane helices of the CCR5 receptor.[7][8] This binding induces a conformational change in the receptor, which in turn prevents the binding of gp120 and subsequent viral entry into the host cell.[4][6] This allosteric mechanism is a hallmark of several CCR5 inhibitors.[6]

Quantitative Analysis of this compound-CCR5 Interaction

The interaction of this compound with the CCR5 receptor has been characterized by various quantitative measures, highlighting its high affinity and potent antiviral activity.

ParameterValueCell Line/SystemNotes
IC50 (HIV-1 Inhibition)
HIV-1Ba-L0.1 - 0.4 nM[9]-Wild-type R5 HIV-1 strain
HIV-1JRFL0.1 - 0.4 nM[9]-Wild-type R5 HIV-1 strain
HIV-1MOKW0.1 - 0.4 nM[9]-Wild-type R5 HIV-1 strain
Multidrug-resistant HIV-10.2 - 0.6 nM[4]-R5-tropic isolates
HIV-1MM and HIV-1JSL0.4 - 0.6 nM[9]-Multidrug-resistant variants
rgp120/sCD4 binding2.7 nM[9]-Inhibition of the interaction with CCR5
Binding Affinity (Kd)
This compound2.9 ± 1.0 nM[9]-High-affinity binding to ECL2B and/or neighboring regions
Dissociation Half-Life (t1/2)
At 22°C24 ± 3.6 h[10]-Faster dissociation than previously reported at 4°C
Receptor Occupancy
In peripheral blood>98%[11][12]Human subjectsWithin 2 to 3 hours of dosing
Time to 50% occupancy>100 hours[11][12]Human subjectsDuring drug washout period, significantly longer than plasma half-life

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the allosteric modulation of CCR5 by this compound.

These assays are fundamental for determining the binding affinity and kinetics of ligands to their receptors.

  • Membrane Preparation :

    • HEK 293T cells are transiently transfected with plasmids encoding the wild-type or mutant CCR5.[6]

    • After 48 hours, cells are harvested and membranes are prepared.[6]

  • Displacement Experiments :

    • A constant concentration of a radiolabeled ligand, such as [125I]CCL3, is incubated with the cell membranes.[6]

    • Increasing concentrations of the unlabeled competitor (e.g., this compound) are added to displace the radioligand.

    • The amount of bound radioactivity is measured, and the IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined.

  • Saturation Binding Assays :

    • Increasing concentrations of a radiolabeled antagonist (e.g., [3H]maraviroc) are incubated with the membranes to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[13]

This method allows for the quantification of receptor occupancy by a drug in a more physiological setting.

  • Principle : This assay is based on the observation that this compound selectively inhibits the binding of a specific monoclonal antibody (mAb 45531) to CCR5.[11][12]

  • Procedure :

    • Peripheral blood mononuclear cells (PBMCs) are isolated from subjects.

    • The cells are incubated with a saturating concentration of the fluorescently labeled mAb 45531.

    • The binding of the antibody is measured by flow cytometry.

    • The percentage of receptor occupancy is calculated by comparing the antibody binding in the presence and absence of this compound.

This assay measures the ability of a ligand to induce the internalization of the CCR5 receptor from the cell surface.

  • Cell Preparation : Activated PBMCs are seeded in plates and incubated.[14]

  • Ligand Treatment : Cells are treated with different concentrations of the test compound (e.g., this compound) or a known agonist (e.g., RANTES) for a specific time at 37°C.[14]

  • Staining and Analysis :

    • The cells are then stained with a fluorescently labeled anti-CCR5 antibody that recognizes an extracellular epitope.

    • The amount of cell surface CCR5 is quantified by flow cytometry. A decrease in fluorescence indicates receptor internalization.

Signaling Pathways and Allosteric Modulation

CCR5 is a G protein-coupled receptor (GPCR) that, upon binding to its natural chemokine ligands, activates intracellular signaling cascades.[15][16] this compound, through its allosteric binding, modulates these signaling events.

CCR5_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR5 CCR5 N-term TM1-7 C-term Chemokine->CCR5:N Binding G_protein Gαi Gβγ CCR5:C->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (MAPK, etc.) Ca_release->Downstream PKC->Downstream

Caption: Canonical CCR5 signaling pathway upon chemokine binding.

This compound's binding to a transmembrane pocket alters the conformation of CCR5, thereby preventing the conformational changes necessary for G protein coupling and subsequent signaling, even if the chemokine can still bind.[6] Interestingly, some studies suggest that this compound can enhance the binding of the chemokine CCL5 to a G protein-uncoupled state of the receptor, while inhibiting its binding to the coupled, functional state.[10]

Aplaviroc_Modulation cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular gp120 gp120 CCR5 CCR5 N-term TM1-7 C-term gp120->CCR5:N Binding Blocked G_protein Gαi Gβγ CCR5:C->G_protein Activation Blocked This compound This compound This compound->CCR5:TM Allosteric Binding Signaling Signaling Cascade G_protein->Signaling Blocked

Caption: Allosteric inhibition of CCR5 by this compound.

Experimental Workflow for Assessing Antiviral Activity

A typical workflow to determine the anti-HIV-1 activity of a compound like this compound involves several key steps.

Antiviral_Workflow Cell_Culture Culture target cells (e.g., PBMCs, U87.CD4.CCR5) Infection Infect cells with R5-tropic HIV-1 in the presence of this compound Cell_Culture->Infection Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Infection Incubation Incubate for several days Infection->Incubation Assay Measure viral replication (e.g., p24 antigen ELISA, RT activity) Incubation->Assay Analysis Calculate IC50 value Assay->Analysis

Caption: Workflow for determining the antiviral activity of this compound.

Resistance to this compound

Resistance to CCR5 antagonists can emerge through two primary mechanisms: a shift in coreceptor usage from CCR5 to CXCR4, or the development of mutations in the HIV-1 envelope glycoprotein (gp120) that allow the virus to utilize the drug-bound conformation of CCR5.[8][17] Studies on this compound have shown that resistance determinants are often located within the V3 loop of gp120.[17] Resistant viruses may become more dependent on the N-terminus of the drug-bound CCR5 for entry.[17] In some clinical cases of virologic failure with this compound, resistance was not due to reduced susceptibility to the drug itself, but rather to the emergence of resistance to other antiretrovirals in the treatment regimen, such as the M184V mutation conferring lamivudine (B182088) resistance.[18]

Conclusion

This compound serves as a paradigmatic example of an allosteric modulator of a GPCR. Its high affinity and potent inhibition of CCR5-mediated HIV-1 entry, coupled with the detailed understanding of its mechanism of action, provide a solid foundation for the rational design of new allosteric drugs targeting CCR5 and other GPCRs. While its clinical journey was cut short, the wealth of data generated from this compound studies continues to be a valuable resource for the scientific community.

References

An In-depth Technical Guide to Aplaviroc's Interaction with the Chemokine-CCR5 Axis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (B1665140) (formerly GSK-873140 or AK602) is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus type 1 (HIV-1) into host cells.[1][2] As a member of the 2,5-diketopiperazine class of compounds, this compound demonstrated potent in vitro anti-HIV-1 activity at subnanomolar concentrations.[3] However, its clinical development was halted in 2005 due to concerns about hepatotoxicity.[2][4] Despite its discontinuation for therapeutic use, this compound remains a valuable tool for researchers studying CCR5 pharmacology and HIV-1 entry mechanisms due to its unique allosteric mode of action.[5]

This technical guide provides a comprehensive overview of this compound's effect on chemokine-CCR5 interactions, detailing its mechanism of action, quantitative binding and activity data, experimental protocols for its characterization, and the signaling pathways it modulates.

Mechanism of Action: A Noncompetitive Allosteric Antagonist

This compound functions as a potent, noncompetitive allosteric antagonist of the CCR5 receptor.[6] Unlike competitive antagonists that bind to the same site as the natural ligands (chemokines), this compound binds to a distinct site within the transmembrane helices of CCR5.[1][7] This allosteric binding induces a conformational change in the receptor, which in turn prevents the interaction of the HIV-1 envelope glycoprotein (B1211001) gp120 with CCR5, thereby inhibiting viral entry into the host cell.[1][8]

A key feature of this compound's mechanism is its differential effect on the binding of various CCR5 ligands, which is dependent on the G-protein coupling state of the receptor.[9] While this compound effectively blocks the binding of chemokines such as MIP-1α (CCL3) and MIP-1β (CCL4), its interaction with RANTES (CCL5) is more complex.[9] Studies have shown that this compound can enhance the binding of CCL5 to G-protein uncoupled CCR5, while inhibiting CCL5 binding to the G-protein coupled form of the receptor.[9][10] This suggests a nuanced modulation of receptor conformation and function. Despite permitting CCL5 binding under certain conditions, this compound effectively blocks downstream signaling events such as calcium mobilization in response to all CCR5-activating chemokines.[7]

The binding of this compound is characterized by a high affinity and a long residence time on the CCR5 receptor.[5] This prolonged receptor occupancy, with a half-life exceeding 100 hours in clinical studies, is significantly longer than its plasma pharmacokinetic half-life of approximately 3 hours.[11] This persistent binding contributes to its potent and sustained antiviral activity.[11]

Quantitative Data on this compound's Bioactivity

The following tables summarize the key quantitative data reported for this compound in various in vitro and clinical studies.

Parameter Value Cell Type/Assay Condition Reference
IC50 (HIV-1 Ba-L) 0.1 - 0.4 nMPHA-PBMCs[12]
IC50 (HIV-1 JRFL) 0.1 - 0.4 nMPHA-PBMCs[12]
IC50 (HIV-1 MOKW) 0.1 - 0.4 nMPHA-PBMCs[12]
IC50 (HIV-1 MDR variants) 0.4 - 0.6 nMPHA-PBMCs[12]
EC50 (HIV-1 Ba-L) 0.7 nMPHA-PBMCs[13]
EC75 (HIV-1 Ba-L) 4 nMPHA-PBMCs[13]
EC90 (HIV-1 Ba-L) 16 nMPHA-PBMCs[13]
EC95 (HIV-1 Ba-L) 25 nMPHA-PBMCs[13]
Kd 2.9 ± 1.0 nMNot Specified[12]
Dissociation Half-life (t1/2) 24 ± 3.6 hoursat 22°C[9]
Receptor Occupancy (in vivo) >98%Peripheral Blood (2-3 hours post-dosing)[11]
Time to 50% Receptor Occupancy >100 hoursPeripheral Blood (washout period)[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the CCR5 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled CCR5 ligand.

Materials:

  • HEK293 cells stably expressing human CCR5

  • Cell lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, protease inhibitors)

  • Binding buffer (50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA)

  • Radioligand: [125I]-MIP-1α (CCL3)

  • Unlabeled this compound

  • Glass fiber filters (e.g., GF/C)

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest CCR5-expressing HEK293 cells and wash with cold PBS.

    • Resuspend cells in cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with lysis buffer and centrifuge again.

    • Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of cell membrane preparation (typically 5-10 µg of protein).

      • 50 µL of binding buffer containing a fixed concentration of [125I]-MIP-1α (e.g., 0.1 nM).

      • 50 µL of binding buffer containing increasing concentrations of unlabeled this compound (for competition curve) or buffer alone (for total binding) or a high concentration of unlabeled MIP-1α (for non-specific binding).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 0.9% NaCl).

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This functional assay measures the ability of this compound to block the intracellular calcium mobilization induced by chemokine activation of CCR5.

Materials:

  • Cells expressing CCR5 (e.g., U-87 MG cells or primary T-cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • CCR5 agonist (e.g., RANTES/CCL5)

  • This compound

  • Fluorescence microplate reader with automated injection (e.g., FLIPR)

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate CCR5-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation:

    • Add HBSS containing various concentrations of this compound or vehicle control to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence microplate reader and establish a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add a solution of the CCR5 agonist (e.g., CCL5) to all wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium flux against the concentration of this compound to determine the IC50 value.

Chemotaxis Assay

This assay assesses the ability of this compound to inhibit the directed migration of cells towards a chemokine gradient.

Materials:

  • CCR5-expressing cells capable of chemotaxis (e.g., primary T-lymphocytes or THP-1 monocytes)

  • Transwell inserts (with appropriate pore size, e.g., 5 µm for lymphocytes)

  • 24-well plates

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)

  • Chemoattractant (e.g., MIP-1β/CCL4)

  • This compound

  • Cell staining and counting reagents (e.g., Calcein-AM or DAPI)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell and Reagent Preparation:

    • Resuspend CCR5-expressing cells in chemotaxis medium.

    • In some wells of the 24-well plate (lower chamber), add chemotaxis medium containing the chemoattractant (e.g., 100 ng/mL CCL4).

    • In other wells, add chemotaxis medium alone as a negative control.

  • Compound Treatment:

    • Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Chemotaxis:

    • Add the cell suspension to the upper chamber of the Transwell inserts.

    • Place the inserts into the wells of the 24-well plate containing the chemoattractant or control medium.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields. Alternatively, if using a fluorescent dye like Calcein-AM, measure the fluorescence of the migrated cells in the lower chamber using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Signaling Pathways and Molecular Interactions

The interaction of this compound with CCR5 allosterically modulates the receptor's ability to engage with downstream signaling pathways.

CCR5 Signaling Cascade

Upon binding of its natural chemokine ligands (e.g., CCL3, CCL4, CCL5), CCR5, a G-protein coupled receptor (GPCR), activates heterotrimeric G-proteins, primarily of the Gi family.[14] This leads to the dissociation of the Gαi and Gβγ subunits, which initiate a cascade of intracellular events including:

  • Inhibition of adenylyl cyclase , leading to decreased cyclic AMP (cAMP) levels.

  • Activation of phospholipase C (PLC) , which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[14]

  • IP3-mediated release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[14]

  • DAG-mediated activation of protein kinase C (PKC) .[14]

  • Activation of downstream kinase cascades , including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38) and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[15][16]

These signaling events ultimately regulate cellular processes such as chemotaxis, cell survival, and cytokine production.

This compound's Impact on Signaling

By inducing a conformational change in CCR5, this compound prevents the productive coupling of the receptor to G-proteins upon chemokine binding. This effectively blocks the initiation of the downstream signaling cascade, most notably the chemokine-induced calcium flux.[7]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CCR5 CCR5 Receptor This compound->CCR5 Allosteric Binding (Inhibition) Chemokine Chemokine (e.g., CCL5) Chemokine->CCR5 Binding G_protein G-protein (Gαiβγ) CCR5->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (MAPK, PI3K/Akt) Ca_release->Downstream PKC->Downstream Cellular_Response Cellular Response (Chemotaxis, etc.) Downstream->Cellular_Response

Caption: this compound's allosteric inhibition of CCR5 signaling.

Molecular Interactions with CCR5

This compound binds to a hydrophobic pocket within the seven-transmembrane domain of CCR5. This binding site is distinct from the chemokine and gp120 interaction sites, which are located more towards the extracellular loops and N-terminus.[1] Key residues in CCR5 that have been identified to be involved in the binding of this compound and other allosteric inhibitors include those in the transmembrane helices and extracellular loops.[1] The binding of this compound is thought to stabilize a conformation of CCR5 that is unable to undergo the necessary structural rearrangements required for G-protein activation and co-receptor function for HIV-1 entry.

cluster_workflow Experimental Workflow: Receptor Occupancy Assay start Isolate PBMCs from whole blood incubation Incubate cells with this compound (in vitro or ex vivo) start->incubation staining Stain with fluorescently labeled anti-CCR5 antibody (competing) incubation->staining flow_cytometry Acquire data on a flow cytometer staining->flow_cytometry analysis Analyze mean fluorescence intensity (MFI) to determine % receptor occupancy flow_cytometry->analysis result Quantify the extent and duration of CCR5 blockade by this compound analysis->result

Caption: Workflow for CCR5 receptor occupancy assay.

Conclusion

This compound is a well-characterized noncompetitive allosteric antagonist of CCR5 with a unique and complex mechanism of action. Although its clinical development was halted, it remains a critical research tool for understanding CCR5 pharmacology, the intricacies of allosteric modulation, and the mechanisms of HIV-1 entry. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in these fields. Further investigation into the specific molecular interactions of this compound and other CCR5 antagonists will continue to provide valuable insights into GPCR function and inform the design of future therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Aplaviroc

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the in vitro evaluation of Aplaviroc (also known as GW-873140 or AK-602), an experimental CCR5 receptor antagonist developed for the treatment of HIV-1 infection.[1][2] Although its clinical development was halted due to hepatotoxicity, this compound remains a key reference compound for studying CCR5 antagonists.[2][3][4] These protocols cover the assessment of its antiviral efficacy, mechanism of action, and cytotoxicity, providing a framework for preclinical research of CCR5 inhibitors.

Mechanism of Action of this compound

This compound is a noncompetitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells, primarily CD4+ T-lymphocytes. The viral entry process begins when the HIV-1 surface glycoprotein (B1211001) gp120 binds to the host cell's CD4 receptor. This binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor. The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the viral glycoprotein gp41, leading to the fusion of the viral and cellular membranes and entry of the viral capsid into the cytoplasm.[5]

This compound functions by binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[5] This binding event locks the receptor in a conformation that is not recognized by the gp120-CD4 complex, thereby preventing viral entry and subsequent infection.[6]

HIV_Entry_Inhibition cluster_0 HIV-1 Entry (No Inhibitor) cluster_1 This compound Inhibition HIV1 HIV-1 Virus gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-Receptor CD4->CCR5 Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. gp41 Mediates HostCell Host Cell (CD4+) This compound This compound CCR5_Blocked CCR5 (Blocked) This compound->CCR5_Blocked 1. Binds Allosterically NoEntry Viral Entry Blocked CCR5_Blocked->NoEntry gp120_2 gp120-CD4 Complex gp120_2->CCR5_Blocked HostCell2 Host Cell (CD4+) Antiviral_Assay_Workflow start Start seed 1. Seed TZM-bl cells in 96-well plate start->seed incubate1 2. Incubate 24h at 37°C seed->incubate1 prepare_drug 3. Prepare serial dilutions of this compound incubate1->prepare_drug treat 4. Add this compound to cells prepare_drug->treat infect 5. Add R5-tropic HIV-1 pseudovirus treat->infect incubate2 6. Incubate 48h at 37°C infect->incubate2 lyse 7. Lyse cells and add luciferase substrate incubate2->lyse read 8. Measure luminescence lyse->read analyze 9. Calculate % inhibition and determine IC50 read->analyze end End analyze->end

References

Application Notes and Protocols for Cell-Based Assays Using Aplaviroc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (formerly known as GW-873140 or AK602) is a potent and specific small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells.[3] this compound functions as a noncompetitive allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2][4] This binding event induces a conformational change in the receptor, which in turn prevents the interaction between the viral envelope glycoprotein (B1211001) gp120 and CCR5, thereby inhibiting viral entry and subsequent replication.[1][4]

Despite demonstrating subnanomolar to nanomolar potency against a broad range of R5-tropic HIV-1 isolates in vitro, the clinical development of this compound was discontinued (B1498344) due to concerns of hepatotoxicity.[1][5][6] Nevertheless, this compound remains a valuable research tool for studying CCR5 biology, HIV-1 entry mechanisms, and for the evaluation of other CCR5 antagonists.

These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and other CCR5 antagonists.

Mechanism of Action: CCR5 Antagonism

The primary mechanism of this compound involves blocking the interaction between the HIV-1 envelope protein gp120 and the host cell co-receptor CCR5. This action is crucial in preventing the fusion of the viral and cellular membranes, a necessary step for the virus to enter and infect the cell.

cluster_0 HIV-1 Entry (R5-tropic) cluster_1 Inhibition by this compound HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5 CCR5 Co-receptor gp120->CCR5 Binding BlockedCCR5 Inactive CCR5 Conformation gp120->BlockedCCR5 Binding Blocked CD4->CCR5 Conformational Change in gp120 HostCell Host Cell Membrane CCR5->HostCell Viral Fusion & Entry This compound This compound This compound->CCR5 Allosteric Binding NoEntry No Viral Entry BlockedCCR5->NoEntry start Start step1 Co-transfect 293T cells with HIV-1 env-expression vector and an env-deficient proviral vector containing a luciferase reporter gene. start->step1 step2 Harvest pseudovirus- containing supernatant after 48h. step1->step2 step5 Infect cells with pseudovirus. step2->step5 step3 Seed target cells (e.g., U87-CD4-CCR5) in a 96-well plate. step4 Pre-incubate target cells with serial dilutions of this compound. step3->step4 step4->step5 step6 Incubate for 48-72h. step5->step6 step7 Lyse cells and measure luciferase activity. step6->step7 step8 Calculate IC50 values. step7->step8 end End step8->end start Start step1 Isolate PBMCs or use CCR5-expressing cell line. start->step1 step2 Incubate cells with varying concentrations of this compound. step1->step2 step5 Stain a parallel sample with a non-competing anti-CCR5 mAb to determine total CCR5 expression. step1->step5 step3 Wash cells to remove unbound this compound. step2->step3 step4 Stain cells with a fluorescently labeled competing anti-CCR5 mAb (e.g., anti-CCR5-PE). step3->step4 step6 Acquire data on a flow cytometer. step4->step6 step5->step6 step7 Calculate Receptor Occupancy (RO). step6->step7 end End step7->end start Start step1 Seed CCR5-expressing cells in a black, clear-bottom 96-well plate. start->step1 step2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM). step1->step2 step3 Incubate with serial dilutions of this compound. step2->step3 step4 Measure baseline fluorescence using a microplate reader. step3->step4 step5 Add a CCR5 agonist (e.g., RANTES) to induce calcium flux. step4->step5 step6 Measure the change in fluorescence. step5->step6 step7 Calculate the percentage of inhibition and determine the IC50 value. step6->step7 end End step7->end

References

Application Notes and Protocols for Aplaviroc Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (B1665140) (also known as AK602, ONO-4128, and GW873140) is a potent, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of the human immunodeficiency virus (HIV-1) into host cells. While the clinical development of this compound was halted due to concerns of hepatotoxicity in human trials, its mechanism of action and preclinical data remain of interest for HIV research and the development of other CCR5 antagonists.[2][3]

An important consideration for in vivo studies is the species specificity of this compound. Preclinical studies have shown that this compound binds with high affinity to human and macaque CCR5 but not to the CCR5 of other species, including mice. This necessitates the use of humanized murine models, which are immunodeficient mice engrafted with human immune cells or tissues, to evaluate the efficacy of this compound in a small animal model.

This document provides detailed application notes and protocols for the administration of this compound in a humanized mouse model, based on published preclinical research. The provided protocols and data are intended to serve as a guide for researchers designing in vivo studies to evaluate this compound or similar CCR5 antagonists.

Data Presentation

Table 1: In Vivo Efficacy of this compound in HIV-1 Infected hu-PBMC-NOG Mice
Treatment GroupMean Human CD4+/CD8+ Ratio (Day 16 post-infection)Mean Plasma HIV-1 RNA (copies/mL) (Day 16 post-infection)Mean Serum p24 Levels (pg/mL) (Day 16 post-infection)Mean Proviral DNA (copies/10^6 human CD4+ cells) (Day 16 post-infection)
Saline (Control)0.1~1 x 10^6>3000~1 x 10^5
This compound0.921.27 x 10^3<50~1 x 10^2
Uninfected1.0Not ApplicableNot ApplicableNot Applicable

Data extracted from Nakata et al., 2005.[4]

Experimental Protocols

Protocol 1: Establishment of a Humanized Peripheral Blood Mononuclear Cell (PBMC) Non-obese Diabetic/Severe Combined Immunodeficiency (NOD/SCID) Interleukin-2 (B1167480) Receptor Gamma Chain Knocked-out (NOG) Mouse Model for HIV-1 Infection

This protocol describes the generation of a humanized mouse model susceptible to HIV-1 infection, which is essential for evaluating the in vivo efficacy of this compound.

Materials:

  • Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) interleukin-2 receptor gamma chain knocked-out (NOG) mice.

  • Human peripheral blood mononuclear cells (PBMCs).

  • Phosphate-buffered saline (PBS), sterile.

  • R5-tropic HIV-1 isolate (e.g., HIV-1JR-FL).

Procedure:

  • Preparation of Human PBMCs:

    • Isolate human PBMCs from healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Transplantation of Human PBMCs into NOG Mice:

    • Administer 0.2 mL of the human PBMC suspension (1 x 10^7 cells) intraperitoneally to each NOG mouse.

    • Monitor the mice for signs of graft-versus-host disease (GVHD).

  • HIV-1 Infection of Humanized Mice:

    • One day after PBMC transplantation, inoculate the mice intraperitoneally with an R5-tropic HIV-1 isolate (e.g., 100 TCID50 of HIV-1JR-FL).

Protocol 2: Administration of this compound in HIV-1 Infected hu-PBMC-NOG Mice

This protocol details the preparation and administration of this compound to the established HIV-1 infected humanized mouse model.

Materials:

  • This compound (AK602/ONO-4128/GW873140).

  • Vehicle for administration (e.g., saline).

  • HIV-1 infected hu-PBMC-NOG mice (from Protocol 1).

Procedure:

  • Preparation of this compound Solution:

    • Note: The specific formulation and dosage of this compound administered in the Nakata et al. (2005) study are not publicly detailed. Researchers should perform dose-ranging studies to determine the optimal dose. Based on in vitro potency, a starting point for in vivo studies could be in the range of 1-10 mg/kg.

    • Prepare a stock solution of this compound in a suitable solvent and dilute to the final desired concentration with the chosen vehicle (e.g., saline). The final solution should be sterile-filtered.

  • Administration of this compound:

    • One day after HIV-1 inoculation, begin administration of this compound to the treatment group of mice.

    • The route of administration in the key preclinical study is not explicitly stated. Oral gavage or intraperitoneal injection are common routes for small molecule inhibitors in murine models.

    • Administer the prepared this compound solution to the mice at the predetermined dosage and frequency. For a proof-of-concept study, daily administration is recommended.

    • Administer an equal volume of the vehicle (e.g., saline) to the control group of mice following the same schedule.

  • Monitoring and Sample Collection:

    • Monitor the health of the mice daily.

    • Collect peripheral blood samples at regular intervals (e.g., weekly) to monitor human CD4+ and CD8+ T cell counts by flow cytometry.

    • Separate plasma from blood samples to quantify HIV-1 RNA levels using a validated assay (e.g., RT-qPCR).

    • At the end of the study (e.g., day 16 post-infection), euthanize the mice and collect blood for serum p24 analysis and tissues for proviral DNA analysis.

Visualizations

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCR5 CCR5 Receptor G_protein G-protein (Gαi) CCR5->G_protein Activates Signaling_Cascade Downstream Signaling (e.g., Ca2+ mobilization) G_protein->Signaling_Cascade Initiates HIV1_gp120 HIV-1 gp120 HIV1_gp120->CCR5 Binds Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds This compound This compound This compound->CCR5 Allosteric Binding (Non-competitive)

Caption: CCR5 signaling pathway and this compound's mechanism of action.

Experimental_Workflow cluster_setup Model Generation cluster_infection_treatment Infection and Treatment cluster_monitoring Monitoring and Analysis Isolate_PBMCs Isolate Human PBMCs Transplant_Mice Transplant PBMCs into NOG Mice Isolate_PBMCs->Transplant_Mice Infect_Mice Infect with R5-tropic HIV-1 (Day 1 post-transplant) Transplant_Mice->Infect_Mice Administer_this compound Administer this compound or Saline (Daily, starting Day 2) Infect_Mice->Administer_this compound Monitor_Health Daily Health Monitoring Administer_this compound->Monitor_Health Collect_Blood Weekly Blood Collection Monitor_Health->Collect_Blood Euthanasia Euthanasia and Tissue Collection (Day 16 post-infection) Monitor_Health->Euthanasia Flow_Cytometry Flow Cytometry for CD4+/CD8+ T-cells Collect_Blood->Flow_Cytometry Viral_Load Plasma HIV-1 RNA Quantification Collect_Blood->Viral_Load Final_Analysis Serum p24 and Proviral DNA Analysis Euthanasia->Final_Analysis

Caption: Experimental workflow for evaluating this compound in a humanized mouse model.

References

Application Notes: Determining the Affinity of Aplaviroc for the CCR5 Receptor using a Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aplaviroc (formerly GSK-873140 or AK602) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system by serving as a receptor for chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[2][3] Importantly, CCR5 is also a major co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[4] By binding to CCR5, this compound allosterically inhibits the interaction of the viral glycoprotein (B1211001) gp120 with the receptor, thereby preventing viral entry.[5] Understanding the binding affinity of this compound for CCR5 is critical for its characterization as an antiretroviral agent. Radioligand binding assays are the gold standard for quantifying this interaction, providing valuable data such as the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50).

Principle of the Assay

This application note describes a competitive radioligand binding assay to determine the affinity of this compound for the human CCR5 receptor. The assay utilizes a radiolabeled ligand that binds specifically to CCR5, such as [125I]-MIP-1α. In the presence of increasing concentrations of a competing non-radiolabeled ligand, like this compound, the binding of the radioligand is displaced. By measuring the reduction in bound radioactivity, an inhibition curve can be generated, from which the IC50 value of this compound is determined. The Ki value can then be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Data Presentation

The following table summarizes the quantitative data for this compound's binding affinity to the CCR5 receptor, as determined by radioligand binding assays.

ParameterValue (nM)RadioligandCell Line/Membrane SourceReference
IC500.2 - 0.6Not SpecifiedLaboratory and primary R5-HIV-1 isolates[4]
KdSub-nanomolar[3H]SCH-C or [3H]vicrivirocCCR5 membranes[2]
pK(B)8.6 ± 0.07[125I]-MIP-1αNot Specified

Note: pK(B) is the negative logarithm of the antagonist dissociation constant (KB). A pK(B) of 8.6 corresponds to a KB of approximately 0.25 nM.

Experimental Protocols

Membrane Preparation from CCR5-expressing Cells

This protocol describes the preparation of cell membranes enriched with the CCR5 receptor.

Materials:

  • HEK293 cells stably expressing human CCR5

  • Cell scrapers

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™, Roche), ice-cold

  • Homogenization buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 10% (w/v) sucrose, with protease inhibitors, ice-cold

  • Dounce homogenizer or similar

  • High-speed centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Grow CCR5-expressing cells to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and pellet them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a high-speed centrifuge tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in homogenization buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details the procedure for a competitive binding assay to determine the IC50 of this compound.

Materials:

  • CCR5-expressing cell membranes (prepared as above)

  • Radioligand: [125I]-MIP-1α (e.g., PerkinElmer)

  • This compound

  • Binding buffer: 50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl, 0.1% BSA, ice-cold

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Filtration apparatus (e.g., Brandel or Packard cell harvester)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound in binding buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.

  • In a 96-well plate, add the following in triplicate for each condition:

    • Total Binding: 50 µL of binding buffer, 50 µL of [125I]-MIP-1α (at a final concentration close to its Kd, e.g., 0.1 nM), and 100 µL of CCR5 membranes (e.g., 10-20 µg protein).

    • Non-specific Binding: 50 µL of a high concentration of a non-radiolabeled CCR5 ligand (e.g., 1 µM unlabeled MIP-1α), 50 µL of [125I]-MIP-1α, and 100 µL of CCR5 membranes.

    • Competition: 50 µL of each this compound dilution, 50 µL of [125I]-MIP-1α, and 100 µL of CCR5 membranes.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture CCR5-expressing cell culture harvest Cell Harvesting cell_culture->harvest lysis Cell Lysis & Homogenization harvest->lysis centrifugation Differential Centrifugation lysis->centrifugation membrane_pellet Membrane Pellet Resuspension centrifugation->membrane_pellet quantification Protein Quantification membrane_pellet->quantification storage Storage at -80°C quantification->storage assay_setup Assay Plate Setup (Total, Non-specific, Competition) storage->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting data_processing Calculate Specific Binding counting->data_processing curve_fitting Generate Inhibition Curve (Non-linear regression) data_processing->curve_fitting ic50_determination Determine IC50 curve_fitting->ic50_determination ki_calculation Calculate Ki (Cheng-Prusoff) ic50_determination->ki_calculation

Caption: Experimental workflow for determining this compound affinity for CCR5.

CCR5_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ccr5 CCR5 g_protein Gαi/o, Gβγ ccr5->g_protein Activates plc PLC g_protein->plc Activates pi3k PI3K g_protein->pi3k Activates rho Rho g_protein->rho rac Rac g_protein->rac This compound This compound This compound->ccr5 Allosteric Inhibition chemokine Chemokine (e.g., RANTES, MIP-1α) chemokine->ccr5 Binds dag DAG plc->dag ip3 IP3 plc->ip3 akt Akt pi3k->akt chemotaxis Chemotaxis rho->chemotaxis rac->chemotaxis pkc PKC dag->pkc ca_release Ca²⁺ Release ip3->ca_release mapk MAPK Pathway (ERK, JNK, p38) pkc->mapk gene_transcription Gene Transcription akt->gene_transcription ca_release->gene_transcription mapk->gene_transcription

Caption: Simplified CCR5 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for Long-Term Cell Culture Experiments with Aplaviroc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting long-term cell culture experiments to evaluate the antiviral efficacy, cytotoxicity, and resistance profile of Aplaviroc, a CCR5 antagonist for the treatment of HIV-1 infection.

Introduction

This compound (formerly known as GW873140 and AK602) is a potent, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus type 1 (HIV-1) into host cells, primarily CD4+ T lymphocytes.[2] By binding to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, this compound induces conformational changes that prevent the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell, thereby inhibiting viral entry and replication.[1][3] In vitro studies have demonstrated that this compound exhibits potent anti-HIV-1 activity at subnanomolar concentrations.[2][4]

Long-term cell culture experiments are crucial for understanding the sustained efficacy of antiviral compounds, monitoring the potential for the development of drug resistance, and assessing long-term cytotoxicity. This document provides detailed protocols for establishing and maintaining long-term co-cultures of peripheral blood mononuclear cells (PBMCs) with HIV-1 in the presence of this compound.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound against R5-tropic HIV-1 in PHA-stimulated PBMCs
HIV-1 IsolateMean EC50 (nM)Mean EC75 (nM)Mean EC90 (nM)Mean EC95 (nM)
Ba-L0.741625

EC50/75/90/95: The concentration of this compound that inhibits 50%, 75%, 90%, and 95% of viral replication, respectively. Data derived from short-term (7-day) assays.[2]

Table 2: Long-Term Virologic Response and Resistance Development (Hypothetical Data)
This compound ConcentrationWeek 4: p24 Antigen (pg/mL)Week 8: p24 Antigen (pg/mL)Week 12: p24 Antigen (pg/mL)Week 12: Fold Change in EC50
Vehicle Control (0 nM)>2000>2000>20001.0
1 nM (EC50)<501508005.2
10 nM (EC90)<50<5012015.8
100 nM<50<50<501.2

This table presents hypothetical data to illustrate the expected outcomes of a long-term experiment. Actual results may vary.

Experimental Protocols

Protocol 1: Long-Term Culture of HIV-1 Infected PBMCs with this compound

Objective: To evaluate the long-term efficacy of this compound in suppressing HIV-1 replication in primary human PBMCs.

Materials:

  • This compound

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy, HIV-seronegative donors

  • R5-tropic HIV-1 laboratory strain (e.g., Ba-L)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)

  • Phytohemagglutinin (PHA)

  • Recombinant human interleukin-2 (B1167480) (IL-2)

  • Ficoll-Paque PLUS

  • 96-well and 24-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit

Procedure:

  • PBMC Isolation and Stimulation:

    • Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque PLUS density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile PBS.

    • Resuspend PBMCs in Complete RPMI at a concentration of 1 x 10^6 cells/mL.

    • Stimulate the PBMCs with PHA (2 µg/mL) for 48-72 hours in a CO2 incubator.

  • HIV-1 Infection of PBMCs:

    • After stimulation, wash the PHA-stimulated PBMCs to remove the mitogen.

    • Resuspend the cells in Complete RPMI containing IL-2 (20 U/mL) at a concentration of 2 x 10^6 cells/mL.

    • Infect the cells with an R5-tropic HIV-1 strain at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2-4 hours at 37°C.

    • After incubation, wash the cells twice with sterile PBS to remove the viral inoculum.

  • Long-Term Culture with this compound:

    • Resuspend the infected PBMCs in Complete RPMI with IL-2 (20 U/mL) at a density of 1 x 10^6 cells/mL.

    • Plate 1 mL of the cell suspension into each well of a 24-well plate.

    • Prepare serial dilutions of this compound in Complete RPMI with IL-2. Add the this compound dilutions to the designated wells to achieve the final desired concentrations (e.g., ranging from 0.1 nM to 100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • Every 3-4 days, carefully remove half of the culture supernatant (500 µL) without disturbing the cells and replace it with fresh Complete RPMI containing IL-2 and the corresponding concentration of this compound.

    • Store the collected supernatants at -80°C for subsequent p24 antigen analysis.

    • Maintain the cultures for the desired duration (e.g., 4-12 weeks).

  • Monitoring Viral Replication:

    • At regular intervals (e.g., weekly), thaw the collected culture supernatants.

    • Quantify the concentration of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[5][6][7]

Protocol 2: Long-Term Cell Viability and Proliferation Assay

Objective: To assess the long-term cytotoxic effects of this compound on PBMCs.

Materials:

  • Uninfected, PHA-stimulated PBMCs

  • This compound

  • Complete RPMI with IL-2

  • Cell viability assay reagent (e.g., MTT, XTT, or a luminescent ATP-based assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment:

    • Isolate and stimulate PBMCs as described in Protocol 1, Step 1.

    • Seed the uninfected, stimulated PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of Complete RPMI with IL-2.

    • Add 100 µL of 2x concentrated this compound dilutions to the respective wells. Include vehicle and untreated controls.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Long-Term Maintenance and Monitoring:

    • Every 3-4 days, perform a half-media change by carefully removing 100 µL of supernatant and adding 100 µL of fresh medium containing the appropriate concentration of this compound.

    • At designated time points (e.g., weekly for 4 weeks), perform a cell viability assay on a subset of the plates.

  • Cell Viability Assessment (MTT Assay Example):

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8]

    • Add solubilization solution (e.g., acidic isopropanol) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Monitoring this compound Resistance Development

Objective: To determine if long-term exposure to this compound leads to the emergence of resistant HIV-1 variants.

Procedure:

  • Virus Isolation from Long-Term Cultures:

    • At the end of the long-term culture experiment (Protocol 1), collect the cell-free supernatant from wells showing viral breakthrough (i.e., increasing p24 levels) in the presence of this compound.

    • Clarify the supernatant by centrifugation to remove cellular debris.

  • Phenotypic Susceptibility Testing:

    • Use the collected virus to infect fresh PHA-stimulated PBMCs as described in Protocol 1, Step 2.

    • Perform a short-term (7-day) antiviral susceptibility assay by exposing the newly infected cells to a range of this compound concentrations.

    • Determine the EC50 of this compound for the passaged virus and compare it to the EC50 of the original viral stock. A significant increase in the EC50 value indicates the development of resistance.

  • Genotypic Analysis (Optional):

    • Extract viral RNA from the culture supernatants of resistant viruses.

    • Perform reverse transcription PCR (RT-PCR) to amplify the HIV-1 env gene, which encodes the gp120 protein.

    • Sequence the amplified env gene to identify mutations that may be associated with this compound resistance. In vitro resistance to CCR5 antagonists is often associated with mutations in the V3 loop of gp120.[9][10]

Mandatory Visualizations

HIV_Entry_and_Aplaviroc_Inhibition cluster_virus HIV-1 cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding Blocked Inhibition of Viral Entry gp120->Blocked CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion CCR5->Blocked Membrane This compound This compound This compound->CCR5 Blocks Interaction

Caption: HIV-1 entry pathway and mechanism of this compound inhibition.

LongTerm_Experiment_Workflow cluster_prep Preparation cluster_infection Infection cluster_culture Long-Term Culture (4-12 weeks) cluster_analysis Analysis PBMC_iso Isolate PBMCs from Healthy Donor PBMC_stim Stimulate PBMCs with PHA PBMC_iso->PBMC_stim Infect Infect Stimulated PBMCs with R5-tropic HIV-1 PBMC_stim->Infect Culture Culture Infected PBMCs with serial dilutions of this compound Infect->Culture Media_change Bi-weekly half-media change with fresh this compound Culture->Media_change Viability Weekly Cell Viability Assay (Cytotoxicity) Culture->Viability Resistance End-point Resistance Assay (Phenotypic & Genotypic) Culture->Resistance Supernatant Collect supernatant for analysis Media_change->Supernatant p24 Weekly p24 ELISA (Viral Replication) Supernatant->p24

Caption: Experimental workflow for long-term evaluation of this compound.

Resistance_Development_Pathway Start HIV-1 Population (this compound Sensitive) Exposure Continuous Exposure to Sub-optimal this compound Concentration Start->Exposure Selection Selective Pressure Exposure->Selection Mutation Random Mutations in 'env' gene (gp120) Selection->Mutation Resistant_Variant Emergence of Resistant Variant (Altered gp120 conformation) Mutation->Resistant_Variant Binding Resistant gp120 binds to This compound-bound CCR5 Resistant_Variant->Binding Breakthrough Viral Breakthrough (Increased Replication) Binding->Breakthrough

Caption: Logical pathway for the development of HIV-1 resistance to this compound.

References

Application Notes and Protocols: In Vivo Imaging of Aplaviroc Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplaviroc (B1665140) (GW873140) is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3][4] CCR5 is a member of the G protein-coupled receptor (GPCR) superfamily and is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[5] By binding to CCR5, this compound allosterically inhibits the interaction between the viral envelope glycoprotein (B1211001) gp120 and the co-receptor, thereby preventing viral entry and replication.[3] Although the clinical development of this compound was discontinued (B1498344) due to concerns of hepatotoxicity, the methodology for assessing its target engagement in vivo remains a valuable reference for the development of other CCR5 antagonists and antiviral therapies.[1][2]

These application notes provide detailed protocols for assessing the target engagement of this compound in vivo using positron emission tomography (PET) imaging and a supporting ex vivo flow cytometry-based receptor occupancy assay. While specific in vivo imaging studies for this compound have not been published, the following protocols are based on established methodologies for imaging GPCRs and determining receptor occupancy of therapeutic drugs.

Signaling Pathway

The binding of natural chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), to CCR5 initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.[6][7] This process is mediated by the coupling of heterotrimeric G proteins, primarily of the Gαi subtype.[6] Dissociation of the G protein subunits triggers downstream pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for chemotaxis and inflammatory responses.[5][6] this compound, as an antagonist, binds to a transmembrane pocket of CCR5, stabilizing an inactive conformation of the receptor and preventing the binding of both chemokines and HIV-1 gp120, thus inhibiting downstream signaling and viral entry.

CCR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemokine Chemokine (CCL3, CCL4, CCL5) or HIV-1 gp120 CCR5 CCR5 Receptor Chemokine->CCR5 Binds This compound This compound This compound->CCR5 Binds & Inhibits G_protein Gαi/βγ CCR5->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK MAPK (p38, JNK) G_protein->MAPK Activates Chemotaxis Chemotaxis & Inflammation PI3K->Chemotaxis MAPK->Chemotaxis

CCR5 signaling pathway and this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from in vitro and clinical studies, as well as hypothetical data for the proposed in vivo PET imaging study.

Table 1: In Vitro Activity and Receptor Occupancy of this compound

ParameterValueCell Type/AssayReference
HIV-1 IC500.2 - 0.6 nMR5-tropic HIV-1 isolates[3]
CCR5 Binding Affinity (Ki)High-affinity (subnanomolar)Human CCR5[1]
In Vitro Receptor OccupancyConcentration-dependentFlow cytometry-based assay[8]

Table 2: Clinical Receptor Occupancy of this compound

DosingTime to >98% OccupancyTime to 50% Occupancy (Washout)Subject PopulationReference
Multiple Doses2 - 3 hours post-dose>100 hoursHIV-positive and HIV-negative subjects[8]

Table 3: Hypothetical In Vivo PET Imaging Data for [¹⁸F]this compound

Treatment GroupBrain RegionBinding Potential (BPND)Receptor Occupancy (%)
VehicleCCR5-rich region2.5 ± 0.30 (Baseline)
VehicleCerebellum (Reference)0.1 ± 0.05-
This compound (1 mg/kg)CCR5-rich region1.5 ± 0.240
This compound (10 mg/kg)CCR5-rich region0.5 ± 0.180

Experimental Protocols

Radiolabeling of this compound with Fluorine-18 for PET Imaging

This protocol describes a hypothetical method for radiolabeling this compound with Fluorine-18 ([¹⁸F]), a common positron-emitting radionuclide with a half-life of 109.8 minutes, making it suitable for PET imaging studies.[9][10][11]

Materials:

  • This compound precursor (e.g., a derivative with a suitable leaving group for nucleophilic substitution)

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2 (K222)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (B52724)

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection

  • Ethanol (B145695)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion exchange column to trap the [¹⁸F]F⁻. The trapped [¹⁸F]F⁻ is then eluted with a solution of K₂CO₃ and K222 in acetonitrile/water.

  • Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to remove water, which would inhibit the nucleophilic substitution reaction.

  • Radiolabeling Reaction: The this compound precursor, dissolved in a suitable anhydrous solvent (e.g., DMSO or acetonitrile), is added to the dried [¹⁸F]fluoride/K222 complex. The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a defined period (e.g., 10-20 minutes) to facilitate the nucleophilic substitution of the leaving group with [¹⁸F]fluoride.

  • Purification: The reaction mixture is quenched and purified using semi-preparative HPLC to separate [¹⁸F]this compound from unreacted precursor and other byproducts. The fraction corresponding to [¹⁸F]this compound is collected.

  • Formulation: The collected HPLC fraction is diluted with sterile water and passed through a C18 SPE cartridge to trap the [¹⁸F]this compound. The cartridge is washed with sterile water to remove any remaining HPLC solvent. The final product is eluted from the cartridge with a small volume of ethanol and then diluted with sterile saline for injection to achieve the desired concentration and a physiologically acceptable ethanol concentration.

  • Quality Control: The final product is tested for radiochemical purity (by analytical HPLC), specific activity, pH, and sterility before administration.

In Vivo PET Imaging for CCR5 Receptor Occupancy

This protocol outlines a procedure for conducting a PET imaging study in a preclinical model (e.g., non-human primate or a humanized mouse model expressing human CCR5) to determine the receptor occupancy of this compound.

Animal Preparation:

  • Animals should be fasted for 4-6 hours before the PET scan to reduce blood glucose levels, which can interfere with some imaging studies, although for receptor studies this is less critical than for [¹⁸F]FDG studies.[12][13]

  • Anesthesia is induced and maintained throughout the imaging procedure (e.g., with isoflurane) to prevent movement artifacts.[14] Body temperature should be monitored and maintained.

Experimental Workflow:

  • Baseline Scan: A baseline PET scan is performed on each animal before the administration of this compound.

    • A bolus of [¹⁸F]this compound is administered intravenously.

    • Dynamic PET data are acquired for 60-90 minutes.

  • This compound Administration: After the baseline scan, a single dose of non-radiolabeled this compound is administered to the animal at the desired dose level.

  • Occupancy Scan: At the time of expected peak receptor occupancy by this compound, a second PET scan is performed following the same procedure as the baseline scan, including the administration of [¹⁸F]this compound.

  • Image Reconstruction and Analysis:

    • PET data are reconstructed, correcting for attenuation and scatter.

    • The reconstructed images are co-registered with an anatomical image (e.g., MRI or CT) for region-of-interest (ROI) analysis.

    • Time-activity curves (TACs) are generated for CCR5-rich regions and a reference region (an area with negligible CCR5 expression, like the cerebellum).

    • The binding potential (BPND), a measure of the density of available receptors, is calculated for the baseline and post-drug scans.

    • Receptor occupancy (RO) is calculated using the following formula: RO (%) = [(BPND_baseline - BPND_post-drug) / BPND_baseline] x 100

PET_Workflow cluster_preparation Preparation cluster_baseline Baseline Scan cluster_treatment Treatment cluster_occupancy Occupancy Scan cluster_analysis Data Analysis Animal_Prep Animal Preparation (Fasting, Anesthesia) Inject_Tracer1 Inject [¹⁸F]this compound Animal_Prep->Inject_Tracer1 PET_Scan1 Dynamic PET Scan (60-90 min) Inject_Tracer1->PET_Scan1 Administer_Drug Administer Unlabeled this compound PET_Scan1->Administer_Drug Image_Recon Image Reconstruction & Co-registration PET_Scan1->Image_Recon Inject_Tracer2 Inject [¹⁸F]this compound Administer_Drug->Inject_Tracer2 PET_Scan2 Dynamic PET Scan (60-90 min) Inject_Tracer2->PET_Scan2 PET_Scan2->Image_Recon ROI_Analysis ROI Analysis & Time-Activity Curves Image_Recon->ROI_Analysis Calc_BP Calculate Binding Potential (BP_ND) ROI_Analysis->Calc_BP Calc_RO Calculate Receptor Occupancy (RO) Calc_BP->Calc_RO

Experimental workflow for in vivo PET imaging of receptor occupancy.
Ex Vivo Flow Cytometry-Based CCR5 Receptor Occupancy Assay

This protocol is adapted from the method used in clinical studies of this compound and serves as a valuable tool for validating and complementing in vivo imaging data.[8] It measures the percentage of CCR5 receptors on the surface of peripheral blood mononuclear cells (PBMCs) that are occupied by this compound.

Materials:

  • Whole blood or isolated PBMCs

  • Phycoerythrin (PE)-conjugated anti-CCR5 monoclonal antibody (mAb) that competes with this compound for binding (e.g., clone 2D7)

  • A non-competing, allophycocyanin (APC)-conjugated anti-CCR5 mAb to measure total CCR5 expression

  • Anti-CD4 and Anti-CD3 antibodies to gate on CD4+ T-cells

  • FACS buffer (e.g., PBS with 1% BSA)

  • Fixable viability dye

  • Flow cytometer

Procedure:

  • Sample Collection: Collect whole blood samples at baseline (pre-dose) and at various time points after this compound administration.

  • Cell Staining for Free Receptors:

    • Aliquot whole blood or PBMCs into FACS tubes.

    • Add the PE-conjugated competing anti-CCR5 mAb.

    • Incubate for 30 minutes at 4°C in the dark. This antibody will only bind to CCR5 receptors that are not occupied by this compound.

  • Cell Staining for Total Receptors and Cell Surface Markers:

    • In a separate set of tubes, add the APC-conjugated non-competing anti-CCR5 mAb along with anti-CD4 and anti-CD3 antibodies.

    • Incubate as above.

  • Lysis and Washing: If using whole blood, lyse red blood cells using a lysis buffer. Wash the cells with FACS buffer.

  • Viability Staining: Resuspend cells in buffer containing a fixable viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD3+CD4+ T-cell population.

    • Determine the mean fluorescence intensity (MFI) of the PE signal (free receptors) and the APC signal (total receptors) within the CD4+ T-cell gate.

  • Calculation of Receptor Occupancy:

    • Calculate the percentage of free receptors at each time point relative to the baseline (pre-dose) sample.

    • Receptor Occupancy (RO) is calculated as: RO (%) = [1 - (MFIPE_post-dose / MFIPE_baseline)] x 100

Flow_Cytometry_Workflow cluster_sampling Sample Preparation cluster_staining Cell Staining cluster_analysis Analysis Collect_Blood Collect Blood Samples (Baseline & Post-dose) Isolate_PBMC Isolate PBMCs (Optional) Collect_Blood->Isolate_PBMC Stain_Free Stain for Free Receptors (Competing anti-CCR5 mAb) Isolate_PBMC->Stain_Free Stain_Total Stain for Total Receptors (Non-competing anti-CCR5 mAb) & T-cell markers (CD3, CD4) Isolate_PBMC->Stain_Total Acquire_Data Acquire Data on Flow Cytometer Stain_Free->Acquire_Data Stain_Total->Acquire_Data Gate_Cells Gate on Live CD3+CD4+ T-cells Acquire_Data->Gate_Cells Measure_MFI Measure Mean Fluorescence Intensity (MFI) Gate_Cells->Measure_MFI Calc_RO_Flow Calculate Receptor Occupancy Measure_MFI->Calc_RO_Flow

Workflow for the flow cytometry-based receptor occupancy assay.

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Aplaviroc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Aplaviroc (B1665140) (GSK-873140), a CCR5 antagonist formerly under development for the treatment of HIV-1 infection. The information compiled herein is intended to support research and development activities by providing key data and experimental methodologies. This compound's development was discontinued (B1498344) due to hepatotoxicity, and this document also briefly touches upon this aspect.[1]

Introduction

This compound is a non-competitive, allosteric antagonist of the C-C chemokine receptor 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host cells. By binding to CCR5, this compound induces a conformational change in the receptor, thereby preventing its interaction with the viral envelope glycoprotein (B1211001) gp120 and inhibiting viral entry.[1] Despite promising initial antiviral activity, clinical development was halted due to instances of severe liver toxicity.[2][3] Understanding the PK/PD profile of this compound remains valuable for the broader field of CCR5 antagonist development and for studying the mechanisms of drug-induced liver injury.

Pharmacokinetic Properties

This compound exhibits non-linear pharmacokinetics with high inter-patient variability.[4] Its absorption is significantly enhanced when administered with food. It is primarily metabolized by CYP3A4.[5]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers and HIV-Infected Patients
ParameterPopulationDoseValueReference
AUC (0-24h) (ng·h/mL) HIV-Infected (ASCENT Study)600 mg BID2,101 (CV: 49%)[5]
HIV-Infected (ASCENT Study)800 mg BID3,413 (CV: 95%)[5]
HIV-Infected (EPIC Study)200 mg BID (with LPV/r)2,006 (CV: 97%)[5]
HIV-Infected (EPIC Study)400 mg BID (with LPV/r)6,065 (CV: 76%)[5]
HIV-Infected (EPIC Study)800 mg QD (with LPV/r)5,840 (CV: 147%)[5]
Half-life (t½) (h) Healthy Volunteers200-800 mg BID~3[5]
Protein Binding (%) In vitro (Human Plasma)Not Specified92[6]

AUC: Area Under the Curve, BID: Twice Daily, QD: Once Daily, LPV/r: Lopinavir/Ritonavir (B1064), CV: Coefficient of Variation.

Table 2: Effect of Co-administered Drugs on this compound Pharmacokinetics in Healthy Volunteers
Co-administered DrugThis compound DoseChange in this compound PKReference
Ritonavir (single dose) 50 mg (single dose)2.1-fold increase in AUC(0-∞)[6][7]
Lopinavir/Ritonavir (repeat dose) 400 mg BID7.7-fold increase in AUC[7]
6.2-fold increase in Cmax[7]
7.1-fold increase in Cmin[7]
Efavirenz 600 mg BID57% decrease in AUC[8]
61% decrease in Cτ[8]

AUC: Area Under the Curve, Cmax: Maximum Concentration, Cmin: Minimum Concentration, Cτ: Trough Concentration.

Pharmacodynamic Properties

The primary pharmacodynamic effect of this compound is the inhibition of HIV-1 replication, leading to a reduction in plasma viral load.

Table 3: Antiviral Activity of this compound in Treatment-Naïve HIV-Infected Patients (EPIC Study, Week 12)
This compound Dose Regimen (with Lopinavir/Ritonavir)Percentage of Patients with HIV-1 RNA <400 copies/mL
200 mg BID50%
400 mg BID48%
800 mg QD54%

BID: Twice Daily, QD: Once Daily.[4]

Signaling Pathway and Experimental Workflows

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell cluster_inhibition Inhibition of Entry gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change NoEntry Viral Entry Blocked CCR5->NoEntry 5. Inhibition This compound This compound This compound->CCR5 4. Allosteric Binding

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Experimental_Workflow cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Analysis cluster_modeling PK/PD Modeling Plasma_Sample Plasma Sample Collection LC_MS LC-MS/MS Bioanalysis Plasma_Sample->LC_MS PBMC_Isolation PBMC Isolation Plasma_Sample->PBMC_Isolation Viral_Load HIV-1 RNA Quantification (RT-PCR) Plasma_Sample->Viral_Load PK_Parameters PK Parameter Calculation (AUC, Cmax, t½) LC_MS->PK_Parameters PK_PD_Model PK/PD Model Development PK_Parameters->PK_PD_Model Receptor_Occupancy CCR5 Receptor Occupancy (Flow Cytometry) PBMC_Isolation->Receptor_Occupancy Receptor_Occupancy->PK_PD_Model Viral_Load->PK_PD_Model Exposure_Response Exposure-Response Analysis PK_PD_Model->Exposure_Response

References

Application Notes and Protocols for Assessing Aplaviroc's Impact on T-Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the immunological impact of Aplaviroc (B1665140), a CCR5 antagonist, on T-cell function. Although the clinical development of this compound was discontinued (B1498344) due to hepatotoxicity, its utility as a research tool and a reference compound for the development of new CCR5 antagonists remains significant.[1][2] These protocols are designed to enable detailed in vitro and ex vivo characterization of this compound's effects on T-cell proliferation, activation, cytokine production, and chemotaxis.

Introduction to this compound and its Mechanism of Action

This compound (formerly known as GW873140) is a small molecule, non-competitive allosteric antagonist of the C-C chemokine receptor 5 (CCR5).[3] CCR5 is a G-protein coupled receptor expressed on various immune cells, including T-cells, macrophages, and dendritic cells. It plays a crucial role in the migration of these cells to sites of inflammation. In the context of HIV, CCR5 is a major co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[4]

This compound binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[3][5] This binding induces a conformational change in the extracellular loops of CCR5, thereby preventing its interaction with its natural chemokine ligands (e.g., RANTES/CCL5, MIP-1α/CCL3, MIP-1β/CCL4) and, importantly, with the HIV-1 envelope glycoprotein (B1211001) gp120.[4] By blocking these interactions, this compound was developed to inhibit HIV-1 entry. However, its interaction with the CCR5 receptor also has the potential to modulate normal T-cell function.

Key Areas for T-Cell Function Assessment

The following sections detail experimental protocols to investigate the multifaceted effects of this compound on T-cell biology.

T-Cell Proliferation Assays

T-cell proliferation is a hallmark of an adaptive immune response. It is crucial to determine if this compound, by modulating CCR5 signaling, has any inhibitory or stimulatory effects on T-cell proliferation.

a. Carboxyfluorescein Succinimidyl Ester (CFSE) Proliferation Assay

This flow cytometry-based assay is a gold-standard method for tracking cell division.

Experimental Protocol:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quenching: Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (supplemented with 10% FBS) and incubate on ice for 5 minutes.

  • Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

  • Cell Culture and Stimulation: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 medium at 1 x 10^6 cells/mL. Plate the cells in a 96-well round-bottom plate.

  • This compound Treatment: Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

  • T-Cell Stimulation: Stimulate the T-cells with a polyclonal activator such as phytohemagglutinin (PHA) at 1-5 µg/mL or anti-CD3/CD28 beads. Include an unstimulated control.

  • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

b. [³H]-Thymidine Incorporation Assay

This classic method measures DNA synthesis as an indicator of cell proliferation.

Experimental Protocol:

  • Cell Preparation and Culture: Isolate and culture PBMCs as described for the CFSE assay.

  • This compound Treatment and Stimulation: Treat the cells with varying concentrations of this compound and stimulate with a polyclonal activator.

  • Incubation: Culture the cells for 48-72 hours.

  • Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18-24 hours.

  • Harvesting and Scintillation Counting: Harvest the cells onto a glass fiber filter mat using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

Data Presentation: T-Cell Proliferation

This compound Concentration% Proliferation (CFSE)CPM ([³H]-Thymidine)
Vehicle Control (Stimulated)
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM
Unstimulated Control
T-Cell Activation Marker Analysis

Upon activation, T-cells upregulate a variety of cell surface markers. Flow cytometry can be used to quantify the expression of these markers in the presence of this compound.

Experimental Protocol:

  • Cell Preparation and Culture: Isolate and culture PBMCs as described previously.

  • This compound Treatment and Stimulation: Treat the cells with this compound and stimulate with a polyclonal activator.

  • Incubation: Culture the cells for 24-72 hours. The optimal incubation time will vary depending on the activation marker of interest (e.g., CD69 is an early marker, while CD25 and HLA-DR are later markers).

  • Antibody Staining: Harvest the cells and stain with a panel of fluorescently labeled antibodies. A typical panel might include:

    • T-Cell Lineage Markers: Anti-CD3, Anti-CD4, Anti-CD8

    • Activation Markers: Anti-CD69, Anti-CD25, Anti-HLA-DR, Anti-CD38

  • Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker within the CD4+ and CD8+ T-cell gates.

Data Presentation: T-Cell Activation Markers

This compound Concentration% CD69+ of CD4+ T-cellsMFI of CD25 on CD8+ T-cells% HLA-DR+ of CD4+ T-cells
Vehicle Control (Stimulated)
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM
Unstimulated Control
Cytokine Production Assays

T-cells orchestrate the immune response through the secretion of cytokines. This compound's effect on the production of key cytokines should be evaluated.

a. Intracellular Cytokine Staining (ICS)

ICS allows for the identification of cytokine-producing cells at a single-cell level.

Experimental Protocol:

  • Cell Preparation and Culture: Isolate and culture PBMCs.

  • This compound Treatment and Stimulation: Treat with this compound and stimulate with a polyclonal activator or a specific antigen (e.g., CMV, EBV, HIV peptides for memory responses).

  • Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-6 hours of culture to trap cytokines intracellularly.

  • Surface Staining: Stain for surface markers (CD3, CD4, CD8).

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10).

  • Flow Cytometry Analysis: Analyze the frequency of cytokine-producing T-cells.

b. Multiplex Cytokine Bead Array (CBA) or ELISA

These methods measure the concentration of secreted cytokines in the culture supernatant.

Experimental Protocol:

  • Cell Culture and Supernatant Collection: Culture and treat cells as described above, but do not add a protein transport inhibitor. After 24-72 hours, centrifuge the plates and collect the culture supernatants.

  • Cytokine Quantification: Analyze the supernatants using a multiplex CBA kit (for simultaneous measurement of multiple cytokines) or individual ELISAs according to the manufacturer's instructions.

Data Presentation: Cytokine Production

This compound Concentration% IFN-γ+ of CD8+ T-cells (ICS)IL-2 (pg/mL) in Supernatant (ELISA/CBA)TNF-α (pg/mL) in Supernatant (ELISA/CBA)
Vehicle Control (Stimulated)
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM
Unstimulated Control
Chemotaxis Assay

As a CCR5 antagonist, this compound is expected to inhibit T-cell migration towards CCR5 ligands.

Experimental Protocol:

  • Cell Preparation: Isolate T-cells from PBMCs using negative selection for higher purity.

  • This compound Pre-incubation: Pre-incubate the T-cells with different concentrations of this compound for 30-60 minutes at 37°C.

  • Transwell Assay Setup: Use a transwell plate with a polycarbonate membrane (typically 5 µm pore size for lymphocytes).

  • Chemoattractant: Add a CCR5 ligand (e.g., RANTES/CCL5) to the lower chamber. Use medium alone as a negative control.

  • Cell Migration: Add the pre-incubated T-cells to the upper chamber.

  • Incubation: Allow the cells to migrate for 2-4 hours at 37°C.

  • Quantification of Migration: Count the number of migrated cells in the lower chamber using a hemocytometer or a flow cytometer.

Data Presentation: Chemotaxis

This compound Concentration% Inhibition of Migration towards RANTES/CCL5
Vehicle Control0%
0.1 nM
1 nM
10 nM
100 nM
1 µM
10 µM

Visualizations

Signaling Pathways and Experimental Workflows

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR5 CCR5 Chemokine->CCR5 Binds & Activates This compound This compound This compound->CCR5 Binds & Blocks G_protein Gαi Protein CCR5->G_protein Activates Signaling_Cascade Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling_Cascade T_cell_Response T-cell Response (Chemotaxis, Activation) Signaling_Cascade->T_cell_Response

Caption: this compound blocks chemokine binding to CCR5, inhibiting downstream signaling.

T_Cell_Proliferation_Workflow Isolate_PBMCs Isolate PBMCs CFSE_Label Label with CFSE Isolate_PBMCs->CFSE_Label Culture_Cells Culture with this compound & Stimulant (e.g., PHA) CFSE_Label->Culture_Cells Incubate Incubate 3-5 Days Culture_Cells->Incubate Stain_Markers Stain Surface Markers (CD3, CD4, CD8) Incubate->Stain_Markers Flow_Cytometry Analyze by Flow Cytometry Stain_Markers->Flow_Cytometry

Caption: Workflow for assessing T-cell proliferation using CFSE.

Cytokine_Analysis_Workflow cluster_ICS Intracellular Staining cluster_Supernatant Supernatant Analysis Isolate_PBMCs Isolate PBMCs Culture_Cells Culture with this compound & Stimulant Isolate_PBMCs->Culture_Cells Incubate Incubate 24-72h Culture_Cells->Incubate BFA Add Brefeldin A (last 4-6h) Incubate->BFA Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Stain_Fix_Perm Surface Stain, Fix & Permeabilize BFA->Stain_Fix_Perm Intra_Stain Intracellular Cytokine Stain Stain_Fix_Perm->Intra_Stain ICS_Flow Flow Cytometry Intra_Stain->ICS_Flow ELISA_CBA Analyze by ELISA or CBA Collect_Supernatant->ELISA_CBA

Caption: Dual workflows for T-cell cytokine production analysis.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Aplaviroc-Induced Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanisms of Aplaviroc-induced hepatotoxicity. The information is intended for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is known about the clinical presentation of this compound-induced hepatotoxicity?

A1: Clinical trials of This compound (B1665140), a CCR5 antagonist, were discontinued (B1498344) due to instances of severe liver toxicity.[1][2][3][4] The hepatotoxicity was characterized by elevations in alanine (B10760859) aminotransferase (ALT) and total bilirubin (B190676) levels.[1][2][3] Two participants in the clinical trials developed grade 3 or higher elevations in both ALT and total bilirubin.[1][3] The mechanism of this liver injury is considered idiosyncratic and intrinsic to the this compound molecule itself, rather than a class effect of CCR5 antagonists.[1][3]

Q2: Is there a correlation between this compound plasma concentration and the observed hepatotoxicity?

A2: No significant association was found between the plasma concentrations of this compound and the elevations in liver enzymes observed in clinical trials.[1][3] However, preclinical studies in rats and monkeys indicated that this compound and its metabolites accumulate in the liver at concentrations 70- to 100-fold higher than in the blood.[1] This suggests that intrahepatic drug concentrations may be more relevant to the toxicity than plasma levels.

Q3: What is the metabolic pathway of this compound and could it contribute to hepatotoxicity?

A3: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor involvement of CYP2C19.[1] It is also a weak time-dependent inhibitor of CYP3A4.[1] The formation of reactive metabolites during CYP-mediated metabolism is a common mechanism of drug-induced liver injury (DILI).[5][6] It is hypothesized that the bioactivation of this compound by CYP3A4 could lead to the formation of reactive intermediates that contribute to hepatocyte damage.[7][8][9]

Q4: Could inhibition of liver transporters by this compound play a role in its hepatotoxicity?

A4: Yes, this is a plausible hypothesis. Preclinical data show that this compound is a substrate and an inhibitor of the organic anion transporting polypeptide 1B1 (OATP1B1).[1] OATP1B1 is a transporter responsible for the uptake of various compounds, including bilirubin, into hepatocytes.[10][11][12] Inhibition of OATP1B1 can lead to an increase in unconjugated bilirubin in the blood (hyperbilirubinemia), a clinical sign observed with this compound.[10][11] Therefore, OATP1B1 inhibition is a potential mechanism contributing to the observed liver injury.

Q5: What are other potential, yet unproven, mechanisms of this compound-induced hepatotoxicity that I could investigate?

A5: Based on general mechanisms of DILI, several other pathways could be investigated for their role in this compound hepatotoxicity:

  • Mitochondrial Dysfunction: Drug-induced mitochondrial injury is a key factor in many cases of DILI.[13][14] This can lead to ATP depletion, the formation of reactive oxygen species (ROS), and the initiation of apoptosis or necrosis.

  • Oxidative Stress: The formation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, and triggering cell death pathways.[13]

  • Induction of Apoptosis: Drug-induced stress can activate signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, leading to programmed cell death (apoptosis).[13][14][15][16][17]

  • Cholestasis: Disruption of bile acid transport can lead to the intracellular accumulation of cytotoxic bile acids, causing cholestatic liver injury.[18][19][20][21]

Troubleshooting Experimental Investigations

Data Presentation: Clinical Trial Hepatotoxicity Data
ParameterThis compound RecipientsControl Recipients
Grade 2 or higher ALT elevations 6.0% (17/281)3.6% (2/55)
Grade 2 or higher Total Bilirubin elevations 10.3% (29/281)7.3% (4/55)
Grade 3 or higher ALT & Total Bilirubin elevations 2 subjects0 subjects

Data summarized from clinical trials of this compound.[1][3]

Experimental Workflow for Investigating this compound Hepatotoxicity

Below is a diagram illustrating a potential experimental workflow to investigate the mechanisms of this compound-induced hepatotoxicity in vitro.

G cluster_0 Initial Cytotoxicity Assessment cluster_1 Mechanistic Assays cluster_2 Signaling Pathway Analysis HepaRG Treat HepaRG or Primary Human Hepatocytes with this compound MTT MTT Assay for Cell Viability HepaRG->MTT LDH LDH Assay for Cytotoxicity HepaRG->LDH Mito Mitochondrial Membrane Potential Assay (e.g., TMRM) LDH->Mito Western Western Blot for JNK Activation (p-JNK) Mito->Western ROS Reactive Oxygen Species (ROS) Assay (e.g., DCFH-DA) Caspase Caspase-3/7 Assay for Apoptosis Transporter OATP1B1 Inhibition Assay

Experimental workflow for in vitro investigation of this compound hepatotoxicity.

Potential Signaling Pathway in this compound-Induced Liver Injury

The following diagram illustrates a hypothesized signaling cascade that could be involved in this compound-induced hepatotoxicity, focusing on the role of oxidative stress and the JNK pathway.

G This compound This compound Metabolism CYP3A4 Metabolism This compound->Metabolism OATP1B1 OATP1B1 Inhibition This compound->OATP1B1 ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress JNK_activation JNK Activation OxidativeStress->JNK_activation Mitochondria Mitochondrial Dysfunction JNK_activation->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis CellDeath Hepatocyte Death Apoptosis->CellDeath Bilirubin Increased Intracellular Bilirubin OATP1B1->Bilirubin Bilirubin->OxidativeStress

Hypothesized signaling pathway for this compound-induced hepatotoxicity.

Experimental Protocols

Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRM

Issue: You suspect this compound is causing mitochondrial dysfunction and want to measure changes in the mitochondrial membrane potential.

Troubleshooting Guide:

  • Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, fluorescent dye that accumulates in active mitochondria with intact membrane potentials. A decrease in TMRM fluorescence indicates mitochondrial depolarization.[22][23][24][25][26]

  • Protocol:

    • Cell Culture: Seed hepatocytes (e.g., HepG2, HepaRG, or primary human hepatocytes) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for mitochondrial depolarization, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) at 10-20 µM for 10-30 minutes.[23][24]

    • TMRM Staining: Remove the treatment medium and incubate the cells with TMRM staining solution (e.g., 25-250 nM in culture medium) for 30 minutes at 37°C.[22][25]

    • Washing: Gently wash the cells with pre-warmed PBS or culture medium.

    • Measurement: Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer. For TMRM, the excitation/emission maxima are approximately 549/575 nm.[23]

  • Expected Outcome: A significant decrease in TMRM fluorescence in this compound-treated cells compared to the vehicle control would suggest mitochondrial depolarization.

  • Common Pitfalls:

    • Phototoxicity: Limit exposure to excitation light to prevent dye phototoxicity and bleaching.

    • Cell Health: Ensure cells are healthy before the experiment, as poor cell health can independently affect ΔΨm.

    • Dye Concentration: The optimal TMRM concentration may vary between cell types and should be determined empirically.

Detection of Intracellular Reactive Oxygen Species (ROS)

Issue: You hypothesize that this compound metabolism leads to oxidative stress and want to measure ROS production.

Troubleshooting Guide:

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[27][28][29][30][31]

  • Protocol:

    • Cell Culture: Seed hepatocytes in a 96-well plate.

    • Treatment: Treat cells with this compound. Include a vehicle control and a positive control for ROS induction, such as tert-butyl hydroperoxide (TBHP) or H₂O₂.[27][28][29]

    • DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Incubate the cells with DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[27][29][31]

    • Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity with a plate reader (excitation/emission ~490/519-535 nm).[27][28][31]

  • Expected Outcome: An increase in DCF fluorescence in this compound-treated cells would indicate an increase in intracellular ROS levels.

  • Common Pitfalls:

    • Autofluorescence: Some compounds can be autofluorescent. Run a control with this compound alone to check for interference.

    • Probe Oxidation: The probe can be oxidized by factors other than ROS. Ensure proper controls are in place.

Assessment of Apoptosis via Caspase-3/7 Activity

Issue: You want to determine if this compound induces apoptosis in hepatocytes.

Troubleshooting Guide:

  • Principle: Caspases-3 and -7 are key effector caspases in the apoptotic pathway. Assays often use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to generate a measurable signal.[32][33][34][35][36]

  • Protocol (using a luminescent assay):

    • Cell Culture: Plate hepatocytes in a white-walled 96-well plate suitable for luminescence measurements.

    • Treatment: Treat cells with this compound for the desired duration. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Assay: Add the caspase-glo 3/7 reagent directly to the wells. This reagent typically contains a cell lysis buffer and the caspase substrate.

    • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

    • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Expected Outcome: An increase in the luminescent signal in this compound-treated cells compared to controls indicates activation of caspase-3/7 and induction of apoptosis.

  • Common Pitfalls:

    • Assay Timing: The timing of caspase activation can be transient. It may be necessary to perform a time-course experiment to capture the peak activity.

    • Necrosis vs. Apoptosis: High concentrations of a toxicant can cause necrosis, which would not necessarily lead to caspase activation. It is important to correlate caspase activity with other measures of cell death.

References

Addressing Experimental Variability in Aplaviroc Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the CCR5 antagonist Aplaviroc, navigating experimental variability is a critical step toward obtaining robust and reproducible data. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vitro and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] It binds to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the coreceptor. This action blocks the entry of R5-tropic HIV-1 into host cells.[2]

Q2: Why was the clinical development of this compound discontinued?

The clinical development of this compound was halted in 2005 due to concerns about severe, idiosyncratic hepatotoxicity (liver toxicity) observed in some trial participants.[3][4][5][6][7][8] While the exact mechanism of liver injury is not fully understood, it is thought to be intrinsic to the molecule itself rather than a class effect of CCR5 antagonists.[4][5][6] Some studies also noted that this compound showed underwhelming efficacy in certain patient populations.[7]

Q3: What are the known resistance mutations to this compound?

Resistance to this compound is primarily associated with mutations in the V3 loop of the HIV-1 gp120 envelope protein.[9] These mutations allow the virus to utilize the this compound-bound conformation of the CCR5 receptor for entry.[9] It is noteworthy that some patients have been found to harbor pre-existing this compound-resistant viral variants even before treatment.[9][10]

Q4: What is the in vitro potency of this compound against different HIV-1 strains?

This compound has demonstrated potent in vitro activity against a broad range of laboratory and primary R5-tropic HIV-1 isolates, with 50% inhibitory concentrations (IC50) typically in the subnanomolar to low nanomolar range.[4][11][12][13]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy of this compound Against HIV-1

HIV-1 Strain/Isolate PanelAssay TypeMean IC50 (nM)Key Findings
Broad panel of laboratory and primary HIV-1 isolatesNot SpecifiedSubnanomolarHigh-affinity binding to human CCR5.[4]
R5-tropic HIV-1 isolatesNot Specified0.2 - 0.6Potent activity against a wide spectrum of isolates.
338 R5-tropic clinical samplesPhenoSense HIV Entry Assay6.81Effective against a broad panel of clinical isolates.
64 R5X4-tropic clinical samplesPhenoSense HIV Entry Assay3.61Susceptible CCR5-using components in dual-tropic viruses.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects

Dose RangeHalf-life (t1/2)Key Findings
200-800 mg twice daily~3 hoursDose-proportional pharmacokinetics.[4]
Not Specified>100 hours (for 50% CCR5 receptor occupancy)Receptor occupancy is substantially longer than the plasma half-life.[12]

Table 3: Clinical Trial Efficacy of this compound (EPIC Study)

Treatment Arm% of Patients with HIV-1 RNA <400 copies/mL at Week 12
This compound 200 mg bid + LPV/r50%
This compound 400 mg bid + LPV/r48%
This compound 800 mg qd + LPV/r54%
3TC/ZDV + LPV/r75%

Experimental Protocols and Troubleshooting Guides

CCR5 Radioligand Binding Assay

This assay is used to determine the affinity of this compound for the CCR5 receptor.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR5 (e.g., HEK293T).

  • Radioligand: Use a radiolabeled CCR5 ligand (e.g., [125I]-CCL3 or [3H]-Maraviroc).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand using rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (NSB) Radioligand sticking to filters or tubes.Pre-soak filters in buffer or polyethyleneimine (PEI). Use low-protein binding plates and tubes.
Insufficient washing.Increase the number of wash steps with ice-cold buffer.
Hydrophobic nature of the radioligand.Include bovine serum albumin (BSA) in the assay buffer.
Low Specific Binding Signal Low receptor expression in cell membranes.Use a cell line with higher CCR5 expression or increase the amount of membrane protein per well.
Degraded radioligand.Use a fresh batch of radioligand and check its specific activity.
Incorrect assay conditions.Optimize incubation time and temperature.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and prepare a master mix for reagents.
Incomplete mixing of reagents.Ensure thorough mixing of all solutions before dispensing.
HIV-1 Antiviral Activity Assay (Pseudovirus-Based Luciferase Assay)

This assay measures the ability of this compound to inhibit HIV-1 entry into target cells.

Detailed Methodology:

  • Pseudovirus Production: Co-transfect HEK293T cells with an HIV-1 envelope expression plasmid (R5-tropic) and an HIV-1 backbone plasmid encoding luciferase but lacking the envelope gene.

  • Target Cell Preparation: Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in a 96-well plate.

  • Inhibition Assay: Pre-incubate the target cells with serial dilutions of this compound for 1 hour.

  • Infection: Add the pseudovirus supernatant to the wells containing the target cells and this compound.

  • Incubation: Incubate for 48-72 hours to allow for viral entry and luciferase expression.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the IC50 value of this compound.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low Luciferase Signal Low pseudovirus titer.Optimize the ratio of envelope to backbone plasmid during transfection. Concentrate the virus stock by ultracentrifugation.
Low transfection efficiency.Use a high-quality transfection reagent and optimize the DNA-to-reagent ratio.
Poor target cell health.Ensure target cells are healthy and within a low passage number.
High Background Signal Contamination of reagents or cells.Use fresh, sterile reagents and cell cultures.
Autoluminescence from test compounds.Test the compound alone in the absence of cells and virus.
High Variability in IC50 Values Inconsistent pseudovirus stock.Prepare a large, single batch of pseudovirus and aliquot for consistent use.
Variation in target cell CCR5 expression.Use a stable cell line with consistent CCR5 expression levels.
CCR5 Receptor Occupancy (RO) Assay by Flow Cytometry

This assay quantifies the percentage of CCR5 receptors on the cell surface that are bound by this compound.

Detailed Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood.

  • This compound Incubation: Incubate the cells with varying concentrations of this compound.

  • Staining: Stain the cells with a fluorescently labeled anti-CCR5 monoclonal antibody (mAb) that competes with this compound for binding and a fluorescently labeled mAb that binds to a non-competing epitope.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, gating on the lymphocyte population.

  • Data Analysis: Calculate the percentage of receptor occupancy based on the reduction in binding of the competing anti-CCR5 mAb.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low Staining Intensity Low CCR5 expression on cells.Use a cell population known to have higher CCR5 expression (e.g., activated T cells).
Inefficient antibody staining.Titrate the anti-CCR5 antibody to determine the optimal concentration.
High Background Staining Non-specific antibody binding.Include an isotype control and optimize blocking steps.
Autofluorescence of cells.Use appropriate compensation settings on the flow cytometer.
Inaccurate Receptor Occupancy Calculation Incomplete competition between this compound and the antibody.Use a competing antibody with a known binding site relative to this compound.
Receptor internalization.Perform experiments at 4°C to minimize receptor trafficking.

Mandatory Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion 5. Fusion Peptide Insertion CD4->gp120 2. Conformational Change CCR5->gp41 4. gp41 Unfolding This compound This compound This compound->CCR5 Inhibition

Caption: HIV-1 entry pathway and the mechanism of action of this compound.

experimental_workflow cluster_binding CCR5 Binding Assay cluster_antiviral Antiviral Activity Assay cluster_ro Receptor Occupancy Assay b1 Prepare CCR5+ Membranes b2 Incubate with Radioligand & this compound b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate IC50 b4->b5 a1 Produce R5-tropic Pseudovirus a3 Add this compound & Pseudovirus a1->a3 a2 Seed Target Cells a2->a3 a4 Incubate (48-72h) a3->a4 a5 Measure Luciferase a4->a5 a6 Calculate IC50 a5->a6 r1 Isolate PBMCs r2 Incubate with this compound r1->r2 r3 Stain with Anti-CCR5 Abs r2->r3 r4 Flow Cytometry r3->r4 r5 Calculate % Occupancy r4->r5

Caption: Overview of key experimental workflows for this compound studies.

troubleshooting_logic start Inconsistent Experimental Results q1 Which assay shows variability? start->q1 binding Binding Assay q1->binding Binding antiviral Antiviral Assay q1->antiviral Antiviral ro RO Assay q1->ro RO binding_q High NSB or Low Signal? binding->binding_q antiviral_q Low Signal or High Background? antiviral->antiviral_q ro_q Low Staining or High Background? ro->ro_q binding_sol1 Optimize Washing Check Radioligand binding_q->binding_sol1 High NSB binding_sol2 Check Receptor Expression Use Fresh Radioligand binding_q->binding_sol2 Low Signal antiviral_sol1 Optimize Virus Production Check Cell Health antiviral_q->antiviral_sol1 Low Signal antiviral_sol2 Use Sterile Technique Check for Autofluorescence antiviral_q->antiviral_sol2 High Background ro_sol1 Titrate Antibody Use High-Expressing Cells ro_q->ro_sol1 Low Staining ro_sol2 Include Isotype Control Optimize Blocking ro_q->ro_sol2 High Background

References

Interpreting nonlinear pharmacokinetics of Aplaviroc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the nonlinear pharmacokinetics of Aplaviroc.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit nonlinear pharmacokinetics?

This compound's nonlinear pharmacokinetics are primarily attributed to its metabolism. The drug is predominantly metabolized by the Cytochrome P450 3A (CYP3A) enzyme system in the liver, with some minor involvement of CYP2C19[1]. At higher concentrations, these metabolic pathways can become saturated. When metabolic enzymes are saturated, a further increase in the dose of this compound leads to a disproportionately larger increase in plasma concentration and exposure (AUC), as the clearance of the drug does not increase proportionally with the dose. This saturation of metabolic pathways is a common cause of nonlinear pharmacokinetics.

Q2: There are conflicting reports on the dose-proportionality of this compound. Can you clarify?

There are indeed some seemingly conflicting reports. Studies in healthy volunteers have suggested dose-proportional pharmacokinetics in the 200-800 mg twice-daily (BID) dose range[1][2]. However, a study in HIV-infected patients receiving this compound in combination with other antiretroviral agents demonstrated nonlinear pharmacokinetics and high interpatient variability[3][4].

This discrepancy may arise from several factors:

  • Patient Population: The pharmacokinetics of a drug can differ between healthy volunteers and a patient population due to disease-related physiological changes or co-morbidities.

  • Concomitant Medications: The study in HIV-infected patients involved co-administration with lopinavir/ritonavir (B1064), which are known inhibitors of CYP3A4[3][4]. This inhibition of this compound's primary metabolic pathway would significantly alter its pharmacokinetics and could unmask or exacerbate its nonlinear characteristics.

  • Underlying Variability: The high intersubject variability in this compound's pharmacokinetics could make it challenging to definitively characterize the dose-response relationship, with linearity being apparent under some conditions but not others[1][3][4].

Q3: What causes the high interpatient variability in this compound exposure?

High interpatient variability in the plasma area under the curve (AUC) of this compound has been consistently reported[1][3][4]. This variability is likely due to a combination of factors:

  • Genetic Polymorphisms: Genetic variations in CYP3A enzymes can lead to significant differences in metabolic activity among individuals, resulting in varied drug exposure.

  • Drug-Drug Interactions: As this compound is a sensitive CYP3A substrate, its exposure is significantly affected by co-administered drugs that inhibit or induce this enzyme system[5][6].

  • Transporter Activity: this compound is a substrate and inhibitor of the organic anion transport protein 1B1 (OATP1B1), which is involved in its uptake into the liver[1]. Variations in the activity of this and other transporters could contribute to variability in its distribution and elimination.

  • Food Effects: The bioavailability of this compound is significantly increased when administered with moderate to high-fat meals, and variations in diet and timing of administration relative to meals can contribute to pharmacokinetic variability[2].

Q4: How do CYP3A4 inhibitors and inducers affect this compound's pharmacokinetics?

This compound's plasma concentrations are highly sensitive to drugs that modulate CYP3A4 activity.

  • CYP3A4 Inhibitors: Co-administration with potent CYP3A4 inhibitors, such as ritonavir, dramatically increases this compound exposure. For example, repeat-dose co-administration with lopinavir/ritonavir increased the this compound AUC by 7.7-fold[2].

  • CYP3A4 Inducers: Conversely, co-administration with CYP3A4 inducers, such as efavirenz (B1671121), can significantly decrease this compound exposure. Studies have shown that efavirenz can reduce the AUC of this compound by 57%[6].

These interactions are critical considerations in a clinical setting and in the design of in vivo experiments.

Troubleshooting Guides

Problem: My in vivo pharmacokinetic data shows much higher exposure (AUC) than predicted from my in vitro metabolism studies.

Possible Causes and Solutions:

  • Saturated Metabolic Pathways: Your in vitro system (e.g., human liver microsomes) may not have reached saturation at the substrate concentrations tested. The higher doses used in vivo may have saturated the CYP3A-mediated metabolism, leading to decreased clearance and a disproportionate increase in exposure.

    • Troubleshooting Step: Re-run your in vitro metabolism assays over a wider range of this compound concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax). This will help you model the saturable kinetics.

  • Inhibition of Metabolism: Was this compound co-administered with other compounds in your in vivo study? These compounds may be inhibiting CYP3A enzymes.

    • Troubleshooting Step: Conduct a CYP3A4 inhibition assay with the co-administered compounds to assess their potential for a drug-drug interaction.

  • Transporter-Mediated Uptake: The high concentration of this compound in the liver is facilitated by transporters like OATP1B1[1]. If this uptake process is saturated, it could lead to higher plasma concentrations. Standard in vitro metabolism assays may not account for this.

    • Troubleshooting Step: Use an in vitro system that incorporates transporter activity, such as sandwich-cultured human hepatocytes, to get a more accurate prediction of hepatic clearance.

Problem: I am observing high variability in my animal pharmacokinetic studies.

Possible Causes and Solutions:

  • Genetic Variability in Animal Models: Just like in humans, outbred animal strains can have significant genetic variability in their drug-metabolizing enzymes.

    • Troubleshooting Step: Consider using an inbred animal strain to reduce genetic variability. Ensure that all animals are of the same age, sex, and health status.

  • Food Effects: The timing and composition of food intake can significantly impact the absorption of this compound[2].

    • Troubleshooting Step: Standardize the feeding schedule for all animals in the study. Typically, animals are fasted overnight before drug administration.

  • Dosing Accuracy: Inconsistent dosing can be a major source of variability.

    • Troubleshooting Step: Ensure accurate and consistent administration of the dosing formulation. For oral dosing, check for any regurgitation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in HIV-Infected Patients (EPIC and ASCENT Studies)

StudyDosing RegimenGeometric Mean AUC0–24 (ng·h/mL)Coefficient of Variation (%)
EPIC200 mg BID2,00697
EPIC400 mg BID6,06576
EPIC800 mg QD5,840147
ASCENT600 mg BID2,10149
ASCENT800 mg BID3,41395

Data sourced from Nichols et al., 2008[1]. Note the greater than proportional increase in AUC when the dose is increased from 200 mg BID to 400 mg BID in the EPIC study, indicative of nonlinear pharmacokinetics.

Table 2: Effect of Co-administered Drugs on this compound Pharmacokinetics

Co-administered DrugEffect on this compound AUCFold ChangeReference
Lopinavir/RitonavirIncrease7.7[2]
EfavirenzDecrease0.43 (57% decrease)[6]

Experimental Protocols

1. Protocol: In Vitro CYP3A4 Inhibition Assay

  • Objective: To determine the potential of a test compound to inhibit the CYP3A4-mediated metabolism of this compound.

  • Materials: Human liver microsomes (HLM), this compound, test compound, NADPH regenerating system, and a positive control inhibitor (e.g., ketoconazole).

  • Procedure:

    • Pre-incubate HLM with the test compound or positive control at various concentrations.

    • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

    • Incubate for a specified time at 37°C.

    • Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

    • Analyze the formation of this compound metabolites using LC-MS/MS.

    • Calculate the IC50 value for the test compound.

2. Protocol: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound and identify potential involvement of efflux transporters like P-glycoprotein (P-gp).

  • Materials: Caco-2 cells cultured on permeable supports, this compound, and a P-gp inhibitor (e.g., verapamil).

  • Procedure:

    • Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a polarized monolayer.

    • Assess monolayer integrity using TEER (Transepithelial Electrical Resistance) measurement.

    • For apical-to-basolateral (A-B) permeability, add this compound to the apical chamber and sample from the basolateral chamber over time.

    • For basolateral-to-apical (B-A) permeability, add this compound to the basolateral chamber and sample from the apical chamber.

    • To assess P-gp involvement, repeat the permeability assays in the presence of a P-gp inhibitor.

    • Quantify this compound concentrations using LC-MS/MS and calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

Visualizations

Aplaviroc_Metabolism cluster_cyp CYP450 Enzymes This compound This compound (Oral Dose) Absorbed Absorbed this compound (Systemic Circulation) This compound->Absorbed Absorption Liver Liver Uptake (OATP1B1) Absorbed->Liver Metabolism Metabolism Liver->Metabolism Excretion Fecal Excretion Liver->Excretion Biliary Excretion (Parent Drug) Metabolites Oxidative & Glucuronidated Metabolites Metabolism->Metabolites CYP3A4 CYP3A4 (Major) Metabolism->CYP3A4 CYP2C19 CYP2C19 (Minor) Metabolism->CYP2C19 Metabolites->Excretion

Caption: Metabolic pathway of this compound.

Nonlinear_PK_Workflow start Observation: Nonlinear PK or High Variability in this compound Exposure q1 Is metabolism saturable? start->q1 exp1 Action: Conduct in vitro metabolism study over a wide concentration range. Determine Km and Vmax. q1->exp1 Yes q2 Is there a drug-drug interaction (DDI)? q1->q2 No exp1->q2 exp2 Action: Screen co-administered drugs for CYP3A4 inhibition/induction potential. q2->exp2 Yes q3 Is transporter-mediated kinetics involved? q2->q3 No exp2->q3 exp3 Action: Use transporter-expressing cell lines or sandwich-cultured hepatocytes to assess uptake/efflux. q3->exp3 Yes end Conclusion: Identify primary cause(s) of nonlinearity. q3->end No exp3->end

Caption: Workflow for investigating this compound's nonlinear PK.

References

Technical Support Center: Managing High Interpatient Variability in Aplaviroc Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and preclinical evaluation of Aplaviroc. A key focus is to provide guidance on managing the high interpatient variability observed in this compound response, a critical factor that contributed to the discontinuation of its clinical development.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (formerly GW873140) is a small molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] It functions as a noncompetitive allosteric antagonist, binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[2] This binding induces a conformational change in the extracellular loops of CCR5, which prevents the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the coreceptor, thereby blocking the entry of R5-tropic HIV-1 into host cells.[3][4]

Q2: What were the key challenges observed with this compound in clinical trials?

The clinical development of this compound was halted primarily due to instances of idiosyncratic hepatotoxicity (liver toxicity).[5][6][7] Additionally, significant interpatient variability in plasma drug exposure was observed, making it difficult to establish a consistent therapeutic window.[5][6][8]

Q3: What are the primary factors contributing to the high interpatient variability in this compound response?

The high interpatient variability in this compound plasma concentrations is largely attributed to differences in its metabolism. This compound is primarily metabolized by the cytochrome P450 enzymes CYP3A4, with a minor contribution from CYP2C19.[9] Genetic polymorphisms in the genes encoding these enzymes can lead to significant differences in metabolic activity among individuals, resulting in varied drug clearance rates.

Q4: Can viral resistance to this compound develop?

Yes, HIV-1 can develop resistance to this compound. The primary mechanism of resistance involves the virus adapting to use the drug-bound conformation of the CCR5 receptor for entry.[6] This can lead to cross-resistance with other CCR5 antagonists.[6][10]

Troubleshooting Guides

In Vitro Metabolism Studies

Issue 1: High variability in this compound metabolism rates between different human liver microsome (HLM) lots.

  • Possible Cause: Genetic polymorphisms in CYP3A4 and CYP2C19 among the liver donors. The CYP3A422 allele, for instance, is associated with reduced CYP3A4 expression and activity.[11][12] Similarly, alleles like CYP2C192 are loss-of-function variants.[5]

  • Troubleshooting Steps:

    • Genotype HLM Donors: If possible, use HLMs from genotyped donors to correlate metabolic rates with specific CYP alleles.

    • Use Pooled HLMs: Employing pooled HLMs from a large number of donors can help average out the effects of individual genetic variations.

    • Use Recombinant Enzymes: Utilize recombinant human CYP3A4 and CYP2C19 enzymes to assess the specific contribution of each enzyme to this compound metabolism without confounding genetic variability.

Issue 2: Discrepancy between in vitro metabolism data and in vivo pharmacokinetic data.

  • Possible Cause:

    • In Vitro System Limitations: Microsomal systems lack the complete cellular machinery and cofactors present in intact hepatocytes.

    • Drug Transporters: In vivo, drug transporters can significantly influence the intracellular concentration of this compound in hepatocytes, which is not fully recapitulated in microsomal assays.

    • Complex Drug-Drug Interactions: Co-administration of other drugs in vivo can induce or inhibit CYP enzymes, altering this compound metabolism.

  • Troubleshooting Steps:

    • Use Hepatocytes: Conduct metabolism studies using primary human hepatocytes to have a more physiologically relevant in vitro model.

    • Incorporate Transporter Studies: Investigate if this compound is a substrate for major hepatic uptake or efflux transporters.

    • Pharmacokinetic Modeling: Develop physiologically based pharmacokinetic (PBPK) models that integrate in vitro metabolism data with transporter kinetics and potential drug-drug interactions to better predict in vivo exposure.

HIV-1 Entry Assays

Issue 1: High background signal in luciferase-based viral entry assays.

  • Possible Cause:

    • Reagent Contamination: Contamination of assay reagents with luciferase or other luminescent substances.

    • Cell Viability Issues: High cell density or poor cell health can lead to non-specific luciferase expression.

    • Plate Type: Using clear-bottom plates can lead to signal bleed-through from adjacent wells.[13][14]

  • Troubleshooting Steps:

    • Use Fresh Reagents: Prepare fresh assay reagents and use dedicated, sterile equipment.

    • Optimize Cell Seeding Density: Titrate the number of cells seeded per well to ensure they are in a logarithmic growth phase during the assay.

    • Use Opaque-Walled Plates: Employ white, opaque-walled plates to minimize crosstalk between wells.[14]

Issue 2: Low signal or no signal in pseudovirus entry assays.

  • Possible Cause:

    • Low Titer Pseudovirus: The pseudovirus stock may have a low infectious titer.

    • Suboptimal Target Cell Line: The target cells may express low levels of CD4 and CCR5. The A3R5 cell line, for example, has more physiological levels of CCR5 but can yield a weak signal.[15]

    • Inefficient Transfection (for pseudovirus production): Poor quality plasmid DNA or suboptimal transfection reagents can lead to low pseudovirus production.[14]

  • Troubleshooting Steps:

    • Titer the Pseudovirus: Accurately determine the titer of your pseudovirus stock (e.g., by TCID50 assay) to ensure an appropriate multiplicity of infection (MOI) is used.

    • Select Appropriate Target Cells: Use cell lines known to be highly permissive to your pseudovirus strain (e.g., TZM-bl cells). For cells with lower receptor expression, consider using a more sensitive luciferase reporter system or optimizing the pseudovirus production system.[15][16]

    • Optimize Pseudovirus Production: Use high-quality, endotoxin-free plasmid DNA for transfection. Optimize the ratio of packaging and envelope plasmids.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound from Clinical Trials

StudyDoseNGeometric Mean AUC (ng·h/mL)Coefficient of Variation (CV) for AUC (%)Geometric Mean Cmax (ng/mL)
ASCENT600 mg BID-2,10149-
ASCENT800 mg BID-3,41395-
EPIC200 mg BID-2,00697-
EPIC400 mg BID-6,06576-
EPIC800 mg QD-5,840147-
Data compiled from Nichols et al., 2008.[17]

Table 2: Incidence of Grade 2 or Higher Liver Enzyme Elevations in this compound Clinical Trials

StudyTreatment GroupNAlanine Aminotransferase (ALT) Elevation (%)Total Bilirubin Elevation (%)
CombinedThis compound Recipients2816.010.3
CombinedControl Recipients553.67.3
Data compiled from Nichols et al., 2008.[6]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To determine the metabolic stability of this compound and identify the primary CYP450 enzymes involved in its metabolism.

Materials:

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing potassium phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: In a microcentrifuge tube, add the HLM suspension to the master mix. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (typically from a stock solution in DMSO, final DMSO concentration <0.5%) to the pre-incubated mixture to initiate the metabolic reaction. For inhibitor studies, add the selective inhibitor during the pre-incubation step.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Terminate the reaction by adding ice-cold acetonitrile to each aliquot.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining this compound concentration at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: HIV-1 Pseudovirus Entry Assay for IC50 Determination of this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 pseudovirus entry into target cells.

Materials:

  • HIV-1 pseudovirus expressing an R5-tropic envelope glycoprotein

  • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Luciferase assay reagent

  • White, opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed target cells into a 96-well plate at an optimized density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Compound Addition: Add the diluted this compound to the appropriate wells of the cell plate. Include wells with no drug (virus control) and wells with cells only (background control).

  • Virus Addition: Add a pre-titered amount of HIV-1 pseudovirus to each well (except the background control wells).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control.

    • Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Mandatory Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion & Viral Entry gp41->Fusion 5. Insertion into Host Membrane CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Unfolds Membrane This compound This compound This compound->CCR5 Blocks Interaction Experimental_Workflow cluster_invitro In Vitro Metabolism cluster_antiviral Antiviral Activity HLM Human Liver Microsomes + NADPH Aplaviroc_Metabolism Incubate with this compound HLM->Aplaviroc_Metabolism LCMS LC-MS/MS Analysis Aplaviroc_Metabolism->LCMS Metabolic_Stability Determine Metabolic Stability (t½, CLint) LCMS->Metabolic_Stability IC50 Calculate IC50 Cells Seed Target Cells (CD4+/CCR5+) Aplaviroc_Dilution Add this compound Dilutions Cells->Aplaviroc_Dilution Pseudovirus Add HIV-1 Pseudovirus Aplaviroc_Dilution->Pseudovirus Luciferase Luciferase Assay Pseudovirus->Luciferase Luciferase->IC50 Logical_Relationship cluster_factors Contributing Factors cluster_consequences Consequences Variability High Interpatient Variability in this compound Response PK_Variability Variable Plasma Concentrations Variability->PK_Variability Toxicity Idiosyncratic Hepatotoxicity Variability->Toxicity Efficacy Inconsistent Antiviral Efficacy Variability->Efficacy Metabolism CYP3A4 & CYP2C19 Metabolism Metabolism->Variability Genetics Genetic Polymorphisms (CYP450s, CCR5) Genetics->Variability DDI Drug-Drug Interactions DDI->Variability

References

Validation & Comparative

A Comparative Analysis of CCR5 Binding Affinity: Aplaviroc vs. Maraviroc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the CCR5 binding affinities of two prominent CCR5 antagonists, Aplaviroc and Maraviroc. Both small molecules were developed as entry inhibitors for the treatment of HIV-1 infection by targeting the host cell's C-C chemokine receptor type 5 (CCR5), a critical co-receptor for viral entry. While Maraviroc has seen clinical success and regulatory approval, this compound's development was halted due to safety concerns.[1] This guide delves into the quantitative binding data, experimental methodologies, and mechanistic pathways to offer a comprehensive understanding of their interactions with CCR5.

Quantitative Comparison of Binding Affinity

The binding affinity and kinetics of this compound and Maraviroc to the CCR5 receptor have been characterized in multiple studies. The following table summarizes key quantitative data from a comparative analysis, providing a direct look at their binding properties under similar experimental conditions.

CompoundDissociation Constant (Kd) (nM)Dissociation Half-life (t1/2) (hours)Antiviral Activity (IC50 against R5-HIV-1) (nM)
Maraviroc 0.18 ± 0.027.5 ± 0.7~2.0 (geometric mean IC90)[2]
This compound Not directly compared in the same study24 ± 3.6 (at 22°C)0.2 to 0.6[3]

Data from Gonsiorek et al., 2006, unless otherwise noted.[4][5]

Mechanism of Action: Allosteric Inhibition of CCR5

Both this compound and Maraviroc function as non-competitive, allosteric antagonists of the CCR5 receptor.[6][7] They do not directly compete with the HIV-1 envelope glycoprotein (B1211001) gp120 for its binding site on the receptor. Instead, they bind to a hydrophobic pocket within the transmembrane helices of CCR5.[8][9] This binding event induces a conformational change in the receptor, altering its three-dimensional structure. As a result, the gp120 binding site on the extracellular loops of CCR5 is modified, preventing the virus from effectively docking and initiating the fusion process required for cell entry.[8][10]

Signaling Pathway of HIV-1 Entry and its Inhibition

The following diagram illustrates the normal entry pathway of R5-tropic HIV-1 and how CCR5 antagonists like this compound and Maraviroc intervene.

HIV_Entry_Inhibition cluster_normal Normal HIV-1 Entry cluster_inhibited Inhibited HIV-1 Entry HIV-1 HIV-1 CD4 CD4 HIV-1->CD4 1. gp120 binds to CD4 CCR5 CCR5 CD4->CCR5 2. Conformational change in gp120 Viral_Fusion Viral_Fusion CCR5->Viral_Fusion 3. gp120 binds to CCR5 Host_Cell Host Cell Membrane Viral_Entry Viral_Entry Viral_Fusion->Viral_Entry 4. Viral and cell membranes fuse HIV-1_i HIV-1 CD4_i CD4 HIV-1_i->CD4_i 3. gp120 binds to CD4 Blocked_Fusion Viral Fusion Blocked CD4_i->Blocked_Fusion 4. gp120 cannot bind to altered CCR5 CCR5_i CCR5 CCR5_i->Blocked_Fusion 2. Conformational change in CCR5 Antagonist This compound or Maraviroc Antagonist->CCR5_i 1. Binds to allosteric site Host_Cell_i Host Cell Membrane

HIV-1 entry and its allosteric inhibition by CCR5 antagonists.

Experimental Protocols

The binding affinities of this compound and Maraviroc to CCR5 are typically determined using radioligand binding assays. These assays are fundamental in quantifying the interaction between a ligand (the drug) and its receptor.

Radioligand Binding Assay Workflow

The following diagram outlines the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of CCR5 antagonists.

Radioligand_Assay_Workflow Start Start Prep_Membranes Prepare cell membranes expressing CCR5 Start->Prep_Membranes Incubate Incubate membranes with radiolabeled CCR5 ligand and varying concentrations of unlabeled antagonist (this compound/Maraviroc) Prep_Membranes->Incubate Separate Separate membrane-bound from free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.
Detailed Methodology: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of a test compound (this compound or Maraviroc) for the CCR5 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing human CCR5 (e.g., HEK293 or CHO cells).

  • Radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α, [³H]-Maraviroc, or [³H]-Vicriviroc).[4][5]

  • Unlabeled test compounds (this compound and Maraviroc).

  • Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 1 M NaCl).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing CCR5 to a high density.

    • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

    • Lyse the cells using a hypotonic buffer and mechanical homogenization.

    • Centrifuge the lysate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of the radiolabeled CCR5 ligand.

      • A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • For total binding, add assay buffer instead of the test compound.

      • For non-specific binding, add a high concentration of an unlabeled CCR5 ligand.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium (e.g., 1-2 hours).

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Conclusion

Both this compound and Maraviroc are potent allosteric inhibitors of the CCR5 receptor, demonstrating high binding affinity in the nanomolar range. While direct, side-by-side comparisons of their dissociation constants (Kd) in the same study are limited, available data on their inhibitory concentrations and binding kinetics reveal them to be highly effective at disrupting the CCR5-gp120 interaction.[3][4] Maraviroc's slightly higher reported Kd is complemented by a slower dissociation rate for Vicriviroc, another CCR5 antagonist, suggesting that binding kinetics can be a nuanced indicator of in vivo efficacy.[5] The development of this compound was unfortunately terminated due to hepatotoxicity, highlighting the importance of safety profiles in drug development, even for compounds with promising in vitro activity.[1] The study of these molecules continues to provide valuable insights into the molecular pharmacology of CCR5 and the development of HIV entry inhibitors.

References

Comparative Efficacy of Aplaviroc and Vicriviroc: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two CCR5 antagonists for HIV-1 therapy, detailing their mechanisms, in vitro and in vivo performance, and the experimental protocols for their evaluation.

This guide provides a detailed comparison of Aplaviroc (B1665140) and Vicriviroc (B613818), two small-molecule antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells. Developed for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their efficacy, pharmacokinetics, and safety profiles. It also outlines the detailed methodologies for key experiments cited, offering a framework for the evaluation of CCR5 antagonists.

Introduction to CCR5 Antagonists

HIV-1 entry into target cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the host cell surface. This binding induces conformational changes in gp120, enabling it to interact with a coreceptor, either CCR5 or CXCR4. CCR5 antagonists, such as this compound and Vicriviroc, are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor.[1] This binding event alters the conformation of the CCR5 extracellular loops, thereby preventing their interaction with gp120 and blocking the fusion of the viral and cellular membranes, ultimately inhibiting viral entry.

In Vitro Potency and Activity

The in vitro antiviral activity of this compound and Vicriviroc has been evaluated in various cell-based assays. The 50% effective concentration (EC50) and 90% effective concentration (EC90) are key parameters used to quantify their potency against different HIV-1 isolates.

ParameterThis compoundVicrivirocReference
Mean EC50 0.7 nM0.04 - 2.3 nM[2][3]
Mean EC90 16 nM0.45 - 18 nM[2][3]
Mean IC50 (GTPγS binding) Not Reported4.2 ± 1.3 nM[3]
Mean IC50 (Chemotaxis) Not Reported< 1 nM[3]

Table 1: Comparative In Vitro Potency of this compound and Vicriviroc. This table summarizes the key in vitro potency metrics for this compound and Vicriviroc against R5-tropic HIV-1 isolates.

Pharmacokinetic Profiles

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for establishing effective dosing regimens.

ParameterThis compoundVicrivirocReference
Administration OralOral[1][4]
Half-life (t1/2) ~3 hours28 - 33 hours[1][5]
Metabolism Primarily CYP3A, minor CYP2C19CYP3A4 substrate[1][6]
Key Interactions CYP3A4 inhibitors (e.g., ritonavir) increase plasma concentrations.Ritonavir significantly increases plasma concentrations, allowing for once-daily dosing.[6][7]

Table 2: Pharmacokinetic Parameters of this compound and Vicriviroc in Humans. This table provides a comparative overview of the key pharmacokinetic characteristics of this compound and Vicriviroc.

Clinical Efficacy

Clinical trials have evaluated the efficacy of this compound and Vicriviroc in both treatment-naïve and treatment-experienced HIV-1 infected individuals. The primary endpoints in these trials typically include the reduction in plasma HIV-1 RNA levels (viral load) and the increase in CD4+ T-cell counts.

This compound Clinical Trial Data

The development of this compound was discontinued (B1498344) due to concerns about hepatotoxicity.[7] The EPIC study, a Phase IIb trial in treatment-naïve patients, provides the most comprehensive efficacy data.

StudyPopulationTreatment ArmsWeek 12 HIV-1 RNA <400 copies/mLReference
EPIC Treatment-NaïveAPL 200 mg BID + LPV/r50%[4]
APL 400 mg BID + LPV/r48%[4]
APL 800 mg QD + LPV/r54%[4]
3TC/ZDV + LPV/r75%[4]

Table 3: Efficacy of this compound in the EPIC Study. This table presents the proportion of patients achieving a viral load of less than 400 copies/mL at week 12 in the EPIC study.

Vicriviroc Clinical Trial Data

Vicriviroc underwent several Phase II and III clinical trials. The ACTG 5211 study in treatment-experienced patients demonstrated its antiviral activity.

| Study | Population | Treatment Arms | Mean Change in HIV-1 RNA at Week 24 (log10 copies/mL) | Mean Increase in CD4+ cells at Week 48 (cells/µL) | Reference | |---|---|---|---|---| | ACTG 5211 | Treatment-Experienced | VCV 5 mg + OBT | -1.51 | Not Reported |[8] | | | | VCV 10 mg + OBT | -1.86 | 130 |[8] | | | | VCV 15 mg + OBT | -1.68 | 96 |[8] | | | | Placebo + OBT | -0.29 | Not Reported |[8] |

Table 4: Efficacy of Vicriviroc in the ACTG 5211 Study. This table summarizes the virologic and immunologic responses to Vicriviroc in treatment-experienced patients.

Safety and Tolerability

The safety profiles of this compound and Vicriviroc were critical factors in their clinical development.

This compound Safety Profile

The clinical development of this compound was terminated due to idiosyncratic hepatotoxicity observed in Phase IIb studies.[9]

Adverse Event (Grade 2 or higher)This compound Recipients (n=281)Control Recipients (n=55)Reference
Alanine Aminotransferase (ALT) Elevation 6.0%3.6%[10]
Total Bilirubin Elevation 10.3%7.3%[10]

Table 5: Incidence of Grade 2 or Higher Liver Enzyme Elevations in this compound Clinical Trials. This table highlights the increased incidence of liver-related adverse events in patients receiving this compound.

Vicriviroc Safety Profile

Early clinical trials of Vicriviroc raised concerns about a potential association with malignancies.[8] However, longer-term follow-up and larger studies did not confirm a clear link.[11]

Adverse EventIncidence in Vicriviroc-Treated SubjectsNotesReference
Malignancies 13 cases in 205 subjects over a mean of 96 weeks.Included skin cancers, lymphomas, and one gastric carcinoma. The incidence rate did not increase with longer exposure.[11]
Common Adverse Events Headache, pharyngitis, nausea, abdominal pain.Generally mild and not dose-related.[5]

Table 6: Safety Profile of Vicriviroc. This table summarizes the key safety findings for Vicriviroc from clinical trials.

Resistance Profile

Resistance to CCR5 antagonists can emerge through several mechanisms, most commonly involving mutations in the V3 loop of the HIV-1 envelope glycoprotein gp120.[12] These mutations can allow the virus to utilize the drug-bound conformation of the CCR5 receptor for entry or, less commonly, lead to a switch in coreceptor usage to CXCR4.

  • This compound: Resistance mutations have been identified within the V3 loop of gp120.[13]

  • Vicriviroc: Resistance is also associated with adaptive mutations in the V3 loop.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of CCR5 antagonists.

HIV-1 Entry Assay (TZM-bl Reporter Gene Assay)

This assay is used to determine the in vitro antiviral potency of CCR5 antagonists.

Objective: To measure the 50% inhibitory concentration (IC50) of a compound against HIV-1 infection of a reporter cell line.

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 viral stocks (R5-tropic)

  • Test compounds (this compound, Vicriviroc)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Protocol:

  • Seed TZM-bl cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Pre-incubate the virus with the diluted compounds for 1 hour at 37°C.

  • Add the virus-compound mixture to the TZM-bl cells in the presence of DEAE-Dextran to enhance infection.

  • Incubate for 48 hours at 37°C.

  • Remove the culture medium and add luciferase assay reagent to lyse the cells and generate a luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the virus control (no compound) and determine the IC50 value using a dose-response curve.[10][15][16]

Coreceptor Tropism Assay (Phenotypic - e.g., Trofile® Assay)

This assay determines whether a patient's HIV-1 population uses CCR5, CXCR4, or both for entry.

Objective: To determine the coreceptor tropism of a patient's HIV-1 isolate.

Protocol Overview:

  • Patient plasma containing HIV-1 is collected. A viral load of ≥1,000 copies/mL is typically required.[17]

  • Viral RNA is extracted from the plasma.

  • The patient-derived HIV-1 env gene, which encodes gp120 and gp41, is amplified by RT-PCR.

  • The amplified env gene is inserted into a replication-defective HIV-1 vector that contains a luciferase reporter gene.

  • These pseudoviruses are used to infect two types of target cell lines: one expressing CD4 and CCR5, and the other expressing CD4 and CXCR4.

  • After a single round of infection, luciferase activity is measured in both cell lines.

  • The virus is classified as:

    • R5-tropic: If it infects only the CCR5-expressing cells.

    • X4-tropic: If it infects only the CXCR4-expressing cells.

    • Dual/Mixed-tropic (D/M): If it infects both cell lines.[17][18]

In Vitro Hepatotoxicity Assay

This assay assesses the potential for a compound to cause liver cell damage.

Objective: To evaluate the cytotoxicity of a compound in primary human hepatocytes.

Materials:

  • Cryopreserved primary human hepatocytes

  • Collagen-coated cell culture plates

  • Hepatocyte culture medium

  • Test compounds

  • Positive control (known hepatotoxin, e.g., chlorpromazine)

  • Vehicle control (e.g., DMSO)

  • Cell viability assay reagent (e.g., MTT, LDH release, or ATP quantification)

  • Plate reader

Protocol:

  • Thaw and seed primary human hepatocytes on collagen-coated plates.

  • Allow cells to attach and recover for 24-48 hours.

  • Expose the hepatocytes to a range of concentrations of the test compound, positive control, and vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • At the end of the exposure period, perform a cell viability assay according to the manufacturer's instructions.

  • Measure the appropriate endpoint (e.g., absorbance for MTT, luminescence for ATP) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of the compound that causes 50% cell death (CC50).[2][19][20][21]

Visualizations

CCR5 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of natural chemokine ligands or HIV-1 gp120 to the CCR5 receptor. CCR5 antagonists like this compound and Vicriviroc block the initial binding step.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokines (CCL3,4,5) Chemokines (CCL3,4,5) CCR5 CCR5 Receptor Chemokines (CCL3,4,5)->CCR5 Binds & Activates HIV-1 gp120 HIV-1 gp120 HIV-1 gp120->CCR5 Binds & Mediates Entry CCR5_Antagonist This compound / Vicriviroc CCR5_Antagonist->CCR5 Allosterically Inhibits G_Protein Gαi, Gβγ CCR5->G_Protein Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K DAG_IP3 DAG / IP3 PLC->DAG_IP3 AKT AKT PI3K->AKT PKC PKC DAG_IP3->PKC Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux MAPK MAPK (p38, JNK) PKC->MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) AKT->Transcription_Factors Ca_Flux->Transcription_Factors MAPK->Transcription_Factors Cellular_Response Chemotaxis, Inflammation, Gene Expression Transcription_Factors->Cellular_Response

Caption: Simplified CCR5 signaling pathway and the inhibitory action of this compound and Vicriviroc.

Experimental Workflow for Comparative Efficacy

The following diagram outlines a typical preclinical workflow for comparing the efficacy of two CCR5 antagonists.

Comparative_Efficacy_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / Resistance Profiling cluster_invivo In Vivo / Clinical (Conceptual) Start Start: Candidate CCR5 Antagonists (this compound vs. Vicriviroc) Binding_Assay CCR5 Binding Affinity Assay (e.g., Radioligand displacement) Start->Binding_Assay Entry_Assay HIV-1 Entry Assay (TZM-bl) (Determine IC50/EC50) Start->Entry_Assay Cytotoxicity_Assay Hepatotoxicity/Cytotoxicity Assay (Determine CC50) Start->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (CC50 / IC50) Entry_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index PBMC_Assay Antiviral Assay in PBMCs (Primary human cells) Selectivity_Index->PBMC_Assay Resistance_Selection In Vitro Resistance Selection PBMC_Assay->Resistance_Selection Genotypic_Analysis Genotypic Analysis of Resistant Virus (V3 loop sequencing) Resistance_Selection->Genotypic_Analysis PK_Studies Pharmacokinetic Studies (Animal models / Human trials) Genotypic_Analysis->PK_Studies Efficacy_Trials Clinical Efficacy Trials (Viral load, CD4 count) PK_Studies->Efficacy_Trials Safety_Assessment Clinical Safety Assessment (Adverse events) Efficacy_Trials->Safety_Assessment Decision Go / No-Go Decision for Further Development Safety_Assessment->Decision

Caption: Preclinical to clinical workflow for the comparative evaluation of CCR5 antagonists.

Conclusion

This compound and Vicriviroc are potent CCR5 antagonists that demonstrated significant anti-HIV-1 activity in early development. However, their clinical progression was halted due to safety concerns—hepatotoxicity for this compound and an initial, though not definitively confirmed, concern over malignancies for Vicriviroc. This comparative guide highlights the importance of a comprehensive evaluation of efficacy, pharmacokinetics, and safety in the development of host-targeted antiviral therapies. The experimental protocols and workflows provided herein serve as a valuable resource for researchers in the field of HIV drug discovery and development.

References

A Head-to-Head In Vitro Comparison of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the performance of four key small-molecule CCR5 antagonists: Maraviroc, Vicriviroc, Aplaviroc, and TAK-779. The data presented is compiled from publicly available research to facilitate a comprehensive evaluation of these antiretroviral agents.

Introduction to CCR5 Antagonists

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the immune system. It is also a primary co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[1] CCR5 antagonists are a class of antiretroviral drugs that allosterically bind to the CCR5 co-receptor, inducing a conformational change that prevents its interaction with the HIV-1 envelope glycoprotein (B1211001) gp120.[2] This blockade of the gp120-CCR5 interaction inhibits the fusion of the viral and cellular membranes, thereby preventing viral entry and replication.[2] This unique mechanism of targeting a host protein makes them a valuable component in antiretroviral therapy.[3]

Comparative In Vitro Performance

The in vitro efficacy of CCR5 antagonists is a critical indicator of their therapeutic potential. This is primarily assessed through their ability to inhibit viral replication (antiviral activity), their binding affinity to the CCR5 receptor, and their capacity to block the receptor's function in response to its natural ligands (functional inhibition).

Data Presentation

The following tables summarize the quantitative data for Maraviroc, Vicriviroc, this compound, and TAK-779 from various in vitro studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions such as cell types, viral isolates, and assay protocols can vary between studies.

Table 1: CCR5 Binding Affinity (Ki)

CompoundKi (nM)RadioligandCell LineReference
Maraviroc0.86 ± 0.08[3H]-maravirocHuman Recombinant CCR5[4]
Vicriviroc0.5 (approx.)[125I]-MIP-1αHTS-hCCR5[2]
TAK-7791.1[125I]-RANTESCHO/CCR5[3][5]

Table 2: Functional Inhibition (IC50)

CompoundAssay TypeIC50 (nM)Cell Line/Assay DetailReference
MaravirocCalcium Flux12.07 ± 1.89Human Recombinant CCR5[4]
VicrivirocCalcium Flux~10U-87-CCR5[6]
TAK-779Calcium Flux~10CHO/CCR5[3]
Maraviroc[125I]-MIP-1β Binding7.18 ± 0.93Human Recombinant CCR5[4]
TAK-779[125I]-RANTES Binding1.4CHO/CCR5[3]

Table 3: Anti-HIV-1 Activity (EC50/IC50)

CompoundEC50/IC50 (nM)Viral StrainCell LineReference
Maraviroc0.3 - 3.3R5 HIV-1PBMCs[7]
Vicriviroc0.3R5 HIV-1PBMCs[2]
This compound0.2 - 0.6R5 HIV-1PBMCs[7]
TAK-7791.2Ba-L (R5 HIV-1)MAGI-CCR5[3][5]
TAK-7791.6 - 3.7R5 HIV-1 Clinical IsolatesPBMCs[8]

Experimental Protocols

Detailed methodologies are essential for the objective comparison of compound activity. Below are representative protocols for key in vitro assays used to characterize CCR5 antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the CCR5 receptor by quantifying its ability to displace a radiolabeled ligand known to bind to the receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize cells stably expressing the human CCR5 receptor (e.g., HTS-hCCR5 or CHO/CCR5 cells) in a cold lysis buffer.[9]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.[9]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α, [125I]-RANTES, or [3H]-maraviroc), and varying concentrations of the unlabeled antagonist.[4][9]

  • Incubation:

    • Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[1]

  • Filtration:

    • Rapidly separate the bound from the free radioligand by vacuum filtration through a glass fiber filter mat. The membranes with the bound radioligand are trapped on the filter.[1]

  • Washing:

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]

  • Quantification:

    • Dry the filters and measure the radioactivity trapped on each filter using a scintillation counter.[1]

  • Data Analysis:

    • Plot the percentage of specific binding against the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).[9]

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs when a chemokine binds to and activates the CCR5 receptor.

Protocol:

  • Cell Preparation:

    • Culture cells expressing CCR5 (e.g., CHO-K1/CCR5 or U-87-CCR5) and harvest them.[6][10]

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer.[6][11]

    • Wash the cells to remove excess dye and resuspend them in the assay buffer.[11]

  • Assay Procedure:

    • Dispense the dye-loaded cells into a 96-well plate.

    • Add varying concentrations of the CCR5 antagonist to the wells and incubate for a short period.[6]

    • Measure the baseline fluorescence using a fluorescence plate reader.

    • Add a CCR5 agonist (e.g., RANTES or MIP-1β) to stimulate the cells and immediately begin kinetic fluorescence reading to measure the change in intracellular calcium concentration.[6][10]

  • Data Analysis:

    • The change in fluorescence intensity is plotted over time.

    • The peak fluorescence response is determined for each antagonist concentration.

    • Plot the peak response against the antagonist concentration to calculate the IC50 value.

Chemotaxis Assay (Transwell Migration Assay)

This assay assesses the ability of a CCR5 antagonist to inhibit the migration of CCR5-expressing cells towards a chemoattractant.

Protocol:

  • Assay Setup:

    • Use a 24-well plate with transwell inserts containing a porous membrane (e.g., 8-μm pore size).[6]

    • Add a chemoattractant (e.g., MIP-1α or RANTES) to the lower chamber of the wells.[6]

  • Cell Preparation and Addition:

    • Resuspend CCR5-expressing cells (e.g., Ba/F3-CCR5 or PBMCs) in serum-free media.[6]

    • Pre-incubate the cells with varying concentrations of the CCR5 antagonist or a vehicle control.

    • Add the cell suspension to the upper chamber of the transwell inserts.[6]

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 4 hours).[6]

  • Quantification of Migration:

    • Remove the transwell inserts.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or flow cytometry, or by staining the migrated cells on the underside of the membrane and counting them under a microscope.[6]

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each antagonist concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

Visualizations

CCR5 Signaling Pathway

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 G_protein Gαi/o Gβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Generates Akt Akt PI3K->Akt Chemokine Chemokine (e.g., RANTES, MIP-1α/β) Chemokine->CCR5 Binds Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt->MAPK MAPK->Chemotaxis Gene_expression Gene Expression (Inflammation) MAPK->Gene_expression Radioligand_Binding_Assay start Start prep Membrane Preparation start->prep incubate Incubation (Membranes + Radioligand + Antagonist) prep->incubate filter Filtration incubate->filter wash Washing filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end Antagonist_Action cluster_inhibition Inhibition Antagonist CCR5 Antagonist CCR5 CCR5 Receptor Antagonist->CCR5 Binds allosterically gp120 HIV-1 gp120 CCR5->gp120 Blocks Interaction Membrane_Fusion Membrane Fusion gp120->Membrane_Fusion Triggers Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Leads to

References

Aplaviroc's Antiviral Profile: A Comparative Analysis Against Diverse HIV-1 Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of Aplaviroc, an investigational CCR5 co-receptor antagonist, against a spectrum of Human Immunodeficiency Virus Type 1 (HIV-1) isolates. This compound's performance is contextualized through comparative data with other key CCR5 antagonists, including the FDA-approved drug Maraviroc and the discontinued (B1498344) candidate Vicriviroc. While this compound demonstrated potent in vitro activity, its clinical development was halted due to instances of severe hepatotoxicity.[1][2][3] This guide serves as a valuable resource for understanding its antiviral characteristics and the broader landscape of CCR5-targeted HIV-1 entry inhibitors.

Comparative Antiviral Activity

This compound exhibited potent antiviral activity against R5-tropic HIV-1 isolates, with inhibitory concentrations in the subnanomolar to nanomolar range.[4] The following tables summarize the available quantitative data, comparing this compound's efficacy with other CCR5 antagonists. It is important to note that direct comparisons can be influenced by variations in experimental conditions, such as the cell types and specific viral isolates used.

Table 1: In Vitro Activity of CCR5 Antagonists Against Laboratory-Adapted HIV-1 Strains

CompoundVirus StrainAssay TypeCell LineIC50/EC50 (nM)Reference
This compound HIV-1 Ba-Lp24 reductionPBMCs0.7 ± 0.4[4]
SCH-CHIV-1 Ba-Lp24 reductionPBMCs6.8 ± 6.0[4]
TAK-779HIV-1 Ba-Lp24 reductionPBMCs20 ± 14[4]

Table 2: Comparative Activity of this compound Against Clinical HIV-1 Isolates

CompoundIsolate TypeAssay TypeNo. of IsolatesMedian IC50 (nM)Reference
This compound R5-tropic (Treatment-Naïve)PhenoSense HIV Entry-6.71[5]
This compound R5-tropic (Treatment-Experienced)PhenoSense HIV Entry-8.83[5]
This compound R5-component of R5X4-tropicPhenoSense HIV Entry643.61[5]
This compound R5-tropic PanelPhenoSense HIV Entry3386.81[5]

Table 3: Antiviral Activity of Maraviroc and Vicriviroc Against Primary HIV-1 Isolates

CompoundIsolate CladesAssay TypeNo. of IsolatesMean IC90/IC50 (nM)Reference
MaravirocA, B, C, D, F, G, AERecombinant virus432.0 (IC90)[6]
VicrivirocB, CRecombinant virus-Varies (cross-resistant)[7]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antiviral spectrum of HIV-1 entry inhibitors like this compound.

HIV-1 Neutralization Assay Using TZM-bl Reporter Cells

This assay quantifies the ability of a compound to inhibit viral entry into target cells. It utilizes TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase reporter genes.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, antibiotics)

  • HIV-1 Env-pseudotyped virus stocks

  • This compound and other test compounds

  • DEAE-Dextran

  • Luciferase assay reagent

  • 96-well cell culture plates (clear bottom, white or black solid)

  • Luminometer

Procedure:

  • Cell Seeding: Plate TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium and incubate overnight at 37°C.

  • Compound Dilution: Prepare serial dilutions of this compound and other comparator drugs in growth medium.

  • Virus Preparation: Thaw a pre-titered aliquot of HIV-1 Env-pseudotyped virus and dilute in growth medium to a concentration that yields a desired level of luciferase activity (e.g., 100,000 to 200,000 relative light units [RLU]).

  • Neutralization Reaction: In a separate 96-well plate, mix 50 µL of each compound dilution with 50 µL of the diluted virus. Incubate for 1 hour at 37°C.

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well. Include virus-only control wells (no compound) and cell-only control wells (no virus or compound).

  • Incubation: Add DEAE-Dextran to a final concentration of 15 µg/mL to enhance infection and incubate the plates for 48 hours at 37°C.[8]

  • Lysis and Luminescence Reading: After incubation, remove 100 µL of the supernatant. Add 100 µL of luciferase assay reagent to each well to lyse the cells. After a 2-minute incubation at room temperature, transfer 150 µL of the lysate to a 96-well white solid plate and measure the luminescence using a luminometer.[9]

  • Data Analysis: Calculate the percent neutralization for each compound concentration by comparing the RLU of the test wells to the RLU of the virus control wells. The IC50 value is determined as the compound concentration that results in a 50% reduction in RLU.

HIV-1 p24 Antigen ELISA

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in cell culture supernatants, which serves as a marker for viral replication.

Materials:

  • HIV-1 p24 ELISA kit (commercial kits are widely available)

  • Cell culture supernatants from antiviral assays

  • Microplate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well microplate with a monoclonal antibody specific for HIV-1 p24 and incubate overnight. (This step is typically pre-done in commercial kits).

  • Sample and Standard Preparation: Prepare a standard curve using the provided recombinant p24 antigen. Dilute the cell culture supernatants to fall within the range of the standard curve.

  • Incubation: Add the standards and diluted samples to the coated wells and incubate for 1-2 hours at 37°C.[10]

  • Washing: Wash the wells multiple times with the provided wash buffer to remove unbound material.

  • Detector Antibody: Add a biotinylated detector antibody specific for a different epitope on the p24 antigen and incubate for 1 hour at 37°C.[10]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of p24 in the experimental samples.

Visualizations

HIV-1 Entry Signaling Pathway

The following diagram illustrates the key steps in the entry of R5-tropic HIV-1 into a host cell and the mechanism of action of CCR5 antagonists like this compound.

HIV1_Entry_Pathway cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Co-receptor gp120->CCR5 Fusion Viral and Cell Membrane Fusion CD4->gp120 CCR5->gp120 This compound This compound This compound->CCR5 Blocks Interaction

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow for Antiviral Activity Assessment

This diagram outlines the general workflow for determining the in vitro antiviral efficacy of a compound against HIV-1.

Antiviral_Assay_Workflow Start Start Prep_Cells Prepare Target Cells (e.g., TZM-bl, PBMCs) Start->Prep_Cells Prep_Virus Prepare HIV-1 Stock (Pseudovirus or Primary Isolate) Start->Prep_Virus Prep_Compound Prepare Serial Dilutions of Test Compound (this compound) Start->Prep_Compound Infect_Cells Infect Target Cells Prep_Cells->Infect_Cells Incubate_Virus_Compound Pre-incubate Virus and Compound Prep_Virus->Incubate_Virus_Compound Prep_Compound->Incubate_Virus_Compound Incubate_Virus_Compound->Infect_Cells Incubate_Infection Incubate for 48-72 hours Infect_Cells->Incubate_Infection Measure_Replication Measure Viral Replication (Luciferase Assay or p24 ELISA) Incubate_Infection->Measure_Replication Analyze_Data Data Analysis (Calculate IC50/EC50) Measure_Replication->Analyze_Data End End Analyze_Data->End

Caption: General workflow for assessing in vitro antiviral activity.

References

Benchmarking Aplaviroc's Safety Profile Against Approved CCR5 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the safety profile of the investigational CCR5 antagonist, Aplaviroc (B1665140), with two approved CCR5 antagonists, Maraviroc (B1676071) and Vicriviroc (B613818). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

Mechanism of Action: CCR5 Antagonism

This compound, Maraviroc, and Vicriviroc are all small molecule antagonists of the C-C chemokine receptor type 5 (CCR5), a coreceptor utilized by the most common strains of HIV-1 to enter host T-cells and macrophages.[1] By binding to CCR5, these drugs allosterically inhibit the interaction between the viral envelope glycoprotein (B1211001) gp120 and the coreceptor, thereby preventing the fusion of the viral and cellular membranes and blocking viral entry.[1]

Comparative Safety Profile

The following table summarizes the key safety findings from clinical trials of this compound, Maraviroc, and Vicriviroc. It is important to note that direct comparisons should be made with caution due to variations in trial designs, patient populations, and duration of follow-up.

Safety ParameterThis compoundMaravirocVicriviroc
Hepatotoxicity Primary reason for discontinuation of clinical development. [2] In the ASCENT and EPIC trials (mean 14 weeks of therapy), Grade 2 or higher treatment-emergent elevations in alanine (B10760859) aminotransferase (ALT) were observed in 6.0% of this compound recipients versus 3.6% of control recipients.[3] Grade 2 or higher elevations in total bilirubin (B190676) occurred in 10.3% of this compound recipients versus 7.3% of controls.[3] Two this compound recipients developed Grade 3 or higher elevations in both ALT and total bilirubin, with one severe case of hepatic cytolysis attributed to the drug.[3]A boxed warning for hepatotoxicity exists for Maraviroc.[4] However, in the MOTIVATE 1 and 2 trials with up to 5 years of follow-up, hepatic failure events were uncommon (0.5%).[4] An analysis of the clinical development program with up to 96 weeks of follow-up revealed no increased hepatotoxicity compared with comparator regimens.[4]Not associated with hepatotoxicity.[5] Long-term follow-up (up to 4 years) in the ACTG 5211 and VICTOR-E1 trials showed no evidence of drug-related elevated liver enzymes or bilirubin.[5]
Malignancies Not a primary safety concern identified during its clinical development.In the MOTIVATE 1 and 2 trials (5-year follow-up), the rate of malignancies was low and not considered to be in excess in Maraviroc-treated patients.[4][6]Initial concerns about malignancies in the Phase 2 ACTG 5211 study (6 cases in vicriviroc arms vs. 2 in placebo) were not confirmed in larger Phase 3 studies (VICTOR-E3 and VICTOR-E4).[7][8][9]
Cardiovascular Events Not a primary safety concern identified.In Phase 3 studies (total exposure 609 patient-years), 1.3% of patients receiving Maraviroc had cardiovascular events, including myocardial ischemia and/or infarction, while no such events occurred in the placebo group (total exposure 111 patient-years).[10] These patients generally had pre-existing cardiac disease or risk factors.[10]Not associated with ischemic cardiovascular events.[5]
Discontinuation due to Adverse Events In the ASCENT study, 15% of subjects receiving this compound discontinued (B1498344) due to adverse events.[11]In the MOTIVATE trials, the rate of discontinuation due to adverse events was 5% for both the Maraviroc and placebo groups.[12]In a 3-year follow-up of the ACTG 5211 study, 9 out of 118 subjects (7.6%) discontinued Vicriviroc due to adverse events.[13][14]
Common Adverse Events Diarrhea, nausea, fatigue, and headache were common clinical adverse events in the EPIC study.[15]In the MOTIVATE trials, the most common adverse events were not specified in the provided search results.The most frequently reported adverse events in a 14-day monotherapy study were headache, pharyngitis, nausea, and abdominal pain, which were not dose-related.[16]

Experimental Protocols

Detailed experimental protocols for large-scale clinical trials are often proprietary. However, based on published literature, the following provides an overview of the methodologies used in key safety assessment studies for each drug.

This compound: ASCENT and EPIC Trials
  • Study Design: The ASCENT (CCR100136) and EPIC (CCR100136) studies were Phase IIb, randomized, multicenter trials in antiretroviral-naïve, HIV-1-infected adults.[3][15] The ASCENT study was partially double-blinded, while the EPIC study was open-label.[11]

  • Patient Population: Antiretroviral-naïve adults with HIV-1 infection.[3][15]

  • Treatment Arms:

    • ASCENT: this compound (600 mg or 800 mg twice daily) in combination with zidovudine/lamivudine (Combivir), compared to efavirenz (B1671121) plus Combivir.[3]

    • EPIC: this compound (200 mg or 400 mg twice daily, or 800 mg once daily) in combination with lopinavir/ritonavir (Kaletra), compared to Combivir plus Kaletra.[3][15]

  • Safety Monitoring: Clinical and laboratory safety assessments were performed at screening, baseline, weeks 2, 4, and every 4 weeks thereafter through week 24, and then every 8 weeks.[11] Laboratory testing included complete blood count, serum chemistry, and liver function tests (ALT, AST, bilirubin).[17] Adverse events were graded according to a standard toxicity scale. Following the identification of the hepatotoxicity signal, dosing was halted, and additional follow-up visits were conducted to monitor for adverse events.[11]

Maraviroc: MOTIVATE 1 and 2 Trials
  • Study Design: The MOTIVATE 1 (NCT00098306) and MOTIVATE 2 (NCT00098722) were identically designed, Phase 3, randomized, double-blind, placebo-controlled, multicenter trials.[1][4]

  • Patient Population: Treatment-experienced adults with CCR5-tropic HIV-1 infection.[4]

  • Treatment Arms: Maraviroc (once or twice daily) or placebo, both in combination with an optimized background therapy (OBT).[1] The OBT was selected based on the patient's treatment history and resistance testing.[4]

  • Safety Monitoring: Safety and tolerability were assessed through the collection of adverse events, serious adverse events, and laboratory abnormalities.[18] Specific events of interest, including cardiovascular events, malignancies, and hepatotoxicity, were monitored throughout the studies, which included a 5-year follow-up period.[4][6] Adverse events were coded using the Medical Dictionary for Regulatory Activities (MedDRA).[19]

Vicriviroc: ACTG 5211 and VICTOR-E1 Trials
  • Study Design:

    • ACTG 5211 (NCT00082498): A Phase 2, double-blind, randomized, placebo-controlled study.[13][14]

    • VICTOR-E1: A Phase 2b, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Treatment-experienced adults with CCR5-tropic HIV-1 infection.[7][13]

  • Treatment Arms:

    • ACTG 5211: Vicriviroc (5, 10, or 15 mg daily) or placebo, added to a failing antiretroviral regimen for 14 days, after which the background regimen was optimized.[7][14]

    • VICTOR-E1: Vicriviroc (20 mg or 30 mg once daily) or placebo, in combination with a ritonavir-boosted protease inhibitor-containing OBT.

  • Safety Monitoring: Safety was monitored through the assessment of adverse events, graded according to the Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events.[20] Laboratory tests, including complete blood counts and serum chemistry, were performed at regular intervals.[21] In the VICTOR-E2 trial (a similar study), cardiac safety was monitored periodically with ECGs.[22] Long-term safety was evaluated for up to 4 years in a follow-up of the ACTG 5211 and VICTOR-E1 trials.[5]

Visualizing the CCR5 Signaling Pathway and Experimental Workflow

HIV-1 Entry and CCR5 Antagonism

The following diagram illustrates the mechanism of HIV-1 entry into a host cell and the point of intervention for CCR5 antagonists.

Caption: Mechanism of HIV-1 entry and inhibition by CCR5 antagonists.

Generalized Clinical Trial Workflow for Safety Assessment

The following diagram outlines a typical workflow for assessing the safety of a new drug in a clinical trial, from patient recruitment to data analysis.

Safety_Assessment_Workflow cluster_setup Trial Setup cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting protocol Protocol Development (Inclusion/Exclusion Criteria, Safety Endpoints) irb IRB/Ethics Committee Approval protocol->irb screening Patient Screening & Informed Consent irb->screening randomization Randomization to Treatment Arms screening->randomization dosing Drug Administration & Follow-up Visits randomization->dosing monitoring Adverse Event & Laboratory Monitoring dosing->monitoring collection Data Collection & Management monitoring->collection analysis Statistical Analysis of Safety Data collection->analysis reporting Reporting to Regulatory Authorities & Publication analysis->reporting

Caption: Generalized workflow for safety assessment in clinical trials.

References

Synergistic and Antagonistic Effects of Aplaviroc in Combination with Other Antiretroviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic and antagonistic effects of Aplaviroc (B1665140), a CCR5 co-receptor antagonist, when used in combination with other classes of antiretroviral (ARV) drugs. The data presented here is primarily derived from in vitro experimental studies and is intended to inform preclinical research and drug development efforts. While this compound showed promise as an entry inhibitor, its clinical development was halted due to hepatotoxicity, a critical consideration for the development of new chemical entities in this class.[1][2]

Mechanism of Action: CCR5 Antagonism

This compound is a non-competitive, allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), a co-receptor required for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells, primarily CD4+ T-lymphocytes.[3][4][5] By binding to CCR5, this compound induces a conformational change in the receptor, which prevents the viral envelope glycoprotein (B1211001) gp120 from engaging with it. This action blocks the fusion of the viral and cellular membranes, thereby inhibiting viral entry and replication.[3]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41-mediated Fusion This compound This compound This compound->CCR5 Inhibition

Figure 1: Mechanism of HIV-1 entry and inhibition by this compound.

In Vitro Synergy and Antagonism with Other Antiretrovirals

A key study by Nakata et al. (2008) systematically evaluated the anti-HIV-1 activity of this compound in combination with various approved and experimental antiretroviral agents.[6][7] The study utilized a checkerboard assay format with peripheral blood mononuclear cells (PBMCs) infected with R5-tropic HIV-1. The combination effects were quantitatively assessed using the "Combo" method, which determines whether the combined effect is statistically greater (synergism) or less (antagonism) than the expected additive effect.[7]

Data Summary

The following tables summarize the quantitative data from in vitro studies, showcasing the interactions between this compound and other antiretroviral drugs.

Table 1: Antiviral Activity of Single Agents against R5-HIV-1Ba-L in PHA-PBMCs

Antiretroviral AgentClassEC50 (nM)EC75 (nM)EC90 (nM)EC95 (nM)
This compound (AVC) CCR5 Antagonist 0.7 4 16 25
Zidovudine (ZDV)NRTI8205182
Nevirapine (NVP)NNRTI33110360700
Indinavir (IDV)Protease Inhibitor2360160280
Enfuvirtide (ENF)Fusion Inhibitor0.81.94.67.9
SCH-CCCR5 Antagonist6132946
TAK779CCR5 Antagonist2045100170
AMD3100CXCR4 Antagonist163578130
TE14011CXCR4 Antagonist0.81.84.16.8

Data extracted from Nakata et al., 2008.[6] EC50/75/90/95 represents the effective concentration required to inhibit viral replication by 50%, 75%, 90%, and 95%, respectively.

Table 2: Synergistic and Antagonistic Effects of this compound in Combination with Other Antiretrovirals against R5-HIV-1Ba-L

Drug CombinationClass CombinationInteractionAverage Percent Synergy ± SDP-value
This compound + ZidovudineCCR5 Antagonist + NRTISynergistic 8.0 ± 3.1≤0.005
This compound + NevirapineCCR5 Antagonist + NNRTISynergistic 5.2 ± 2.3≤0.005
This compound + IndinavirCCR5 Antagonist + PISynergistic 6.4 ± 1.9≤0.005
This compound + EnfuvirtideCCR5 Antagonist + Fusion InhibitorSynergistic 7.2 ± 1.2≤0.005
This compound + SCH-CCCR5 Antagonist + CCR5 AntagonistAdditive to Mild Antagonism--
This compound + TAK779CCR5 Antagonist + CCR5 AntagonistAdditive to Mild Synergism--

Data and interpretations are based on Nakata et al., 2008.[6][8] P-values indicate the statistical significance of the synergistic effect compared to the drugs' additive effects.

Table 3: Synergistic Effects of this compound in Combination with CXCR4 Antagonists against a Mixed R5/X4-HIV-1 Population

Drug CombinationClass CombinationInteractionAverage Percent Synergy ± SDP-value
This compound + AMD3100CCR5 Antagonist + CXCR4 AntagonistPotent Synergy 8.0 ± 4.40.002
This compound + TE14011CCR5 Antagonist + CXCR4 AntagonistPotent Synergy 8.2 ± 4.50.002

Data from Nakata et al., 2008, for a 50:50 mixture of R5-HIV-1Ba-L and X4-HIV-1ERS104pre.[6][8] P-values are for the comparison against the additive effect of this compound alone.

Experimental Protocols

Checkerboard Assay for Antiviral Synergy

The checkerboard assay is a standard in vitro method for assessing the interaction between two antimicrobial or antiviral agents.[9][10][11][12][13]

Objective: To determine the inhibitory concentrations of two drugs, alone and in combination, to assess for synergistic, additive, or antagonistic effects.

Materials:

  • 96-well microtiter plates

  • Target cells (e.g., Phytohemagglutinin-stimulated peripheral blood mononuclear cells)

  • HIV-1 viral stock (e.g., R5-tropic HIV-1Ba-L)

  • Antiretroviral agents (this compound and combination drug)

  • Cell culture medium

  • p24 Gag antigen enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

  • Drug Dilution: Two drugs are serially diluted in a two-dimensional array in a 96-well plate. Drug A is diluted horizontally, and Drug B is diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Cell Plating: A standardized suspension of target cells is added to each well.

  • Viral Inoculation: A predetermined amount of HIV-1 is added to each well, excluding cell viability control wells.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2) for a period that allows for viral replication (typically 7 days).

  • Assessment of Viral Replication: The level of viral replication in each well is quantified by measuring the amount of p24 Gag protein in the culture supernatants using an ELISA.

  • Data Analysis: The percent inhibition of viral replication is calculated for each drug concentration and combination compared to virus control wells (no drug).

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DrugA_Dilution Serial Dilution of Drug A (Horizontal) Plate_Setup Dispense Drug Dilutions into 96-well Plate (Checkerboard) DrugA_Dilution->Plate_Setup DrugB_Dilution Serial Dilution of Drug B (Vertical) DrugB_Dilution->Plate_Setup Cell_Suspension Prepare Target Cell Suspension (e.g., PBMCs) Add_Cells Add Target Cells to Each Well Cell_Suspension->Add_Cells Virus_Stock Prepare HIV-1 Inoculum Inoculate Inoculate with HIV-1 Virus_Stock->Inoculate Plate_Setup->Add_Cells Add_Cells->Inoculate Incubate Incubate for 7 Days Inoculate->Incubate Measure_p24 Quantify Viral Replication (p24 ELISA) Incubate->Measure_p24 Calculate_Inhibition Calculate Percent Inhibition Measure_p24->Calculate_Inhibition Synergy_Analysis Synergy Calculation (e.g., Combo Method) Calculate_Inhibition->Synergy_Analysis

References

CCR5 Antagonists: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the clinical performance of CCR5 antagonists in the treatment of HIV-1 infection.

This guide provides a meta-analysis of key clinical trial data for prominent C-C chemokine receptor type 5 (CCR5) antagonists, including the approved drug Maraviroc (B1676071) and the investigational agents Vicriviroc, Aplaviroc (B1665140), and Leronlimab. By summarizing quantitative efficacy and safety data, detailing experimental protocols, and visualizing relevant biological and procedural pathways, this document aims to offer an objective comparison to inform ongoing research and development in antiretroviral therapy.

Introduction to CCR5 Antagonists

CCR5 antagonists represent a class of antiretroviral drugs that block the entry of HIV-1 into host cells.[1] The virus's gp120 envelope protein must bind to both the CD4 receptor and a coreceptor, most commonly CCR5 or CXCR4, on the surface of target cells, such as T-lymphocytes and macrophages, to initiate membrane fusion and viral entry.[1][2] R5-tropic viruses, which utilize the CCR5 coreceptor, are the predominant strain in early-stage HIV infection.[1] By binding to CCR5, these antagonists induce a conformational change in the receptor, thereby preventing its interaction with gp120 and effectively inhibiting viral entry.[1][3] This mechanism of action provides a valuable therapeutic option, particularly for patients with resistance to other classes of antiretroviral drugs.

Comparative Efficacy of CCR5 Antagonists

The clinical development of CCR5 antagonists has seen both successes and setbacks. Maraviroc is the only agent in this class to have received regulatory approval for the treatment of HIV infection.[4] Other candidates, such as Vicriviroc and this compound, have been investigated extensively in clinical trials, while Leronlimab is a more recent monoclonal antibody targeting CCR5. The following tables summarize the key efficacy data from major clinical trials for these compounds.

Table 1: Virologic Response to CCR5 Antagonists in Treatment-Experienced Patients
DrugTrialNTreatment Arm% Responders (HIV-1 RNA <50 copies/mL) at Week 48
Maraviroc MOTIVATE 1 & 21049Maraviroc once daily + OBT¹43.5%
Maraviroc twice daily + OBT¹46%
Placebo + OBT¹~20%
Vicriviroc VICTOR-E3 & E4857Vicriviroc 30 mg QD + OBT²64%
Placebo + OBT²62%
ACTG 5211118Vicriviroc 10 mg + OBT³57%
Vicriviroc 15 mg + OBT³43%
Placebo + OBT³14%
Leronlimab Phase 3 (CD02)52Leronlimab + OBT⁴81% (at 24 weeks)

¹Optimized Background Therapy. Data from the 48-week analysis of the MOTIVATE 1 and 2 studies.[5][6] ²Optimized Background Therapy containing ≥2 fully active antiretroviral drugs.[7] ³Failing regimen with optimization of background antiretroviral medications at day 14.[8][9] ⁴In addition to existing antiretroviral therapy.[10]

Table 2: Immunologic Response to CCR5 Antagonists in Treatment-Experienced Patients
DrugTrialNTreatment ArmMean CD4+ Cell Count Increase from Baseline (cells/mm³) at Week 48
Maraviroc MOTIVATE 1 & 21049Maraviroc once daily + OBT¹+92
Maraviroc twice daily + OBT¹+103
Placebo + OBT¹Not specified
Vicriviroc VICTOR-E3 & E4721Vicriviroc 30 mg QD + OBT²Not specified
Placebo + OBT²Not specified
ACTG 5211118Vicriviroc 10 mg + OBT³+130
Vicriviroc 15 mg + OBT³+96
Placebo + OBT³Not specified

¹Optimized Background Therapy. Data from the 96-week analysis of the MOTIVATE 1 and 2 studies.[5] ²Optimized Background Therapy containing ≥2 fully active antiretroviral drugs.[7] ³Failing regimen with optimization of background antiretroviral medications at day 14.[11]

Safety and Tolerability Profile

The safety profile of CCR5 antagonists has been a critical factor in their clinical development. Concerns regarding hepatotoxicity and potential effects on malignancy have been closely monitored.

Table 3: Key Safety Findings for CCR5 Antagonists
DrugKey Adverse EventsClinical Trial Findings
Maraviroc Generally well-toleratedIn the MOTIVATE trials, the incidence of adverse events, serious adverse events, and laboratory abnormalities were similar between the maraviroc and placebo groups.[6] Long-term (5-year) data did not reveal any new safety concerns.
Vicriviroc Generally well-toleratedPhase II and III trials showed a favorable tolerability profile.[8][11] Long-term follow-up (up to 4 years) did not identify any clear drug-related toxicities.[11]
This compound Hepatotoxicity Development was discontinued (B1498344) due to a higher than anticipated incidence of severe liver toxicity in the ASCENT and EPIC trials.[12][13][14][15] Grade 2 or higher elevations in ALT were observed in 6.0% of this compound recipients compared to 3.6% in the control group.[13][14]
Leronlimab Generally well-toleratedIn clinical trials involving over 700 individuals, no drug-related serious adverse events have been reported.[16]

Experimental Protocols of Key Clinical Trials

The following sections provide an overview of the methodologies employed in the pivotal clinical trials for each CCR5 antagonist.

Maraviroc: MOTIVATE 1 and 2 Trials
  • Study Design: Two identical, randomized, double-blind, placebo-controlled, multicenter Phase 3 trials.[5][6]

  • Patient Population: Treatment-experienced adults with CCR5-tropic HIV-1 infection.[5]

  • Treatment Arms:

    • Maraviroc once daily + Optimized Background Therapy (OBT)

    • Maraviroc twice daily + OBT

    • Placebo + OBT

  • Primary Endpoint: Mean change in plasma HIV-1 RNA from baseline at 48 weeks.[5]

  • Key Secondary Endpoints: Proportion of patients with HIV-1 RNA <400 and <50 copies/mL, and change in CD4+ cell count.[5]

Vicriviroc: VICTOR-E3 and E4 Trials
  • Study Design: Two identical, randomized, double-blind, placebo-controlled Phase 3 trials.[7]

  • Patient Population: Treatment-experienced adults with CCR5-tropic HIV-1 infection and documented resistance to two antiretroviral classes.[7]

  • Treatment Arms:

    • Vicriviroc 30 mg once daily + OBT (containing ≥2 fully active antiretroviral drugs)

    • Placebo + OBT

  • Primary Endpoint: Percentage of subjects with <50 copies/mL HIV RNA at 48 weeks.[7]

This compound: ASCENT and EPIC Trials
  • ASCENT Study Design: A randomized, dose-ranging Phase 2b study in antiretroviral-naïve adults.[12][13][14][15]

  • ASCENT Treatment Arms:

    • This compound 600 mg twice daily + zidovudine-lamivudine

    • This compound 800 mg twice daily + zidovudine-lamivudine

    • Efavirenz + zidovudine-lamivudine

  • EPIC Study Design: A randomized, dose-ranging Phase 2b study in antiretroviral-naïve adults.[12][13][14][15]

  • EPIC Treatment Arms:

    • This compound 200 mg twice daily + lopinavir-ritonavir

    • This compound 400 mg twice daily + lopinavir-ritonavir

    • This compound 800 mg once daily + lopinavir-ritonavir

    • Zidovudine-lamivudine + lopinavir-ritonavir

  • Primary Outcome: Both studies were prematurely terminated due to hepatotoxicity.[12][13][14][15]

Leronlimab: Phase 2b/3 Trial (CD02)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 2b/3 trial.[10]

  • Patient Population: Treatment-experienced adults with multidrug-resistant HIV-1.[10]

  • Treatment Arms:

    • Leronlimab (350 mg weekly subcutaneous injection) + existing failing antiretroviral therapy for one week, followed by leronlimab with an optimized background regimen.

    • Placebo + existing failing antiretroviral therapy for one week.

  • Primary Endpoint: Proportion of patients achieving a ≥0.5 log10 reduction in plasma HIV-1 RNA from baseline at the end of the 1-week double-blinded treatment period.[10]

Visualizing Key Pathways and Processes

To better understand the context of CCR5 antagonist clinical trials, the following diagrams illustrate the CCR5 signaling pathway in HIV entry and a typical workflow for antiretroviral drug clinical trials.

CCR5_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 5. Membrane Fusion & Viral Entry CD4->gp120 2. Conformational Change in gp120 CCR5->gp41 4. gp41 Fusion Peptide Insertion CCR5_Antagonist CCR5 Antagonist CCR5_Antagonist->CCR5 Blockade Clinical_Trial_Workflow cluster_phases Clinical Trial Phases Preclinical Pre-clinical Studies (In vitro & Animal Models) IND Investigational New Drug (IND) Application to FDA Preclinical->IND Phase1 Phase I (Safety & Dosage) ~20-80 participants IND->Phase1 Phase2 Phase II (Efficacy & Side Effects) ~100-300 participants Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) ~1,000-3,000+ participants Phase2->Phase3 NDA New Drug Application (NDA) Submission to FDA Phase3->NDA Phase4 Phase IV (Post-marketing Surveillance) Approval FDA Review & Approval NDA->Approval Market Market Launch Approval->Market Market->Phase4

References

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